Primaquine
Description
Propriétés
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBQLZJXZLFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63-45-6 (1:2 PO4) | |
| Record name | Primaquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023509 | |
| Record name | Primaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
175-179 °C | |
| Record name | Primaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PRIMAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
5.64e-02 g/L | |
| Record name | Primaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Viscous liquid | |
CAS No. |
90-34-6 | |
| Record name | Primaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primaquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PRIMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Primaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primaquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3634GX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRIMAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Primaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Primaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Primaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Development of Primaquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine, an 8-aminoquinoline derivative, stands as a cornerstone in the global fight against malaria, particularly in preventing the relapse of Plasmodium vivax and Plasmodium ovale infections. Its unique ability to eradicate the dormant liver-stage hypnozoites makes it an indispensable tool for radical cure. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the historical context of its synthesis, key experimental findings, detailed methodologies, and the evolution of our understanding of its complex pharmacology.
Introduction: The Quest for a Radical Cure
The development of this compound was born out of a critical need during World War II to protect Allied troops from relapsing malaria in the Pacific theater. While quinine and later chloroquine were effective against the blood stages of the parasite, they could not eliminate the dormant liver forms (hypnozoites) of P. vivax and P. ovale, leading to debilitating relapses. This spurred a concerted effort to discover a "causal prophylactic" and "radical curative" agent.
Discovery and Early Development
This compound was first synthesized in 1946 by Robert Elderfield and his team at Columbia University as part of a large-scale antimalarial drug development program coordinated by the U.S. Office of Scientific Research and Development.[1] It emerged as a more effective and less toxic analogue of its predecessor, pamaquine. Following its synthesis, extensive clinical trials were conducted, particularly during the Korean War, to evaluate its efficacy and safety. These early studies established its role in preventing relapses of vivax malaria.[2] The U.S. Food and Drug Administration (FDA) approved this compound for military use in January 1952 and for civilian use in August of the same year.[2]
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A common synthetic route is outlined below.
Detailed Synthesis Protocol
A widely referenced method for the synthesis of this compound diphosphate involves the following key steps:
-
Preparation of 5-nitro-2-pentanone: This intermediate is synthesized through the reaction of methyl vinyl ketone with nitromethane.
-
Condensation: 5-nitro-2-pentanone is then condensed with 6-methoxy-8-aminoquinoline to form an imine intermediate.
-
Reduction: The imine intermediate is subsequently reduced to yield this compound base.
-
Salt Formation: Finally, the this compound base is acidified with phosphoric acid to produce the more stable diphosphate salt, which is then purified by recrystallization.
Note: This is a generalized description. For a detailed, step-by-step laboratory protocol, including reagents, catalysts, and reaction conditions, refer to specialized organic synthesis literature and patents.
Mechanism of Action: An Oxidative Assault
The precise mechanism of action of this compound is complex and not fully elucidated, but it is widely accepted that its activity is mediated by its metabolites, which induce oxidative stress within the parasite and infected host cells.[1][3]
Metabolic Activation
This compound is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic process generates several reactive metabolites, including hydroxylated derivatives such as 5-hydroxythis compound. The efficacy of this compound is significantly influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers showing a reduced therapeutic response.
Generation of Reactive Oxygen Species (ROS)
The active metabolites of this compound are potent oxidizing agents. They are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. This surge in oxidative stress disrupts essential cellular processes, including DNA synthesis and mitochondrial function, ultimately leading to the death of the parasite.
Signaling Pathway
The following diagram illustrates the metabolic activation of this compound and its subsequent mechanism of action.
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Data
Efficacy Data
The efficacy of this compound is primarily measured by its ability to prevent the relapse of P. vivax malaria. The following table summarizes efficacy data from various clinical trials.
| This compound Regimen (Total Dose) | Number of Patients | Follow-up Period | Recurrence Rate (%) | Reference |
| No this compound | 201 | 180 days | 61.1% | |
| Low Dose (2 to <5 mg/kg) | 398 | 180 days | 28.8% | |
| High Dose (≥5 mg/kg) | 96 | 180 days | 0% | |
| 0.25 mg/kg/day for 14 days | 937 | 1 year | 16% (incidence rate 0.16) | |
| 1.0 mg/kg/day for 7 days | 935 | 1 year | 18% (incidence rate 0.18) | |
| Placebo | 464 | 1 year | 96% (incidence rate 0.96) |
Pharmacokinetic Data
The pharmacokinetic profile of this compound and its major metabolite, carboxythis compound, has been extensively studied.
| Parameter | This compound | Carboxythis compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | - | |
| Plasma Elimination Half-life (t½) | 4-9 hours | - | |
| Apparent Volume of Distribution (Vd/F) | 285 L | 187 L | |
| Apparent Oral Clearance (CL/F) | 23.9 L/h | 3.3 L/h |
Experimental Protocols
In Vitro Gametocytocidal Assay
This protocol outlines a typical in vitro assay to determine the gametocytocidal activity of this compound.
-
Parasite Culture: P. falciparum gametocytes are cultured in vitro to maturity (Stage V).
-
Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Drug Exposure: Mature gametocytes are exposed to the different concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Gametocyte viability is assessed using methods such as the SYBR Green I assay or flow cytometry-based assays.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated to determine the potency of this compound against gametocytes.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vitro antimalarial drug screening.
References
The Effect of Primaquine on Parasitic Mitochondrial Function: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Primaquine, an 8-aminoquinoline antimalarial, is crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its unique activity against dormant liver-stage hypnozoites. Its mechanism of action, while not fully elucidated, is known to centrally involve the disruption of parasitic mitochondrial function. This technical guide synthesizes current knowledge on the subject, detailing the biochemical effects of this compound on the parasite's powerhouse. The primary mechanism involves the metabolic activation of this compound into redox-active metabolites that interfere with the mitochondrial electron transport chain (mETC). This interference leads to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress, damages key mitochondrial enzymes, and ultimately leads to parasite death. This document provides an in-depth look at the available data, experimental methodologies, and the proposed pathways of this compound's action on parasitic mitochondria.
Introduction
The mitochondrion of the Plasmodium parasite is a validated target for antimalarial drugs. It possesses a streamlined electron transport chain that is essential for vital functions such as ATP synthesis and the de novo synthesis of pyrimidines. This compound's efficacy is thought to be dependent on its biotransformation into metabolites that can induce oxidative stress. These metabolites are believed to interfere with the parasite's mitochondrial function, leading to a cascade of events that result in parasite death.[1][2] This paper will explore the core effects of this compound on the parasite's mitochondria, with a focus on quantitative data, experimental protocols, and the visualization of the underlying mechanisms.
Quantitative Data on this compound's Mitochondrial Effects
Table 1: Effect of this compound on Parasitic Mitochondrial Respiration and ROS Production
| Parameter | Organism/System | This compound Concentration | Observed Effect | Citation |
| Oxygen Consumption | Saccharomyces cerevisiae (yeast model) | 1 mM | No direct inhibition of oxygen uptake in intact cells. | [3] |
| Reactive Oxygen Species (ROS) Production | Plasmodium yoelii (in HepG2 cells) | Concentration-dependent | Increased H₂O₂ production. | |
| Mitochondrial Depolarization | Plasmodium yoelii (in HepG2 cells) | Not specified | Parasite death induced by this compound appears to be independent of mitochondrial depolarization. |
Table 2: Effect of this compound on Mitochondrial Enzyme Activity
| Enzyme | Organism/System | This compound Concentration | Observed Effect | Citation |
| Aconitase | Saccharomyces cerevisiae (Δsod2 mutant) | 0.3 mM - 1 mM | Severely decreased aconitase activity. | [3] |
| Aconitase (purified porcine mitochondrial) | In vitro | Concentration-dependent | Impaired enzyme activity. | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the effect of this compound on parasitic mitochondrial function.
Measurement of Reactive Oxygen Species (ROS) Production
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol for Flow Cytometry:
-
Prepare a suspension of parasitized erythrocytes at a concentration of approximately 1x10⁵ cells per sample.
-
Wash the cells by centrifugation (500 x g for 5 minutes) with phosphate-buffered saline (PBS). Repeat the wash step once.
-
Resuspend the cell pellets in 200 µL of a working solution of DCF-DA (typically 10 µM in PBS or culture medium).
-
Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.
-
Centrifuge the cells (500 x g for 5 minutes) to remove the supernatant containing the DCF-DA solution.
-
Resuspend the cells in 100 µL of PBS.
-
Analyze the samples using a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The fold change in fluorescence between untreated control and this compound-treated samples is determined to quantify the increase in ROS.
Assessment of Mitochondrial Membrane Potential (Δψm)
Principle: The cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (around 530 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol for Fluorescence Microscopy:
-
Culture parasitized erythrocytes on coverslips in appropriate multi-well plates.
-
Treat the cells with the desired concentrations of this compound. Include an untreated control and a positive control for depolarization (e.g., with the uncoupler CCCP).
-
Prepare a 1-10 µM working solution of JC-1 in the cell culture medium.
-
Replace the culture medium with the JC-1 working solution.
-
Incubate the plates at 37°C for 15-30 minutes in the dark.
-
Gently wash the cells with pre-warmed PBS or assay buffer.
-
Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
A shift from red to green fluorescence in this compound-treated parasites indicates a loss of mitochondrial membrane potential.
Measurement of Oxygen Consumption
Principle: A Clark-type oxygen electrode measures the rate of oxygen consumption in a cell suspension, providing an indication of the activity of the electron transport chain.
Protocol:
-
Grow parasites to the desired stage and density.
-
Harvest and resuspend the parasites in fresh culture medium to a concentration of approximately 10⁸ cells/mL.
-
Transfer the cell suspension to the stirred reaction vessel of a Clark-type oxygen electrode maintained at a constant temperature (e.g., 25°C).
-
Record the basal rate of oxygen consumption for 2-3 minutes.
-
Add this compound at the desired concentration and continue to record the rate of oxygen consumption to determine any inhibitory or stimulatory effects.
Visualization of Pathways and Workflows
Proposed Mechanism of this compound's Action on Parasitic Mitochondria
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. High-Dose this compound Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimalarial drug this compound targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Gametocytocidal Activity of Primaquine: An In-depth Technical Guide
Introduction
Primaquine, an 8-aminoquinoline derivative, has been a cornerstone in the fight against malaria for decades. Beyond its well-established role in the radical cure of Plasmodium vivax and Plasmodium ovale malaria by targeting dormant liver-stage hypnozoites, this compound is uniquely effective against mature Plasmodium falciparum gametocytes.[1] These sexual-stage parasites are responsible for transmitting malaria from humans to mosquitoes, making gametocytocidal drugs a critical tool for malaria control and elimination efforts. Artemisinin-based combination therapies (ACTs), the first-line treatment for uncomplicated falciparum malaria, are highly effective at clearing asexual parasites but have limited activity against mature gametocytes.[2][3] This guide provides a comprehensive technical overview of the gametocytocidal activity of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The precise mechanism of this compound's gametocytocidal activity is complex and not fully elucidated, but it is understood to be a prodrug that requires metabolic activation. Its action is primarily mediated by its metabolites, which generate reactive oxygen species (ROS), leading to oxidative stress and parasite cell death.
The metabolic activation of this compound is a multi-step process. Initially, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form hydroxylated metabolites. These metabolites are then further converted to quinoneimines, which can undergo redox cycling. This process, facilitated by enzymes such as cytochrome P450 reductase, generates significant amounts of ROS, including hydrogen peroxide (H₂O₂). The accumulation of these ROS within the parasite disrupts essential cellular processes, including mitochondrial function and DNA integrity, ultimately leading to the demise of the gametocyte.
Quantitative Data on Gametocytocidal Efficacy
The clinical efficacy of this compound as a gametocytocide has been evaluated in numerous studies. A single low dose is often sufficient to prevent transmission of P. falciparum. The World Health Organization (WHO) recommends a single 0.25 mg/kg body weight dose of this compound to be added to ACTs to reduce malaria transmission.
The following tables summarize quantitative data from key clinical trials and meta-analyses investigating the dose-dependent effects of this compound on gametocyte clearance and transmission to mosquitoes.
Table 1: Effect of Different Doses of this compound on Gametocyte Carriage
| Study/Analysis | This compound Dose (mg/kg) | Partner Drug | Day 7 Gametocyte Prevalence | Day 14 Gametocyte Prevalence |
| Meta-analysis | 0.25 | ACT | Reduced odds of carriage (OR: 0.22) | Reduced odds of carriage (OR: 0.12) |
| Clinical Trial | 0.75 | Dihydroartemisinin-piperaquine (DHP) | Faster gametocyte clearance (HR: 2.42) | - |
| Clinical Trial | 0.75 | Sulphadoxine-pyrimethamine + Artesunate (SP+AS) | 3.9% | 62.7% (in SP+AS alone group) |
Table 2: In Vitro Gametocytocidal Activity of this compound and Other Antimalarials
| Compound | IC₅₀ against Stage IV Gametocytes (μM) |
| This compound | 18.9 |
| Chloroquine | 23.6 |
| Mefloquine | 30.7 |
| Naphthoquine | 6.2 |
| Piperaquine | 271.8 |
| Lumefantrine | 559.0 |
Experimental Protocols
A variety of in vitro and in vivo/ex vivo assays are employed to evaluate the gametocytocidal activity of compounds like this compound.
In Vitro Gametocytocidal Assays
These assays are crucial for high-throughput screening and initial characterization of potential transmission-blocking drugs.
References
- 1. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 2. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. univ.obihiro.ac.jp [univ.obihiro.ac.jp]
Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on 8-aminoquinoline antimalarials. It covers their core mechanism of action, structure-activity relationships, metabolic pathways, and key experimental protocols, presenting quantitative data in a structured format and utilizing diagrams for visualizing complex processes.
Introduction
The 8-aminoquinolines are a critical class of antimalarial drugs, unique in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses.[1][2][3] The prototypical drug, primaquine, and the more recently approved tafenoquine, are the only drugs licensed for this indication.[1][3] They are also active against the sexual stages (gametocytes) of P. falciparum, playing a role in blocking malaria transmission. However, their use is complicated by the risk of inducing severe hemolysis in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). Understanding the foundational science behind their efficacy and toxicity is paramount for the development of safer and more effective next-generation antimalarials.
Mechanism of Action: A Hypothesized Two-Step Relay
The precise mechanism of action of 8-aminoquinolines is not fully elucidated, but a leading hypothesis involves a two-step biochemical relay that culminates in the generation of reactive oxygen species (ROS) within the parasite.
-
Metabolic Activation: The parent drug is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes (CYP) in the liver, with CYP2D6 playing a major role. This enzymatic process generates reactive metabolites.
-
Redox Cycling and ROS Generation: These reactive metabolites then undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase (CPR). This cycling produces significant amounts of ROS, such as hydrogen peroxide, which are thought to be the ultimate parasiticidal agents, causing oxidative damage to parasite macromolecules and disrupting essential cellular processes.
Metabolic Pathways
The metabolism of 8-aminoquinolines is intrinsically linked to both their therapeutic efficacy and their toxicity. The primary routes of metabolism involve oxidation.
-
CYP-Mediated Metabolism: Cytochrome P450 enzymes, particularly CYP2D6, are crucial for the bioactivation of this compound to its active antimalarial form. This pathway involves hydroxylation of the quinoline ring.
-
Monoamine Oxidase (MAO) Metabolism: MAO-A also plays a significant role in this compound metabolism, leading to the formation of the major plasma metabolite, carboxythis compound, which is inactive.
-
Enantioselectivity: The metabolism of this compound is enantioselective. The (S)-enantiomer is more readily metabolized by CYP2D6, leading to the formation of the active metabolites, while the (R)-enantiomer is a poorer substrate for CYP2D6.
Structure-Activity Relationships (SAR)
The antimalarial activity and toxicity of 8-aminoquinolines are highly dependent on their chemical structure. Key structural modifications have been explored to improve the therapeutic index.
-
Position 6: The presence of a methoxy group at position 6 is crucial for activity.
-
Side Chain at Position 8: The nature and length of the diamine side chain at position 8 significantly influence efficacy and toxicity. For this compound, a 4-amino-1-methylbutylamino side chain is present.
-
Quinoline Ring Substitutions: Substitutions on the quinoline ring at positions 2, 4, and 5 can modulate activity. For instance, tafenoquine has a 5-phenoxy group which contributes to its long half-life.
Quantitative Data Summary
The following table summarizes in vitro antimalarial activity for a selection of 8-aminoquinolines against P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | D6 | 1200 ± 200 | |
| This compound | W2 | 1100 ± 200 | |
| WR 238605 (Tafenoquine) | D6 | 60 ± 10 | |
| WR 238605 (Tafenoquine) | W2 | 80 ± 20 | |
| WR 255740 | D6 | 1300 ± 200 | |
| WR 255740 | W2 | 1500 ± 300 |
Key Experimental Protocols
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. After thawing, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and background (uninfected red blood cells). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent model.
Principle: The ability of a test compound to suppress the growth of parasites in infected mice is measured.
Methodology:
-
Animal Model: Swiss albino mice (e.g., 6-8 weeks old, 20-25 g) are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 107 parasites).
-
Drug Administration: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting 2-4 hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The mean survival time of the mice in each group can also be monitored.
This assay is used to determine the metabolic stability of a compound and to identify the metabolites formed.
Principle: The test compound is incubated with human liver microsomes (which contain a high concentration of CYP enzymes) and necessary cofactors, and the disappearance of the parent compound and the formation of metabolites are monitored over time.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The reaction is initiated by adding the test compound to the pre-warmed reaction mixture. The incubation is carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The concentration of the parent compound remaining at each time point is determined. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated. Metabolite identification can be performed by analyzing the mass spectral data. To identify the specific CYPs involved, the assay can be repeated using recombinant human CYP enzymes or by including specific CYP inhibitors.
References
The Role of Primaquine in Blocking Malaria Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primaquine, an 8-aminoquinoline derivative, stands as a cornerstone in the global effort to eliminate malaria. Its unique ability to target and eliminate mature Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes, makes it an indispensable tool for breaking the cycle of infection. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key efficacy data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its transmission-blocking activity. While artemisinin-based combination therapies (ACTs) are highly effective against the asexual stages of the parasite that cause clinical illness, they have limited activity against mature gametocytes.[1] The addition of a single, low dose of this compound to ACT regimens is a strategy recommended by the World Health Organization (WHO) to reduce malaria transmission, particularly in regions approaching elimination and those threatened by artemisinin resistance.[1][2]
Mechanism of Action: Inducing Lethal Oxidative Stress
The gametocytocidal activity of this compound is not exerted by the parent drug itself but by its metabolites.[3][4] The exact molecular mechanism of action is not fully elucidated, but it is widely accepted to involve the generation of reactive oxygen species (ROS) that induce overwhelming oxidative stress within the parasite.
This compound is metabolized in the human liver, primarily by cytochrome P450 2D6 (CYP2D6), to form hydroxylated metabolites. These metabolites are believed to undergo further redox cycling, a process that generates significant amounts of ROS, such as superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the parasite's antioxidant defense systems, leading to widespread cellular damage and, ultimately, cell death.
The parasite's mitochondria appear to be a primary target of this oxidative onslaught. This compound-induced ROS can disrupt the mitochondrial electron transport chain and damage iron-sulfur clusters within essential enzymes, impairing vital cellular functions. This disruption of mitochondrial function is a key factor in the drug's gametocytocidal effect.
Data Presentation: Efficacy in Transmission Blocking
The efficacy of this compound in blocking malaria transmission has been evaluated in numerous clinical trials and in vitro studies. The following tables summarize key quantitative data on its gametocytocidal activity and impact on mosquito infectivity.
Table 1: In Vitro Gametocytocidal Activity of this compound
| Parasite Stage | Assay Method | IC50 (μM) | Reference |
| Stage IV Gametocytes | Flow Cytometry | 18.9 | |
| Mature Gametocytes | ATP Bioluminescence | > 20 | |
| Mature Gametocytes | Microscopy | Not specified |
Table 2: Clinical Efficacy of Single-Dose this compound on Gametocyte Clearance
| This compound Dose (mg/kg) | Partner Drug | Primary Outcome | Result | Reference |
| 0.75 | Dihydroartemisinin-piperaquine (DHP) | Gametocyte Clearance | Hazard Ratio = 2.42 (95% CI: 1.39-4.19) | |
| 0.25 and 0.40 | Artemether-lumefantrine (AL) | Mean Days to Gametocyte Clearance | 7.7 and 8.2 days (vs. 19.7 days for placebo) | |
| 0.2-0.25 | ACTs | Day 7 Gametocyte Positivity | aOR = 0.34 (95% CI: 0.22-0.52) |
Table 3: Efficacy of Single-Dose this compound in Reducing Mosquito Infectivity
| This compound Dose (mg/kg) | Partner Drug | Time Point | Reduction in Infectivity | Reference |
| 0.25 | ACT | Day 2-3 | 14% (control) vs. 2% (this compound) infectious | |
| 0.25 | ACT | Day 7 | 4% (control) vs. 1% (this compound) infectious | |
| 0.25 | Sulfadoxine-pyrimethamine + Amodiaquine | Day 2 | 60% (control) vs. 5% (this compound) infectious | |
| ≥ 0.125 | Dihydroartemisinin-piperaquine | Day 2 | >90% reduction | |
| 0.25 and 0.5 | Dihydroartemisinin-piperaquine | Time to Negative Infectivity | Median ~17 and ~10 hours, respectively |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's transmission-blocking potential.
In Vitro Gametocyte Culture
The in vitro production of viable P. falciparum gametocytes is fundamental for screening transmission-blocking compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Single low dose this compound to reduce gametocyte carriage and Plasmodium falciparum transmission after artemether-lumefantrine in children with asymptomatic infection: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress in Malaria: Potential Benefits of Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Resistance: Initial Mechanistic Insights into Primaquine Treatment Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline, has been a cornerstone of anti-malarial therapy for over six decades, primarily for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse.[1][2] However, reports of treatment failure have necessitated a deeper investigation into the underlying mechanisms of resistance. Initial studies have unveiled a complex interplay between host genetics and parasite factors, with the host's metabolic capacity emerging as a critical determinant of this compound efficacy. This technical guide synthesizes the foundational research on this compound resistance mechanisms, presenting key data, experimental protocols, and visual pathways to provide a comprehensive understanding for the scientific community.
Host Metabolism: The Central Role of Cytochrome P450 2D6
A significant body of early research has established that this compound is a prodrug, requiring metabolic activation to exert its hypnozoitocidal effects.[3] The cytochrome P450 2D6 (CYP2D6) enzyme, predominantly expressed in the liver, has been identified as the key catalyst in this bioactivation process.[4][5]
The therapeutic efficacy of this compound is strongly correlated with the activity of the highly polymorphic CYP2D6 gene. Variations in this gene result in different enzyme phenotypes, broadly categorized as poor, intermediate, and extensive (or normal) metabolizers. Individuals with reduced CYP2D6 activity are less efficient at converting this compound into its active metabolites, leading to sub-therapeutic concentrations and a higher risk of treatment failure and subsequent relapse.
Quantitative Data on CYP2D6 Phenotype and this compound Treatment Outcome
The following table summarizes findings from initial studies correlating CYP2D6 metabolizer status with this compound pharmacokinetic parameters and clinical outcomes.
| CYP2D6 Metabolizer Phenotype | This compound Plasma Concentration (at 24h post-dose) | This compound Clearance | Number of Relapses (in a cohort of 25) | Reference |
| Extensive Metabolizer | Low | High | 0 | |
| Intermediate Metabolizer | Intermediate | Reduced | 2 (in one participant) | |
| Poor Metabolizer | High | Significantly Decreased | 3 (in one participant) |
These data clearly demonstrate an inverse relationship between CYP2D6 enzyme activity and plasma concentrations of the parent this compound compound. Poor metabolizers, unable to efficiently process the drug, exhibit higher levels of inactive this compound and are significantly more prone to relapse.
Signaling Pathway: this compound Metabolism
Caption: Metabolic activation of this compound by the CYP2D6 enzyme.
Parasite-Specific Factors: An Emerging Area of Investigation
While host metabolism plays a pivotal role, initial studies have also explored the contribution of parasite genetics to this compound resistance. True resistance, where the parasite can withstand the drug despite adequate host metabolism, is not yet well-described but is an active area of research.
Whole-genome sequencing of relapsing P. vivax isolates from a patient who failed this compound therapy despite observed compliance identified single nucleotide variants (SNVs) in putative drug resistance genes.
Potential Molecular Markers of Resistance in P. vivax
| Gene | Putative Function | Observed Variation | Reference |
| pvmrp1 | Multidrug resistance-associated protein | Single Nucleotide Variants | |
| pvmdr | Multidrug resistance-associated transporter | Variant Alleles |
Mutations in the pvmrp1 gene are of particular interest as its ortholog in P. falciparum (pfmrp1) is implicated in glutathione efflux, which could be a mechanism to counteract the oxidative stress induced by this compound's active metabolites.
Experimental Protocols
CYP2D6 Genotyping and Phenotyping
Objective: To determine the CYP2D6 metabolizer status of an individual.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from whole blood samples using standard commercial kits.
-
Genotyping:
-
TaqMan Allelic Discrimination: This method uses fluorescently labeled probes to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
-
Gene Sequencing: Sanger or next-generation sequencing can be employed for a more comprehensive analysis of the CYP2D6 gene to identify known and novel alleles.
-
-
Phenotype Assignment: Based on the identified alleles, an activity score is assigned to the individual's CYP2D6 enzyme. This score is then used to classify the individual as a poor, intermediate, extensive, or ultrarapid metabolizer.
Pharmacokinetic Analysis of this compound
Objective: To measure the plasma concentration of this compound and its metabolites over time.
Methodology:
-
Sample Collection: Blood samples are collected from participants at multiple time points following the oral administration of a single dose of this compound (e.g., 30 mg).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used to quantify the concentrations of this compound and its primary metabolite, carboxythis compound, in the plasma samples.
-
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.
Experimental Workflow: Investigating Host Factors in this compound Resistance
Caption: Workflow for studying CYP2D6's role in this compound efficacy.
Conclusion and Future Directions
The initial body of research on this compound resistance mechanisms has firmly established the critical role of host CYP2D6-mediated metabolism in determining treatment outcomes. The strong correlation between reduced CYP2D6 activity and this compound failure underscores the importance of considering host genetics in malaria treatment strategies. While parasite-mediated resistance is less understood, the identification of candidate genes such as pvmrp1 opens up new avenues for investigation.
Future research should focus on:
-
Validating the role of candidate parasite genes in this compound resistance through in vitro and in vivo models.
-
Developing and implementing point-of-care diagnostics for CYP2D6 status to guide personalized this compound dosing.
-
Investigating the potential for drug-drug interactions to modulate CYP2D6 activity and impact this compound efficacy.
A comprehensive understanding of both host and parasite factors contributing to this compound resistance is essential for the development of novel therapeutic strategies and the effective use of existing drugs to achieve the goal of malaria eradication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relapsing Malaria: A Case Report of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global perspectives on CYP2D6 associations with this compound metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 5. Differential CYP 2D6 Metabolism Alters this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Odyssey of Primaquine: An In-depth Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, has been a cornerstone in the fight against malaria for decades, primarily due to its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[1] Its mechanism of action, however, extends beyond its anti-malarial properties, exhibiting a complex interplay with various cellular pathways. This technical guide provides a comprehensive exploration of this compound's effects on cellular machinery, focusing on its roles in inducing oxidative stress, modulating mitochondrial function, triggering apoptosis, and its influence on other critical signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the multifaceted cellular impact of this compound.
Core Mechanisms of Action
The precise molecular mechanism of this compound is not fully elucidated, but it is widely accepted that its activity is intrinsically linked to the generation of reactive oxygen species (ROS).[2] this compound itself is a prodrug that undergoes metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites.[1][2] These metabolites are believed to interfere with the parasite's mitochondrial function, leading to oxidative stress that damages cellular components like lipids, proteins, and nucleic acids, ultimately causing parasite death.[2] Another proposed mechanism involves the disruption of the electron transport chain in the parasite's mitochondria, hindering energy production.
Impact on Cellular Pathways
Oxidative Stress and Mitochondrial Dysfunction
This compound's primary mechanism of action revolves around its ability to induce oxidative stress, which has profound effects on mitochondrial function.
Key Observations:
-
Reactive Oxygen Species (ROS) Generation: this compound and its metabolites can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide (H₂O₂). This oxidative burst disrupts cellular homeostasis.
-
Mitochondrial Respiration: this compound exhibits a dual effect on mitochondrial respiration. At low concentrations, its metabolites can act as uncouplers of oxidative phosphorylation, stimulating respiration. At higher concentrations, it can inhibit the F1-ATPase and the entire ATP synthase complex.
-
Mitochondrial Membrane Potential (ΔΨm): The induction of oxidative stress and interference with the electron transport chain by this compound can lead to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.
-
Fe-S Cluster Damage: this compound's induction of ROS can damage labile iron-sulfur (Fe-S) clusters within essential mitochondrial enzymes like aconitase, impairing their function.
Quantitative Data on this compound's Effects:
| Parameter | Cell/Organism System | This compound Concentration | Observed Effect | Reference |
| IC50 for Asexual P. falciparum Stages | In vitro culture | 1.3 µM | Inhibition of growth | |
| IC50 for P. falciparum Liver Stages | In vitro (Huh7 cells) | ~10 µM | Inhibition of development | |
| IC50 for Stage IV P. falciparum Gametocytes | In vitro (3D7α-tubII/GFP) | 18.9 µM | Reduction in viability | |
| Gametocyte Clearance | Human patients with P. falciparum | 0.75 mg/kg single dose | Hazard ratio for clearance = 2.42 |
Experimental Protocols:
Measurement of Reactive Oxygen Species (ROS) Production using DCFH-DA Assay:
-
Cell Preparation: Plate cells (e.g., hepatocytes, erythrocytes, or cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its metabolites for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).
-
Dye Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound as described for the ROS assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells with PBS or an assay buffer provided with the kit.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~550/600 nm) using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; CYP2D6 [label="CYP2D6 (Liver)", fillcolor="#FFFFFF"]; Metabolites [label="Reactive Metabolites", fillcolor="#EA4335"]; Mitochondria [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETC [label="Electron Transport\nChain Disruption", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FeS [label="Fe-S Cluster\nDamage", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> CYP2D6 [label="Metabolism"]; CYP2D6 -> Metabolites; Metabolites -> Mitochondria [label="Targets"]; Mitochondria -> ROS [label="Generates"]; Mitochondria -> ETC; ROS -> FeS; ETC -> MMP; MMP -> Apoptosis [label="Initiates"]; } this compound-induced Oxidative Stress Pathway
Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in various cell types, including cancer cells and host cells at high doses. This process is closely linked to the induction of mitochondrial dysfunction.
Key Molecular Events:
-
Upregulation of Pro-Apoptotic Proteins: High doses of this compound can lead to the upregulation of the pro-apoptotic protein Bax.
-
Caspase Activation: this compound treatment can induce the activation of key executioner caspases, such as caspase-3 and caspase-7.
-
EGFR/Stat3/c-Myc Pathway: In breast cancer cells, this compound has been shown to inhibit the nuclear translocation of the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits the interaction between Stat3 and nuclear EGFR. This leads to a reduction in the transcript and protein levels of the oncogene c-Myc, ultimately promoting apoptosis.
Quantitative Data on this compound-Induced Apoptosis:
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| IC50 for Apoptosis | MDA-MB-231 (Breast Cancer) | 81.2 µM | Induction of apoptosis |
Experimental Protocols:
Western Blot Analysis for Apoptotic Proteins (Bax, Cleaved Caspase-3):
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for apoptotic genes (e.g., Bax, Bcl-2, Casp3) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="↑ Bax expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", shape=ellipse, fillcolor="#FFFFFF"]; Caspase3 [label="↑ Cleaved Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="Inhibition of\nnuclear EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stat3 [label="↓ Stat3 activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="↓ c-Myc expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> Mitochondria; Mitochondria -> Bax; Bax -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Cleaves"]; Caspase3 -> Apoptosis; this compound -> EGFR; EGFR -> Stat3; Stat3 -> cMyc; cMyc -> Apoptosis [label="Contributes to"]; } this compound-induced Apoptosis Pathways
Endoplasmic Reticulum (ER) Stress and Autophagy
The role of this compound in modulating ER stress and autophagy is an emerging area of research. While direct, extensive studies on this compound are limited, the related antimalarial chloroquine is a well-known inhibitor of autophagic flux.
Potential Mechanisms:
-
ER Stress: The significant production of ROS induced by this compound can disrupt protein folding processes in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). Key sensors of the UPR include PERK, IRE1, and ATF6.
-
Autophagy: Chloroquine, a structurally related compound, is known to inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles. While less studied for this compound, its impact on vesicular trafficking suggests a potential role in modulating autophagy.
Experimental Protocols:
Analysis of ER Stress Markers by Western Blot:
-
Sample Preparation: Treat cells with this compound and a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.
-
Western Blotting: Perform Western blot analysis as described for apoptotic proteins, using primary antibodies against key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), IRE1α, and ATF6.
Autophagy Flux Assay using LC3 Turnover:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.
-
Western Blotting for LC3: Perform Western blot analysis on the cell lysates using an antibody that detects both LC3-I and its lipidated form, LC3-II.
-
Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. If this compound induces autophagy, you would expect to see a greater accumulation of LC3-II in the presence of the inhibitor. Conversely, if this compound inhibits autophagic flux, there would be an accumulation of LC3-II even in the absence of the inhibitor.
// Nodes Cells [label="Culture Cells", fillcolor="#FFFFFF"]; Treatment [label="Treat with this compound\n+/- Lysosomal Inhibitor", fillcolor="#FBBC05"]; Lysis [label="Cell Lysis", fillcolor="#FFFFFF"]; WB [label="Western Blot\n(LC3-I/II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze LC3-II levels\nto determine flux", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cells -> Treatment; Treatment -> Lysis; Lysis -> WB; WB -> Analysis; } Workflow for LC3 Turnover Assay
Calcium Signaling
This compound has been reported to affect intracellular calcium signaling, although this is a less explored area of its cellular effects.
Key Findings:
-
Inhibition of Calcium-Release-Activated Current (Icrac): In rat megakaryocytes, this compound has been shown to block the development of Icrac, a store-operated calcium entry pathway, with a half-maximal concentration of approximately 100 µM.
Experimental Protocol:
Measurement of Intracellular Calcium using Fura-2 AM:
-
Cell Loading: Load cultured cells with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.
-
This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.
-
Fluorescence Imaging: Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm using a fluorescence imaging system.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect alterations in calcium signaling induced by this compound.
Conclusion
This compound's cellular effects are complex and multifaceted, extending far beyond its direct anti-parasitic activity. Its ability to induce oxidative stress and disrupt mitochondrial function is a central theme that underpins its efficacy and, in some contexts, its toxicity. The induction of apoptosis through various signaling pathways highlights its potential for repurposing in other therapeutic areas, such as oncology. Emerging evidence of its influence on ER stress, autophagy, and calcium signaling opens new avenues for research to fully comprehend its pharmacological profile. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers to further investigate the intricate cellular odyssey of this compound, paving the way for the development of safer and more effective therapeutic strategies.
References
primaquine's historical significance in tropical medicine
An In-depth Technical Guide to the Historical Significance of Primaquine in Tropical Medicine
Introduction
For over seven decades, this compound has been a cornerstone in the fight against relapsing malaria, holding a unique position as the only widely available drug for the radical cure of Plasmodium vivax and Plasmodium ovale infections. First synthesized in 1946 and introduced into medicine in the 1950s, this 8-aminoquinoline derivative remains indispensable for global malaria elimination efforts due to its activity against the dormant liver-stage parasites, known as hypnozoites.[1][2][3] This technical guide provides a comprehensive overview of this compound's historical development, its mechanism of action, pivotal clinical findings, and the experimental protocols that defined its use. It is intended for researchers, scientists, and drug development professionals engaged in tropical medicine and antimalarial research.
Discovery and Development: A Post-War Imperative
The development of this compound was driven by the urgent need to address relapsing malaria, a significant cause of morbidity among military personnel returning from endemic regions.
-
1946: this compound was first synthesized in the United States as part of a concerted wartime effort to discover effective antimalarials.[2][3]
-
Early 1950s: Large-scale safety and efficacy studies were initiated by the U.S. Army, spurred by the high incidence of P. vivax relapses in troops returning from the Korean War.
-
1952: The U.S. Food and Drug Administration (FDA) approved this compound for military use in January and for civilian use in August, manufactured by Winthrop-Stearns, Inc.
-
1953: Over 250,000 service members received this compound, a move credited with preventing the reintroduction of endemic malaria into the United States.
Its singular ability to eradicate hypnozoites, the dormant liver forms of P. vivax and P. ovale, established its critical role in preventing disease recurrence weeks, months, or even years after the initial infection.
Mechanism of Action: Bioactivation and Oxidative Stress
This compound is a prodrug; its therapeutic activity is entirely dependent on metabolic activation. The exact molecular mechanism was poorly understood for decades but is now known to involve the generation of reactive oxygen species (ROS) that induce lethal oxidative stress within the parasite.
The key steps are:
-
Hepatic Metabolism: this compound is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. This process generates hydroxylated phenolic metabolites, such as 5-hydroxythis compound.
-
Redox Cycling: These active metabolites are unstable and undergo redox cycling. They are oxidized to quinoneimine intermediates, a process that generates hydrogen peroxide (H₂O₂), a potent ROS.
-
Oxidative Damage: The accumulation of H₂O₂ and other ROS disrupts the parasite's mitochondrial function and electron transport chain, and damages essential cellular components like lipids, proteins, and DNA, ultimately leading to parasite death.
This reliance on CYP2D6 means that individuals with polymorphisms leading to poor enzyme function may experience treatment failure due to inadequate bioactivation.
Quantitative Efficacy Data
The clinical efficacy of this compound is primarily determined by the total dose administered. Historical and modern clinical trials have evaluated various regimens, with outcomes often stratified by geographical region due to varying relapse patterns of P. vivax strains.
Table 1: Efficacy of Different this compound Total Dose Regimens for P. vivax Radical Cure
| Total Dose Category | Total Dose (mg/kg) | Representative Regimen (60kg Adult) | Median Recurrence Rate (4–6 months) |
| Very Low Dose | ≤ 2.5 | 15 mg/day for 5-7 days | 25.0% (Range: 0-90%) |
| Low Dose | >2.5 to < 5.0 | 15 mg/day for 14 days | 6.7% (Range: 0-59%) |
| High Dose | ≥ 5.0 | 30 mg/day for 14 days | Not typically followed to 4-6 months; 0% at 1 month |
Source: Data synthesized from a systematic review of 87 clinical trials involving 59,735 patients.
Table 2: Comparison of 14-Day this compound Regimens vs. Shorter Courses or Placebo
| Comparison | Follow-up Duration | Outcome (Relapse Rate) | Risk Ratio (95% CI) | Evidence Quality |
| 5-Day PQ vs. 14-Day PQ | 6 months | Higher with 5-day regimen | 10.05 (2.82 to 35.86) | Moderate |
| 7-Day PQ vs. 14-Day PQ | 2 months | Higher with 7-day regimen | 2.24 (1.24 to 4.03) | Low |
| 14-Day PQ vs. Placebo | 7 weeks - 15 months | Lower with 14-day regimen | 0.60 (0.48 to 0.75) | High |
| 5-Day PQ vs. Placebo | 6 - 15 months | Similar relapse rates | Not significantly different | High |
Source: Data from a Cochrane review including 15 trials with 4,377 participants. These data historically validated the World Health Organization's recommendation for a 14-day course as the standard of care for preventing relapse.
Key Experimental Protocols
The establishment of this compound's efficacy and safety profile relied on specific experimental methodologies that have evolved over time.
Protocol: Fluorescent Spot Test for G6PD Deficiency Screening
The most significant safety concern with this compound is the risk of inducing severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The Fluorescent Spot Test (FST) was the historical gold standard for screening.
Principle: The G6PD enzyme reduces nicotinamide adenine dinucleotide phosphate (NADP) to NADPH. NADPH is fluorescent under long-wave UV light. A lack of fluorescence indicates G6PD deficiency.
Methodology (Abbreviated):
-
Reagent Preparation: A substrate reagent is prepared containing Glucose-6-Phosphate and NADP in a buffer solution.
-
Incubation: A small volume of whole blood (e.g., from a heel prick or venipuncture) is mixed with the substrate reagent.
-
Spotting: Immediately upon mixing (Time 0) and after incubation periods (e.g., 5 and 10 minutes at 37°C), a drop of the mixture is spotted onto filter paper.
-
Drying & Visualization: The spots are allowed to dry completely.
-
Observation: The dried filter paper is viewed in a dark box under a long-wave UV lamp.
-
Interpretation:
-
G6PD Normal: Strong fluorescence at all time points.
-
G6PD Intermediate: Weak fluorescence at 5 minutes, moderate at 10 minutes.
-
G6PD Deficient: Faint or no fluorescence is observed even after 10 minutes.
-
This qualitative test was crucial for making this compound therapy safer in clinical and field settings.
Protocol: Historical Clinical Trial Design for Radical Cure Efficacy
The trials of the 1950s and beyond established the framework for evaluating radical cure efficacy.
References
Methodological & Application
Synthesis of Novel Primaquine Analogues for Improved Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel primaquine analogues with improved therapeutic efficacy. The information compiled herein is intended to guide researchers in the development of new antimalarial and anticancer agents based on the versatile 8-aminoquinoline scaffold of this compound.
Introduction
This compound, an 8-aminoquinoline derivative, is a cornerstone in the treatment of malaria, particularly for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse. However, its use is associated with limitations such as hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency and relatively weak activity against the blood stages of the parasite. To address these shortcomings and to explore the therapeutic potential of the this compound scaffold beyond malaria, extensive research has focused on the synthesis of novel analogues. These efforts have led to the discovery of compounds with enhanced antimalarial potency, reduced toxicity, and promising anticancer activity. The primary mechanisms of action for these analogues often involve the generation of reactive oxygen species (ROS), inhibition of heme polymerization, and modulation of key signaling pathways in parasitic and cancer cells.[1][2]
This document outlines the synthesis of several classes of promising this compound analogues, including 5-phenoxy derivatives, tetraoxane hybrids, homodimers, and indole carboxamides. Detailed protocols for their synthesis and for the evaluation of their biological activities are provided to facilitate further research and development in this field.
Data Presentation: Efficacy of Novel this compound Analogues
The following tables summarize the in vitro efficacy of various novel this compound analogues against Plasmodium falciparum (antimalarial activity) and different cancer cell lines (anticancer activity).
Table 1: Antimalarial Activity of Novel this compound Analogues against P. falciparum
| Analogue Class | Compound | Substituent (R) | IC₅₀ (µM) vs. P. falciparum 3D7 | Reference |
| This compound | PQ | - | 11.33 | [3] |
| 5-Phenoxy this compound | 7a | H | 8.20 | [3] |
| 7b | OCH₃ | 6.54 | [3] | |
| 7c | Br | 5.85 | ||
| 7d | Cl | 6.95 | ||
| 7e | CN | 3.65 | ||
| 7f | F | 7.50 | ||
| 7g | CF₃ | 4.20 | ||
| 7h | CONH₂ | 12.50 | ||
| Tetraoxane Hybrid | 12 | - | 0.38 | |
| This compound Homodimer | Succinic | - | 0.73 | |
| Fumaric | - | 0.20 | ||
| Maleic | - | 0.36 |
Table 2: Anticancer Activity of Novel this compound Analogues
| Analogue Class | Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| This compound | PQ | LNCaP (Prostate) | >100 | |
| MCF-7 (Breast) | >100 | |||
| HCT116 (Colon) | >100 | |||
| This compound-Indole Carboxamide | 1 (PQ-IAA) | LNCaP | 48.7 | |
| 2 (PQ-ICA) | LNCaP | 15.6 | ||
| 1 (PQ-IAA) | MCF-7 | 65.4 | ||
| 2 (PQ-ICA) | MCF-7 | 35.2 | ||
| 1 (PQ-IAA) | HCT116 | 72.1 | ||
| 2 (PQ-ICA) | HCT116 | 41.8 | ||
| This compound Homodimer | Adipic acid derivative | MCF-7 | 1.78 | |
| Adipic acid derivative | HCT116 | 13.7 | ||
| Adipic acid derivative | H 460 (Lung) | 1.96 | ||
| Mesaconic acid derivative | MCF-7 | 2.36 | ||
| Mesaconic acid derivative | HCT116 | 4.31 | ||
| Mesaconic acid derivative | H 460 (Lung) | 3.88 |
Experimental Protocols
Synthesis of Novel this compound Analogues
The synthesis of 5-phenoxy this compound analogues involves a multi-step process starting from 6-methoxy-8-nitroquinoline.
Step 1: Chlorination of 6-methoxy-8-nitroquinoline (1) To a solution of 6-methoxy-8-nitroquinoline (1.0 eq) in anhydrous DMF, add N-chlorosuccinimide (NCS) (1.5 eq). Stir the reaction mixture at 60 °C for 3 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford 5-chloro-6-methoxy-8-nitroquinoline (2).
Step 2: Synthesis of 5-phenoxy-6-methoxy-8-nitroquinoline derivatives (3a-g) To a solution of 5-chloro-6-methoxy-8-nitroquinoline (2) (1.0 eq) in DMSO, add the respective substituted phenol (2.0 eq) and LiOH·H₂O (2.0 eq). Stir the reaction mixture at 100 °C for 3 hours. Cool the reaction mixture to room temperature and pour into water. The precipitated solid is filtered, washed with water, and dried to give the corresponding 5-phenoxy derivative.
Step 3: Reduction of the nitro group The 5-phenoxy-6-methoxy-8-nitroquinoline derivative (1.0 eq) is dissolved in ethanol, and SnCl₂·2H₂O (5.0 eq) is added. The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into a cold aqueous solution of NaOH and extracted with ethyl acetate. The organic layer is dried and concentrated to give the 8-aminoquinoline derivative.
Step 4: Coupling with the side chain and deprotection The 8-aminoquinoline derivative (1.0 eq) and 4-bromo-1-phthalimidopentane (1.2 eq) are heated in the absence of a solvent at 120 °C for 4 hours. The resulting product is then treated with hydrazine hydrate (5.0 eq) in ethanol and refluxed for 4 hours to remove the phthalimide protecting group, yielding the final 5-phenoxy this compound analogue.
This compound homodimers are synthesized by coupling two this compound molecules through a dicarboxylic acid linker.
Step 1: Activation of Dicarboxylic Acid To a solution of a dicarboxylic acid (e.g., succinic acid, adipic acid) (1.0 eq) in anhydrous DMF, add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.2 eq) and N,N-diisopropylethylamine (DIEA) (4.0 eq). Stir the mixture at room temperature for 30 minutes.
Step 2: Coupling with this compound Add this compound base (2.0 eq) to the activated dicarboxylic acid solution. Stir the reaction mixture at room temperature for 24 hours. After completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the this compound homodimer.
These conjugates are synthesized through a direct coupling reaction between this compound and an indole carboxylic acid.
Step 1: Coupling Reaction To a solution of the desired indole carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 15 minutes.
Step 2: Addition of this compound Add this compound base (1.0 eq) to the reaction mixture. Stir at room temperature for 15 hours. After completion, dilute the reaction with CH₂Cl₂ and wash with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the this compound-indole carboxamide conjugate.
Biological Evaluation Protocols
The in vitro antimalarial activity is determined using the SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine
-
SYBR Green I nucleic acid gel stain
-
96-well microplates
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add 50 µL of the compound dilutions to wells containing 50 µL of parasitized erythrocytes (2% parasitemia, 2% hematocrit).
-
Incubate the plates for 72 hours under the same culture conditions.
-
After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
The cytotoxic effect of the this compound analogues on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, LNCaP)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
This assay measures the ability of the compounds to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
96-well microplates
Procedure:
-
Prepare a solution of hemin chloride in DMSO.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the hemin solution to each well.
-
Initiate the polymerization by adding sodium acetate buffer.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, centrifuge the plate, and wash the pellets with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition of heme polymerization and determine the IC₅₀ values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by novel this compound analogues and a general experimental workflow for their synthesis and evaluation.
References
Application Notes and Protocols for In Vitro Antimalarial Screening Using Primaquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, is a critical tool in the fight against malaria, primarily due to its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, as well as its ability to clear mature gametocytes of P. falciparum, thereby blocking transmission.[1] While its in vivo efficacy is well-established, its application in in vitro antimalarial screening requires a nuanced understanding of its mechanism of action and appropriate assay selection. Unlike many antimalarials that directly target the parasite, this compound is a prodrug, requiring metabolic activation by host cell enzymes to exert its cytotoxic effects.[2][3] This characteristic necessitates careful consideration when designing and interpreting in vitro experiments.
These application notes provide detailed protocols for utilizing this compound in various in vitro antimalarial screening assays, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
This compound's antimalarial activity is not inherent to the parent compound but is a result of its biotransformation into reactive metabolites. This process is primarily mediated by host cytochrome P450 enzymes, particularly CYP2D6, in the liver.[2][3] The resulting hydroxylated metabolites can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. This surge in oxidative stress is believed to be the primary driver of its parasiticidal activity, causing damage to parasite macromolecules, disrupting mitochondrial function, and ultimately leading to cell death. It is this reliance on host metabolism that explains this compound's potent activity against liver-stage parasites and its lower efficacy against asexual blood stages in standard in vitro assays that lack the necessary metabolic enzymes.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against various stages of Plasmodium falciparum and its cytotoxicity against different cell lines.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parasite Stage | Assay Type | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Asexual Blood Stages | SYBR Green I | 3D7 | >10 | |
| Asexual Blood Stages | [³H]-hypoxanthine incorporation | Various | 0.76 - 2.46 | |
| Gametocytes (Stage IV) | Flow Cytometry (GFP-based) | 3D7α-tubII/GFP | 18.9 | |
| Gametocytes (Mature) | ATP Bioluminescence | - | 20.9 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| BGMK (Monkey Kidney) | MTT | 237.90 ± 84.64 | |
| BGMK (Monkey Kidney) | Neutral Red | 219.36 ± 18.78 | |
| HepG2 (Human Hepatoma) | MTT | 196.71 ± 51.33 | |
| HepG2 (Human Hepatoma) | MTT | 180 | |
| WI-26VA4 (Human Lung Fibroblast) | MTT | 920.8 ± 17.4 | |
| WI-26VA4 (Human Lung Fibroblast) | Neutral Red | 972.29 ± 11.65 |
Experimental Protocols
Asexual Stage P. falciparum Drug Susceptibility Assay (SYBR Green I-based)
This assay measures the proliferation of asexual blood-stage parasites by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well flat-bottom microplates
-
This compound stock solution
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with 0.5% parasitemia and 1% hematocrit.
-
Add 200 µL of the parasite suspension to each well of the drug-diluted plate. Include drug-free wells as positive controls and wells with only red blood cells for background fluorescence.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plates at -20°C for a minimum of 16 hours to lyse the red blood cells.
-
Thaw the plates at room temperature.
-
Prepare the SYBR Green I lysis buffer and add it to each well.
-
Incubate the plates in the dark at room temperature for 24 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Gametocytocidal Assay (Flow Cytometry-based)
This protocol is adapted for a transgenic P. falciparum line expressing a fluorescent protein (e.g., GFP) under a gametocyte-specific promoter.
Materials:
-
Transgenic P. falciparum line expressing a fluorescent marker in gametocytes
-
Gametocyte culture medium
-
96-well microplates
-
This compound stock solution
-
Flow cytometer
Protocol:
-
Induce gametocytogenesis in the transgenic parasite line and culture to the desired stage (e.g., Stage IV).
-
Prepare serial dilutions of this compound in gametocyte culture medium in a 96-well plate.
-
Add the gametocyte culture to the wells. The final volume in each well should be 200 µL.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, acquire the samples on a flow cytometer, detecting the fluorescent signal from the gametocytes.
-
Analyze the data to determine the percentage of viable (fluorescent) gametocytes in each drug concentration compared to the drug-free control.
-
Calculate the IC₅₀ value by plotting the percentage of viability against the drug concentration.
In Vitro Liver Stage Assay (High-Content Imaging-based)
This assay assesses the activity of compounds against the pre-erythrocytic stages of the parasite developing in hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes or suitable hepatoma cell lines (e.g., HC-04)
-
P. falciparum sporozoites
-
Hepatocyte culture medium
-
384-well plates
-
This compound stock solution
-
High-content imaging system
-
Antibodies for immunofluorescence (e.g., anti-GAPDH) and a nuclear stain (e.g., Hoechst 33342)
Protocol:
-
Seed hepatocytes in 384-well plates and allow them to form a monolayer.
-
Infect the hepatocyte monolayer with P. falciparum sporozoites.
-
Expose the infected cells to serial dilutions of this compound. This can be done in a prophylactic mode (drug added at the time of infection) or a curative mode (drug added after a period of parasite development, e.g., 3 days post-infection).
-
Incubate the plates for the desired duration (e.g., 3-5 days).
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using an antibody against a parasite-specific protein and a nuclear stain.
-
Acquire images of the wells using a high-content imaging system.
-
Analyze the images to count the number and size of the liver-stage parasites (schizonts).
-
Determine the IC₅₀ value by quantifying the reduction in parasite numbers or size relative to untreated controls.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound against mammalian cells to determine its selectivity index (SI = CC₅₀ / IC₅₀).
This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Seed mammalian cells (e.g., HepG2, BGMK) in a 96-well plate and incubate for 18-24 hours to allow for cell adherence.
-
Add 20 µL of various concentrations of this compound (e.g., 31.3 to 1,000 µg/mL) to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3 hours.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour drug incubation, remove the medium and add medium containing neutral red (e.g., 40-50 µg/mL).
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the CC₅₀ from the dose-response curve.
Conclusion
The in vitro screening of this compound requires specialized assays that account for its unique mode of action, particularly its need for metabolic activation. The protocols provided herein offer a framework for assessing the activity of this compound and its analogues against different stages of the malaria parasite and for evaluating their cytotoxic potential. By carefully selecting the appropriate assays and understanding the underlying biological principles, researchers can effectively leverage in vitro systems to advance the development of novel antimalarial agents with transmission-blocking and radical cure capabilities.
References
- 1. Activities of Artesunate and this compound against Asexual- and Sexual-Stage Parasites in Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
Application of Primaquine in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, has long been a cornerstone in the treatment of malaria.[1] Its primary role is to eradicate the dormant liver stages of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse.[2][3] While its antiparasitic mechanism is not fully elucidated, it is thought to involve the generation of reactive oxygen species and interference with the parasite's electron transport chain.[4] Recently, the scientific community has turned its attention to repurposing existing drugs for oncology, and this compound has emerged as a promising candidate. This interest stems from its observed anticancer properties, including the ability to inhibit cancer cell growth, migration, and colony formation, as well as sensitize drug-resistant cancer cells to conventional chemotherapies.[5]
These application notes provide a comprehensive overview of the current understanding of this compound's application in cancer research, with a focus on its mechanism of action in breast cancer and its potential as a chemosensitizing agent. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this exciting area.
Mechanism of Action in Cancer
Recent studies have begun to unravel the molecular mechanisms by which this compound exerts its anticancer effects. A significant focus has been on its impact on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly in triple-negative breast cancer (TNBC), where EGFR is often overexpressed.
Inhibition of EGFR Nuclear Translocation
In TNBC cells, this compound has been shown to induce damage to early endosomes, which disrupts the normal endosomal trafficking of EGFR. This interference inhibits the translocation of EGFR to the nucleus (nEGFR). The nuclear localization of EGFR is associated with resistance to anti-EGFR therapies and poor patient survival.
Once in the nucleus, EGFR can interact with transcription factors, such as Signal Transducer and Activator of Transcription 3 (Stat3), to promote the expression of oncogenes like c-Myc. By preventing the nuclear entry of EGFR, this compound effectively blocks this pro-survival signaling cascade.
Downregulation of c-Myc and Induction of Apoptosis
The inhibition of the nEGFR/Stat3 interaction by this compound leads to a significant reduction in both the transcript and protein levels of c-Myc. c-Myc is a critical regulator of cell growth, proliferation, and apoptosis. Its downregulation by this compound is a key step in the induction of apoptosis in breast cancer cells. This apoptotic process is further mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the increased activity of caspases 3 and 7.
The proposed signaling pathway for this compound-induced apoptosis in breast cancer is illustrated below.
Caption: this compound's mechanism in breast cancer.
Sensitization of Drug-Resistant Cancer Cells
In addition to its direct anticancer effects, this compound has been shown to sensitize drug-resistant cancer cells to various chemotherapeutic agents, particularly anti-mitotic drugs like vinblastine, paclitaxel, and docetaxel. This sensitization is primarily attributed to the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer. By inhibiting P-gp, this compound increases the intracellular accumulation of co-administered anticancer drugs, thereby enhancing their cytotoxicity in resistant cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound's anticancer effects.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cells
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | IC50 | 81.2 µM | Significant decrease in cell viability | |
| HCC1937 | Triple-Negative Breast Cancer | MTS Assay | Viability | 5-150 µM | Dose-dependent decrease in cell viability | |
| MCF-7 | ER+ Breast Cancer | MTS Assay | Proliferation | Not specified | No inhibitory effect | |
| MDA-MB-453 | HER2+ Breast Cancer | MTS Assay | Proliferation | Not specified | No inhibitory effect | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Migration Assay | Cell Migration | 80 µM, 100 µM | Reduced cell migration | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Colony Formation | Colony Number | 80 µM, 100 µM | Reduced colony formation | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Annexin V-PI | Apoptosis | 80 µM | Induced early and late apoptosis | |
| HCC1937 | Triple-Negative Breast Cancer | Annexin V-PI | Apoptosis | 80 µM | Induced early and late apoptosis |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Xenograft Mouse | MDA-MB-231 | This compound (2 mg/kg) | Once every 10 days for 90 days | Inhibited tumor growth (decreased tumor volume) |
Table 3: Chemosensitization Effect of this compound in Drug-Resistant Cancer Cells
| Cell Line | Resistance Mechanism | Co-treatment | This compound Concentration | Observation | Reference |
| KBV20C | P-gp overexpression | Vinblastine (5 nM) | 50 µM | Increased apoptosis and G2 arrest | |
| KBV20C | P-gp overexpression | Paclitaxel (75 nM) | 50 µM | Increased sensitization | |
| KBV20C | P-gp overexpression | Vinorelbine (0.1 µg/ml) | 50 µM | Reduced cellular proliferation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCC1937)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound phosphate
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 5 µM to 150 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound phosphate
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 2,000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 80, 100 µM) in complete growth medium.
-
Incubate the plates for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 3: In Vivo Xenograft Mouse Model
Objective: To evaluate the effect of this compound on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound phosphate
-
Sterile PBS or other suitable vehicle
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 2 mg/kg) or vehicle to the mice according to the desired schedule (e.g., intraperitoneal injection once every 10 days for 90 days).
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (width² x length)/2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Caption: Experimental workflow for this compound studies.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent, particularly in the context of triple-negative breast cancer and drug-resistant tumors. Its ability to disrupt EGFR signaling and inhibit P-gp-mediated drug efflux provides a strong rationale for its further investigation. The protocols outlined in these application notes offer a starting point for researchers to explore the multifaceted anticancer activities of this compound.
Future research should focus on:
-
Expanding the investigation of this compound to other cancer types.
-
Elucidating the full spectrum of its molecular targets and mechanisms of action.
-
Evaluating the efficacy and safety of this compound in combination with a broader range of chemotherapeutic agents and targeted therapies.
-
Conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.
The repurposing of established drugs like this compound represents a cost-effective and accelerated path to novel cancer therapies. Continued research in this area holds the promise of delivering new hope to patients battling this complex disease.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR and Induces the Apoptosis of Breast Cancer Cells by Nuclear EGFR/Stat3-Mediated c-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models of Primaquine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing in vivo models for assessing the efficacy of primaquine, a critical drug for the radical cure of relapsing malaria. The protocols detailed below focus on established and emerging animal models that recapitulate key aspects of Plasmodium vivax infection, the primary target of this compound's hypnozoitocidal activity.
Introduction to In Vivo Models for this compound Efficacy
This compound's unique ability to eliminate the dormant liver-stage parasites, known as hypnozoites, of P. vivax and P. ovale makes it an essential tool for preventing malaria relapse.[1][2][3][4] However, the lack of robust and routine in vitro culture systems for these parasite species necessitates the use of in vivo models to evaluate the efficacy of this compound and new hypnozoitocidal drug candidates. The ideal in vivo model for this compound testing should support the full liver-stage development of the parasite, including the formation of hypnozoites, and allow for the quantitative assessment of drug efficacy against these forms.
This document outlines protocols for two key models: the humanized mouse model for P. vivax and the non-human primate model using P. cynomolgi, a closely related simian malaria parasite that also forms hypnozoites.[1]
Humanized Mouse Model for Plasmodium vivax
Humanized mouse models, particularly those with chimeric human livers (FRG-huHep mice), have emerged as a valuable tool for studying P. vivax liver stages and the effects of anti-malarial drugs. These mice are immunodeficient and have their livers repopulated with human hepatocytes, allowing for the infection and development of human-specific Plasmodium species.
Experimental Workflow: P. vivax Infection and this compound Treatment in FRG-huHep Mice
Caption: Experimental workflow for testing this compound efficacy in FRG-huHep mice.
Detailed Protocol: this compound Efficacy Testing in FRG-huHep Mice
1. Animal Model and Sporozoite Preparation:
-
Animal Model: Utilize FRG-huHep mice with stable human hepatocyte engraftment.
-
Sporozoite Source: Obtain P. vivax sporozoites from infected Anopheles mosquitoes fed on patient-derived gametocytes. Dissect salivary glands to isolate sporozoites.
2. Infection Procedure:
-
Anesthetize FRG-huHep mice.
-
Inject a defined number of P. vivax sporozoites (e.g., 3.5–5 x 10^5) intravenously via the tail vein.
3. This compound Administration:
-
Prophylactic Treatment: Administer this compound orally or via another appropriate route starting one day before sporozoite injection and continuing for a specified duration.
-
Treatment of Established Infection: Initiate this compound treatment at a specific time point post-infection (e.g., day 1, 3, or 5) to target developing liver stages and hypnozoites.
-
Dosage: Use a range of this compound doses to determine dose-dependent efficacy. A common dose used in mouse models is 60 mg/kg.
-
Control Group: Administer the vehicle used for drug dilution to a control group of infected mice.
4. Efficacy Assessment:
-
Timing: Sacrifice mice at designated time points post-infection (e.g., day 8 for assessing primary liver stage development).
-
Liver Harvesting: Perfuse the liver with saline to remove blood and then harvest the entire organ.
-
Quantification of Liver-Stage Parasites:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from a portion of the liver, synthesize cDNA, and perform qRT-PCR targeting the P. vivax 18S ribosomal RNA to quantify parasite burden.
-
Immunofluorescence Microscopy: Fix, embed, and section the remaining liver tissue. Perform immunofluorescence staining using antibodies against P. vivax proteins (e.g., circumsporozoite protein (CSP) or UIS4) to visualize and count schizonts and hypnozoites.
-
Quantitative Data Presentation
| Treatment Group | This compound Dose (mg/kg) | Mean Liver Parasite Burden (18S rRNA copies/µg RNA) | % Reduction vs. Control | Reference |
| Untreated Control | 0 | Log10 8.3 (Range: 7.0-9.1) | 0% | |
| This compound Prophylaxis | 60 | No detectable signal | >99% | |
| This compound Treatment (Day 0-1) | 60 | Significantly reduced schizonts | Not specified | |
| Atovaquone Treatment | Not specified | No effect on hypnozoites | Not applicable |
Non-Human Primate Model: Plasmodium cynomolgi in Rhesus Macaques
The P. cynomolgi-rhesus macaque model is a valuable system for studying relapsing malaria and the efficacy of hypnozoitocidal drugs due to the biological similarities between P. cynomolgi and P. vivax. This model allows for the investigation of both primary infection and subsequent relapses.
Experimental Workflow: P. cynomolgi Infection and this compound Treatment in Rhesus Macaques
Caption: Workflow for assessing this compound's anti-relapse efficacy in the P. cynomolgi-rhesus macaque model.
Detailed Protocol: this compound Anti-Relapse Efficacy in Rhesus Macaques
1. Animal Model and Sporozoite Preparation:
-
Animal Model: Use healthy, malaria-naïve rhesus macaques (Macaca mulatta).
-
Sporozoite Source: Generate P. cynomolgi sporozoites by feeding Anopheles mosquitoes on an infected donor monkey. Isolate sporozoites from the salivary glands.
2. Infection and Primary Treatment:
-
Anesthetize the macaques and infect them with a defined number of P. cynomolgi sporozoites (e.g., 10^4) via intravenous injection.
-
Monitor the development of primary blood-stage infection daily by examining Giemsa-stained thin blood smears.
-
Once parasitemia is confirmed, treat the animals with a blood schizontocidal drug, such as chloroquine, to clear the initial blood-stage infection. This step is crucial to ensure that subsequent parasitemia is due to relapse from liver hypnozoites.
3. This compound Administration (Radical Cure):
-
Following the clearance of the primary blood infection, divide the animals into treatment and control groups.
-
Administer the test this compound regimen to the treatment group. A standard regimen might involve daily oral administration for 7 or 14 days.
-
The control group receives no radical cure treatment.
4. Relapse Monitoring and Efficacy Assessment:
-
Monitor all animals for an extended period (e.g., up to 100 days or more) for the reappearance of blood-stage parasites, which indicates a relapse.
-
The primary efficacy endpoint is the prevention of relapse or the delay in the time to the first relapse in the this compound-treated group compared to the control group.
Quantitative Data Presentation
| Treatment Group | This compound Total Dose (mg/kg) | Number of Animals Relapsing / Total | Mean Time to First Relapse (Days) | Reference |
| Control (No this compound) | 0 | 4 / 4 | ~20-30 | (Conceptual) |
| This compound | 3.5 - 7.0 (over 14 days) | Significantly reduced | Significantly delayed | (Clinical Data) |
Note: Specific quantitative data from preclinical this compound efficacy studies in the P. cynomolgi model is often proprietary. The table above provides a conceptual representation based on the expected outcomes and available clinical data for P. vivax.
Rodent Malaria Models (Plasmodium berghei)
While P. berghei does not form hypnozoites, it is a useful and more accessible model for assessing the causal prophylactic activity of compounds against liver-stage schizonts. This compound also demonstrates activity in this model.
Experimental Workflow: Causal Prophylaxis Assay with P. berghei
Caption: Workflow for assessing the causal prophylactic efficacy of this compound using a P. berghei mouse model.
Detailed Protocol: P. berghei Causal Prophylaxis Assay
1. Animal Model and Sporozoite Preparation:
-
Animal Model: Use standard laboratory mouse strains such as BALB/c or Swiss Webster.
-
Sporozoite Source: Generate P. berghei sporozoites from infected Anopheles stephensi mosquitoes.
2. Drug Administration:
-
Administer this compound or the vehicle control to mice at various doses. A typical regimen involves treatment on days -1, 0, and +1 relative to infection.
3. Infection:
-
On day 0, infect the mice intravenously with a defined number of P. berghei sporozoites (e.g., 80,000-100,000).
4. Efficacy Assessment:
-
Starting from day 4 post-infection, monitor the mice for the emergence of blood-stage parasites by examining Giemsa-stained blood smears.
-
The primary endpoint is the complete prevention of patent blood-stage infection.
Quantitative Data Presentation
| This compound Dose (mg/kg/day x 3 days) | Number of Protected Mice / Total | Reference |
| 5 | Not specified | |
| 10 | Not specified | |
| 20 | Not specified | |
| 40 | Not specified | |
| 25 (Racemic) | Not specified |
Note: The referenced study focused on comparing the enantiomers of this compound and did not provide the exact number of protected mice at each dose in the abstract.
Conclusion
The in vivo models described provide essential platforms for the preclinical evaluation of this compound and novel anti-relapse drug candidates. The choice of model depends on the specific research question, with humanized mouse models offering a direct system for studying P. vivax liver stages and the P. cynomolgi-rhesus macaque model providing a robust system for assessing anti-relapse efficacy. Rodent malaria models serve as a valuable initial screening tool for causal prophylactic activity. Careful experimental design and quantitative endpoint analysis are critical for obtaining reliable and translatable data.
References
- 1. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium vivax latent liver infection is characterized by persistent hypnozoites, hypnozoite-derived schizonts, and time-dependent efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium vivax latent liver infection is characterized by persistent hypnozoites, hypnozoite-derived schizonts, and time-dependent efficacy of this compound | Medicines for Malaria Venture [mmv.org]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes and Protocols: Primaquine as a Tool for Studying Drug Resistance in Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing primaquine, an 8-aminoquinoline antimalarial, as a critical tool in the study of drug resistance in Plasmodium species. This compound's unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, as well as its gametocytocidal effects on Plasmodium falciparum, make it an invaluable agent for investigating mechanisms of drug resistance, identifying resistance markers, and developing novel antimalarial therapies.[1][2]
Introduction to this compound's Role in Malaria Research
This compound is a cornerstone for the radical cure of relapsing malaria and a key drug for preventing malaria transmission.[3][4] Its mechanism of action, though not fully elucidated, is believed to involve the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain, leading to oxidative damage and apoptosis.[5] This unique mode of action makes it a valuable tool for studying resistance pathways that may differ from those of other antimalarials.
Key Applications in Drug Resistance Studies:
-
Selection of Resistant Parasites: In vitro and in vivo models can be used to generate this compound-resistant parasite lines, enabling the study of the genetic and phenotypic basis of resistance.
-
Identification of Resistance Markers: By comparing the genomes of this compound-sensitive and -resistant parasites, researchers can identify molecular markers associated with resistance.
-
Screening of New Drug Candidates: this compound serves as a benchmark compound in assays screening for new drugs with activity against hypnozoites and gametocytes.
-
Understanding Relapse Mechanisms: Studying the response of different P. vivax strains to this compound can provide insights into the biology of hypnozoites and the mechanisms of relapse.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species and life cycle stages.
Table 1: In Vitro Activity of this compound Against Plasmodium Species
| Plasmodium Species | Parasite Stage | IC50 Range | Notes | Reference(s) |
| P. falciparum (3D7) | Asexual Blood Stages | 7.74 µM - 9.37 µM | Generally considered to have modest activity against asexual blood stages. | |
| P. falciparum (Dd2) | Asexual Blood Stages | >10 µM | Resistant strain. | |
| P. falciparum (3D7α-tubII/GFP) | Stage IV Gametocytes | 18.9 µM | Highlights activity against mature gametocytes. | |
| P. berghei | Liver Stages | 8.4 ± 3.4 μM | Important model for studying liver-stage activity. | |
| P. yoelii | Liver Stages | Submicromolar | NPC-1161B, an 8-aminoquinoline analog, showed high potency. |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Unit | Conditions | Reference(s) |
| Peak Plasma Concentration (Cmax) | 94 (median) | ng/mL | Following a standard dosing regimen. | |
| Time to Peak Concentration (Tmax) | 1 - 2 | hours | Following oral administration. | |
| Elimination Half-life (t1/2) | ~4 | hours | In healthy volunteers. | |
| Carboxythis compound Cmax | 375 (median) | ng/mL | Major metabolite. |
Experimental Protocols
Protocol for In Vitro Gametocytocidal Assay of this compound
This protocol describes a method to assess the activity of this compound against late-stage P. falciparum gametocytes using a flow cytometry-based assay.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., 3D7α-tubII/GFP line)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and 10% human serum
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Flow cytometer
Procedure:
-
Gametocyte Culture: Culture P. falciparum to induce gametocytogenesis and maintain until mature stage IV and V gametocytes are present.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. Include a drug-free control.
-
Assay Setup: Adjust the gametocyte culture to a 0.04% gametocytemia and 2% hematocrit. Add 100 µL of the gametocyte suspension to each well of a 96-well plate.
-
Drug Addition: Add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Flow Cytometry Analysis: Following incubation, stain the cells with a viability dye (if not using a fluorescent reporter line) and acquire data on a flow cytometer.
-
Data Analysis: Determine the percentage of viable gametocytes in each well. Calculate the IC50 value by fitting the dose-response data to a suitable model.
Protocol for In Vivo Selection of this compound-Resistant Parasites
This protocol outlines a general method for selecting this compound-resistant Plasmodium berghei in a murine model through serial passage.
Materials:
-
Plasmodium berghei infected mice
-
Naive recipient mice
-
This compound solution for oral or intraperitoneal administration
-
Giemsa stain
-
Microscope
Procedure:
-
Initial Infection: Infect a group of mice with P. berghei. Monitor parasitemia daily by Giemsa-stained blood smears.
-
Drug Treatment: Once parasitemia reaches a detectable level (e.g., 1-2%), treat the mice with a suboptimal dose of this compound.
-
Parasite Passage: Three to five days post-treatment, collect blood from the treated mice and passage the parasites into a new group of naive mice.
-
Increasing Drug Pressure: In the subsequent passages, gradually increase the dose of this compound administered to the infected mice.
-
Monitoring Resistance: Continuously monitor the parasitemia levels. A decrease in the efficacy of this compound at a given dose (i.e., less reduction in parasitemia compared to previous passages) indicates the selection of resistant parasites.
-
Cloning and Characterization: Once a stable resistant phenotype is observed, clone the resistant parasites by limiting dilution. The resulting clonal line can then be used for genetic and phenotypic characterization.
Protocol for G6PD Deficiency Screening
It is crucial to screen for Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency before administering this compound due to the risk of drug-induced hemolysis. This protocol describes a qualitative point-of-care test.
Materials:
-
Point-of-care G6PD test kit (e.g., fluorescent spot test or rapid diagnostic test)
-
Lancets for capillary blood collection
-
Alcohol swabs
-
Gauze
Procedure:
-
Patient Preparation: Explain the procedure to the patient. Clean the fingertip with an alcohol swab and allow it to dry.
-
Blood Collection: Prick the fingertip with a sterile lancet and collect a drop of blood as per the test kit's instructions.
-
Test Performance: Apply the blood sample to the test strip or well according to the manufacturer's protocol.
-
Result Interpretation: Read the result within the time frame specified in the kit's instructions. The result will typically indicate whether the patient is G6PD normal or deficient.
-
Decision Making: Based on the G6PD status, a decision can be made regarding the safe administration of this compound.
Visualization of Signaling Pathways and Logical Relationships
Proposed Mechanism of this compound Action and Resistance
This compound is a prodrug that is metabolized in the liver to its active forms. These metabolites are thought to generate reactive oxygen species (ROS), which can damage parasite macromolecules and disrupt the mitochondrial electron transport chain. Resistance may emerge through mechanisms that enhance the parasite's ability to cope with oxidative stress or alter drug transport.
Workflow for Identification of this compound Resistance Markers
The identification of molecular markers for this compound resistance is a critical step in monitoring the spread of resistant parasites and developing new diagnostic tools. This workflow outlines the key steps in this process.
References
- 1. Analysis of this compound and its metabolite carboxythis compound in biological samples: enantiomeric separation, method validation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for G6PD deficiency for safe use of this compound in radical cure of P. vivax and P. ovale [who.int]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This application note provides detailed protocols for the quantification of primaquine (PQ), an essential anti-malarial drug, in various biological samples. The methods described are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocols cover High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
This method is suitable for the simultaneous quantification of this compound and other antimalarials like chloroquine in plasma. It offers a balance of sensitivity and accessibility for many laboratories.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of whole blood or plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., Pyrimethamine).
-
Add 500 µL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample.
-
Add 1.5 mL of an organic solvent mixture (e.g., hexane and tert-butyl methylether, 1:1 v/v) for extraction.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 1100 x g for 5 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.[3]
2. Chromatographic Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and 0.25% diethylamine (3:7, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 263 nm.
Data Presentation
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 100 - 3000 nM | Human Plasma | |
| Limit of Quantification (LOQ) | 25 ng/mL | Whole Blood | |
| Limit of Detection (LOD) | 0.003 mg/mL | N/A (for tablets) | |
| Mean Recovery | 76.5% | Human Plasma | |
| Inter/Intra-day Precision | < 2.0% (CV) | N/A (for tablets) |
Experimental Workflow
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound and its metabolites, such as carboxythis compound, in plasma, urine, and dried blood spots (DBS).
Experimental Protocol
1. Sample Preparation: Protein Precipitation (PP)
-
Pipette 190 µL of plasma or urine into a clean microcentrifuge tube.
-
Add 10 µL of internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube. For plasma, a second precipitation step may be performed for cleaner samples.
-
Filter the supernatant and transfer it to an autosampler vial for injection.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chiral column for enantiomeric separation (e.g., Chiralcel OD, 250 x 4.6 mm) or a standard C18 column for racemic analysis.
-
Mobile Phase: Gradient elution using acetonitrile (containing 0.1% formic acid) and aqueous ammonium formate.
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.571 - 260 ng/mL | Human Plasma | |
| Limit of Quantification (LOQ) | 25 ng/mL | Plasma & Urine | |
| Limit of Quantification (LOQ) | 5 ng/mL | Dried Blood Spot | |
| Mean Recovery | 78 - 95% | Plasma | |
| Mean Recovery | 88 - 92% | Human Plasma | |
| Inter/Intra-day Precision | < 10% (RSD) | Human Plasma |
Experimental Workflow
References
Protocols for Primaquine Administration in Laboratory Animals: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, is a crucial antimalarial drug renowned for its effectiveness against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse of malaria. It also exhibits gametocytocidal activity against Plasmodium falciparum, which is vital for blocking malaria transmission. Due to its unique properties, this compound is extensively studied in various laboratory animal models to evaluate its efficacy, pharmacokinetics, and toxicological profile. These studies are essential for the development of new antimalarial drugs and treatment regimens.
This document provides detailed application notes and standardized protocols for the administration of this compound to laboratory animals, with a focus on rodent models. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in preclinical malaria research.
Key Considerations for this compound Administration
Several factors must be carefully considered when designing and executing studies involving this compound administration in laboratory animals:
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. Common models include mice (various strains, including humanized mice for studying G6PD deficiency), rats, beagle dogs, and rhesus monkeys.[1] Mice are widely used for initial efficacy and toxicity screening due to their small size, cost-effectiveness, and availability of transgenic strains.[2]
-
G6PD Deficiency: A significant concern with this compound is its potential to induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3] When studying hemolytic toxicity, specialized animal models, such as SCID mice engrafted with human G6PD-deficient red blood cells (huRBC-SCID), are employed.[4][5]
-
Metabolic Activation: this compound is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6 in humans, to exert its therapeutic and toxic effects. This is an important consideration when extrapolating results from animal models to humans, as there can be interspecies differences in CYP enzyme activity.
-
Toxicity Profile: this compound can cause various toxicities at higher doses, including nephrotoxicity, hepatotoxicity, and methemoglobinemia. Careful dose selection and monitoring for adverse effects are crucial. The dog is reportedly more sensitive to this compound than the monkey, with the rat being the least sensitive based on body weight.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models for Efficacy and Toxicity Studies
| Animal Model | Strain | Purpose of Study | This compound Base Dose | Route of Administration | Dosing Regimen | Reference(s) |
| Mouse | NOD/SCID (engrafted with A-G6PDd huRBC) | Hemolytic Toxicity | 3.125, 6.25, 12.5 mg/kg | Oral | Single dose | |
| Mouse | NOD/SCID (engrafted with Med-G6PDd huRBC) | Hemolytic Toxicity | 3.125, 6.25, 12.5 mg/kg | Oral | Single dose | |
| Mouse | Swiss Webster | Blood Schizontocidal Activity | Not specified | Oral (gavage) | Once daily for 3 days | |
| Mouse | - | Causal Prophylaxis | 25 mg/kg/day (racemic) | Oral (gavage) | Once daily for 3 days | |
| Mouse | Albino ND4 Swiss | Pharmacokinetics | 45 mg/kg | Oral | Single dose | |
| Rat | Sprague Dawley | Reproductive Toxicity | 10.3, 30.8, 61.5 mg/kg/day | Oral | Daily (Gestation Day 6-15) | |
| Rat | Sprague Dawley | Reproductive Toxicity | 0.57, 5.7, 11.4, 34 mg/kg/day | Oral | Daily (Gestation Day 8-16) | |
| Rat | Wistar | Toxicity (LD50 determination) | 200 mg/kg | Not specified | Single dose |
Table 2: Pharmacokinetic Parameters of this compound in Laboratory Animals
| Animal Model | This compound Dose | Route | Cmax | Tmax | T1/2 | AUC (0-last) | Reference(s) |
| Mouse (S-(+)-PQ) | 45 mg/kg | Oral | - | 1 h | 1.9 h | 1.6 µg·h/mL | |
| Mouse (R-(-)-PQ) | 45 mg/kg | Oral | - | 0.5 h | 0.45 h | 0.6 µg·h/mL | |
| Beagle Dog (ERT) | 60 mg | Oral | ~200 ng/mL | ~8 h | - | 2.2x higher than IRT | |
| Beagle Dog (IRT) | 60 mg | Oral | ~300 ng/mL | ~2 h | - | - | |
| Rhesus Macaque ((+)-PQ) | 1.3 mg/kg/day | Oral | - | - | - | - | |
| Rhesus Macaque ((-)-PQ) | 1.3 mg/kg/day | Oral | - | - | - | - | |
| ERT: Extended-Release Tablet, IRT: Immediate-Release Tablet, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, T1/2: Elimination half-life, AUC: Area under the curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration
Objective: To prepare a this compound solution suitable for oral gavage in rodents.
Materials:
-
This compound phosphate powder
-
Sterile water or saline
-
Vehicle (e.g., 0.5% hydroxyethylcellulose with 0.1% Tween 80, or 7% Tween-80 and 3% ethanol in water)
-
Weighing scale
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound phosphate based on the desired dose of this compound base (Note: 26.3 mg of this compound phosphate is equivalent to 15 mg of this compound base).
-
Weigh the calculated amount of this compound phosphate powder accurately.
-
In a volumetric flask, dissolve the this compound phosphate in a small amount of sterile water or saline with the aid of a magnetic stirrer.
-
Once dissolved, add the chosen vehicle to the desired final volume.
-
Mix the solution thoroughly until a homogenous suspension or solution is achieved.
-
If necessary, adjust the pH of the solution.
-
Store the prepared solution appropriately, protected from light, until administration.
Protocol 2: Oral Administration of this compound to Mice via Gavage
Objective: To administer a precise volume of this compound solution directly into the stomach of a mouse.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a rounded tip
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume is typically 10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be aligned vertically.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (no resistance should be felt), slowly administer the solution.
-
After administration, gently remove the gavage needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 3: Blood Collection from Rats for Pharmacokinetic Analysis
Objective: To collect serial blood samples from rats following this compound administration to determine its pharmacokinetic profile.
Materials:
-
Restraining device for rats
-
21G-23G needles or butterfly needles
-
Microcentrifuge tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Warming device (e.g., heat lamp)
-
Gauze
-
Anesthetic (if required by the protocol)
Procedure:
-
Place the rat in a restraining device. For serial sampling from the tail vein, warming the tail with a heat lamp can help dilate the blood vessels.
-
Select the sampling site. The lateral tail vein is a common site for repeated blood sampling in rats.
-
Clean the area with an appropriate antiseptic.
-
Puncture the vein with the needle, bevel up.
-
Collect the required volume of blood into a microcentrifuge tube. The volume should not exceed the recommended limits (e.g., for a single sample without fluid replacement, up to 10% of the total blood volume).
-
After collecting the sample, apply gentle pressure to the puncture site with gauze until the bleeding stops.
-
Process the blood sample as required (e.g., centrifuge to separate plasma).
-
Repeat the collection at predetermined time points as per the study design.
-
Monitor the animal's well-being throughout the procedure.
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and Mechanism of Hemolytic Toxicity
This compound's therapeutic and toxic effects are mediated by its metabolites. The drug is metabolized in the liver primarily by CYP2D6 to form hydroxylated metabolites. These metabolites can undergo redox cycling, generating reactive oxygen species (ROS) that are responsible for both the antimalarial activity and the hemolytic toxicity in G6PD-deficient individuals. In G6PD-deficient red blood cells, the reduced capacity to produce NADPH impairs the ability to counter oxidative stress, leading to hemolysis.
Caption: Metabolic activation of this compound and its hemolytic toxicity pathway in G6PD deficiency.
Experimental Workflow for Evaluating this compound Efficacy in a Mouse Model
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse model of malaria.
Caption: A standard experimental workflow for testing the efficacy of this compound in a malaria-infected mouse model.
References
- 1. Understanding the mechanisms for metabolism-linked hemolytic toxicity of this compound against glucose 6-phosphate dehydrogenase deficient human erythrocytes: evaluation of eryptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 3. Differential CYP 2D6 Metabolism Alters this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Global perspectives on CYP2D6 associations with this compound metabolism and Plasmodium vivax radical cure [frontiersin.org]
Application of Primaquine in Plasmodium Gametocyte Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline, is a critical tool in malaria research and control due to its unique activity against mature Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes. This document provides detailed application notes and protocols for the use of this compound in studying Plasmodium gametocytes, aimed at researchers, scientists, and drug development professionals. This compound is often used as a positive control in transmission-blocking assays and its mechanism of action provides insights into gametocyte biology.
Mechanism of Action
The gametocytocidal activity of this compound is not fully elucidated but is known to be dependent on its metabolism into reactive intermediates.[1][2][3] The parent compound, this compound, is a prodrug that requires bioactivation. This process is primarily mediated by host enzymes, including cytochrome P450 2D6 (CYP2D6) and cytochrome P450 NADPH:oxidoreductase (CPR).[2][3] The metabolic activation of this compound leads to the generation of reactive oxygen species (ROS), which are thought to induce oxidative stress and disrupt mitochondrial function within the gametocytes, ultimately leading to their demise.
A proposed two-step biochemical relay is responsible for this compound's activity. First, this compound is metabolized by CYP2D6 into hydroxylated metabolites (OH-PQm). These metabolites are then further acted upon by CPR, leading to a significant generation of hydrogen peroxide (H₂O₂), which is highly toxic to the parasite. This mechanism explains the potent, catalytic activity of this compound's metabolites.
Key Applications in Gametocyte Research
-
Positive Control in Transmission-Blocking Assays: this compound is the gold standard positive control for in vitro and in vivo assays designed to assess the transmission-blocking potential of new drug candidates.
-
Gametocyte Viability and Maturation Studies: It is used to investigate the biological pathways essential for gametocyte survival and development.
-
Mechanism of Action Studies: Researchers utilize this compound to probe the molecular targets and pathways involved in gametocytocidal drug action.
Quantitative Data Summary
The following tables summarize the efficacy of this compound against Plasmodium falciparum gametocytes from various studies.
Table 1: In Vitro Activity of this compound and its Metabolites against P. falciparum Gametocytes
| Compound | Assay Type | IC₅₀ (µM) | P. falciparum Strain | Reference |
| This compound | ATP Bioluminescence | 20.9 | Late-stage gametocytes | |
| 5-hydroxy-primaquine (5-HPQ) | In vitro metabolism-GC-LUC assay | >30 | NF54 | |
| 5,6-dihydroxy-primaquine (5,6-DPQ) | In vitro metabolism-GC-LUC assay | >30 | NF54 |
Note: The in vitro activity of this compound is often low due to the absence of host metabolic enzymes required for its activation.
Table 2: Clinical Efficacy of this compound on P. falciparum Gametocyte Clearance
| Treatment Arm | Gametocyte Clearance Outcome | Study Population | Reference |
| Dihydroartemisinin-piperaquine (DHP) + this compound (0.75 mg/kg) | Faster gametocyte clearance (Hazard Ratio = 2.42) and reduced gametocyte densities (P = 0.018) compared to DHP alone. | Indonesian patients | |
| Artemisinin Combination Therapy (ACT) + this compound (0.25 mg/kg) | Reduced PCR-determined gametocyte carriage on days 7 and 14. | Meta-analysis | |
| Artemether-lumefantrine (AL) + this compound | Faster decline in gametocyte carriage compared to DHP + this compound. | Meta-analysis |
Experimental Protocols
Protocol 1: Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold-standard assay to determine the ability of a compound to block the transmission of Plasmodium from an infected blood meal to mosquitoes.
Objective: To assess the transmission-blocking activity of this compound (as a positive control) or a test compound.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles mosquitoes (e.g., Anopheles gambiae)
-
Human blood (serum and red blood cells)
-
Membrane feeding apparatus with a water jacket to maintain temperature (37°C)
-
Test compound and this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mercurochrome or other dye for staining mosquito midguts
Methodology:
-
Prepare the Blood Meal:
-
Culture P. falciparum to produce mature Stage V gametocytes.
-
On the day of the feed, mix the gametocyte culture with human red blood cells and serum to achieve a final gametocytemia of approximately 0.1-0.3%.
-
Aliquot the blood meal into different feeders.
-
-
Add Compounds:
-
To the test feeders, add the desired concentrations of the test compound.
-
To the positive control feeder, add a known concentration of this compound (e.g., 10 µM).
-
To the negative control feeder, add the solvent vehicle only.
-
-
Mosquito Feeding:
-
Starve female mosquitoes for at least 5 hours prior to the feed.
-
Allow mosquitoes to feed on the blood meals through an artificial membrane for 15-20 minutes.
-
-
Mosquito Maintenance:
-
After feeding, separate the engorged mosquitoes and maintain them in a secure, climate-controlled insectary (e.g., 26°C and 80% humidity) with access to a sugar solution.
-
-
Oocyst Counting:
-
Approximately 7-10 days post-feeding, dissect the midguts of at least 20-30 mosquitoes from each feeding group.
-
Stain the midguts with mercurochrome and examine under a microscope for the presence and number of oocysts.
-
-
Data Analysis:
-
Calculate the percentage reduction in the mean number of oocysts per mosquito in the compound-treated groups compared to the negative control.
-
Determine the prevalence of infection (percentage of mosquitoes with at least one oocyst).
-
Protocol 2: Gametocyte Viability Assay using ATP Bioluminescence
This assay measures the intracellular ATP levels of gametocytes as an indicator of viability after drug treatment.
Objective: To determine the in vitro activity of this compound or a test compound against mature gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
96-well microplates
-
Test compound and this compound
-
ATP bioluminescence assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Methodology:
-
Prepare Gametocyte Suspension:
-
Purify mature gametocytes from culture.
-
Adjust the gametocyte concentration to a suitable density in culture medium.
-
-
Drug Treatment:
-
Dispense the gametocyte suspension into a 96-well plate.
-
Add serial dilutions of the test compound and this compound to the wells. Include a solvent control.
-
Incubate the plate for 48-72 hours under appropriate culture conditions.
-
-
ATP Measurement:
-
Following incubation, add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ATP, and thus to the number of viable gametocytes.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Synthesis and Purification of Primaquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline drug, has been a cornerstone in the treatment of malaria for over 70 years, primarily due to its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[1][2] Despite its efficacy, its use is hampered by limitations such as hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency and rapid metabolism to the less active carboxythis compound.[1][3] To address these shortcomings and to explore new therapeutic applications, extensive research has been dedicated to the synthesis and evaluation of this compound derivatives. These modifications aim to enhance bioavailability, reduce toxicity, prolong activity, and even repurpose the this compound scaffold for other diseases like cancer and bacterial infections.[1]
This document provides detailed application notes and protocols for the synthesis and purification of various classes of this compound derivatives, drawing from established methodologies in the scientific literature.
General Synthetic Strategies
The majority of this compound derivatives are synthesized by modifying the terminal primary amino group of the parent molecule. This approach is favored as it can prevent the metabolic pathway leading to the inactive and toxic carboxythis compound. Common synthetic modifications include the formation of amides, carbamates, ureas, and their derivatives. Other strategies involve modifications at the quinoline ring, such as the introduction of phenoxy groups.
Synthesis of this compound Amide Derivatives
A prevalent method for synthesizing this compound amides involves the coupling of this compound with carboxylic acids. A common coupling agent used is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
Experimental Workflow for this compound Amide Synthesis
Caption: General workflow for the synthesis of this compound amide derivatives.
Synthesis of this compound Urea and Bis-urea Derivatives
Urea and bis-urea derivatives of this compound can be prepared through several synthetic routes. One common method involves the reaction of this compound with an isocyanate. Alternatively, active ureas can be pre-formed and then reacted with this compound.
Experimental Workflow for this compound Urea Synthesis
Caption: A synthetic route for this compound urea derivatives.
Synthesis of 5-Phenoxy this compound Analogs
The synthesis of 5-phenoxy this compound analogs typically starts with the chlorination of 6-methoxy-8-nitroquinoline. This is followed by a nucleophilic substitution with a corresponding phenol, reduction of the nitro group, and finally, coupling with the appropriate side chain.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Amides with Cinnamic Acids
-
Dissolution: Dissolve the respective cinnamic acid (1.1 mmol) in an appropriate solvent (e.g., dichloromethane, DCM).
-
Activation: Add 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (1.2 mmol) and N,N-diisopropylethylamine (DIEA) (2.2 mmol) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.0 mmol) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 5-Phenoxy-8-aminoquinoline Analogs
This protocol involves a multi-step synthesis:
Step A: Synthesis of 5-substituted-phenoxy-6-methoxy-8-nitroquinolines
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-6-methoxy-8-nitroquinoline (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Addition of Phenol: Add the corresponding phenol (2.0 equiv.) and lithium hydroxide monohydrate (2.0 equiv.).
-
Heating: Heat the reaction mixture at 100 °C for 3 hours.
-
Work-up: After cooling, pour the mixture into ice water and collect the precipitate by filtration.
-
Purification: Purify the crude product by column chromatography.
Step B: Synthesis of 5-substituted-phenoxy-6-methoxy-8-aminoquinolines
-
Reduction: To a solution of the 5-substituted-phenoxy-6-methoxy-8-nitroquinoline (1.0 equiv.) in ethanol, add tin(II) chloride dihydrate (10.0 equiv.) and concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Neutralization: Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure to obtain the amino derivative.
Step C: Synthesis of 5-Phenoxy this compound Analogs
-
Reductive Amination: To a solution of the 5-substituted-phenoxy-6-methoxy-8-aminoquinoline (1.0 equiv.) and 5-chloro-2-pentanone (5.0 equiv.) in anhydrous methanol, add sodium cyanoborohydride (2.0 equiv.) and acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 4 days.
-
Work-up and Purification: After quenching the reaction, purify the final product by column chromatography.
Purification and Characterization
Purification of this compound derivatives is most commonly achieved using normal-phase column chromatography with silica gel. The choice of eluent system depends on the polarity of the synthesized derivative.
Characterization of the final products is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and sometimes ¹⁹F NMR are used to elucidate the chemical structure of the derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, with typical specifications requiring purity of 98.0% to 102.0%.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of selected this compound derivatives.
Table 1: Synthesis of 5-Phenoxy this compound Analogs
| Compound | R-group on Phenoxy Ring | Yield (%) |
| 7a | H | 65 |
| 7b | OCH₃ | 72 |
| 7c | Br | 68 |
| 7d | Cl | 70 |
| 7e | CN | 55 |
| 7f | F | 63 |
| 7g | CF₃ | 60 |
| 7h | CONH₂ | 58 |
Table 2: Purity and Characterization Data for a Representative this compound Derivative
| Parameter | Method | Specification |
| Assay | HPLC | 98.0 - 102.0% |
| Individual Impurity | HPLC | Not more than 0.5% |
| Total Impurities | HPLC | Not more than 2.0% |
| Identity Confirmation | MS, NMR | Conforms to structure |
| Water Content | Karl Fischer | As per specification |
| Residual Solvents | GC | Within ICH limits |
Note: Specific values for yields and purity will vary depending on the specific derivative and reaction conditions.
Conclusion
The synthesis of this compound derivatives offers a promising avenue for the development of improved antimalarial agents and novel therapeutics for other diseases. The protocols and data presented here provide a foundational guide for researchers in this field. Careful execution of these synthetic procedures, coupled with rigorous purification and characterization, is essential for obtaining high-quality compounds for biological evaluation.
References
Application Notes and Protocols: Use of Primaquine in Combination with Artemisinin-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of primaquine with Artemisinin-based Combination Therapies (ACTs) represents a critical strategy in the global effort to control and eliminate malaria. ACTs are highly effective at clearing the asexual blood stages of Plasmodium parasites, which cause the clinical symptoms of malaria.[1][2] However, they have limited activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which cause relapsing infections, and are not fully effective against the mature sexual stages (gametocytes) of P. falciparum, which are responsible for transmission to mosquitoes.[1][2][3]
This compound, an 8-aminoquinoline, is uniquely capable of eradicating these persistent parasite forms. Its co-administration with an ACT provides a comprehensive treatment that both cures the acute illness and prevents future relapse and transmission. This document outlines the applications, efficacy data, and protocols for the combined use of this compound and ACTs in malaria treatment and control.
Mechanism of Action: A Dual-Pronged Attack
The strategic advantage of combining ACTs with this compound lies in their complementary modes of action, targeting different stages of the parasite lifecycle. ACTs provide rapid clearance of asexual parasites, resolving clinical symptoms, while this compound targets the forms responsible for relapse and transmission.
Primary Applications & Efficacy
The combination therapy has two primary applications: the radical cure of P. vivax malaria and the reduction of P. falciparum transmission.
Radical Cure of P. vivax Malaria
The World Health Organization (WHO) recommends a 14-day course of this compound to eradicate hypnozoites and prevent relapse. Combining this with an ACT is crucial, especially in regions with chloroquine-resistant P. vivax.
Table 1: Efficacy of ACT + this compound for P. vivax Radical Cure
| ACT Partner | This compound Regimen | Follow-up Period | Efficacy Outcome (Recurrence Rate) | Key Finding | Reference |
| Artemether-Lumefantrine (AL) | With this compound | 42 Days | 80% reduction in risk of recurrence | Co-administration is critical to prevent high recurrence rates seen with AL alone. | |
| Dihydroartemisinin-Piperaquine (DP) | With this compound | 63 Days | >90% reduction in risk of recurrence | DP provides a longer post-treatment prophylactic effect compared to AL. | |
| Artesunate | 30 mg/day for 14 days | 28 Days | 96% cure rate | Standard 14-day regimen remains highly effective. | |
| Artesunate | 30 mg twice daily for 7 days | 28 Days | 100% cure rate | High-dose, shorter course was found to be highly effective and well-tolerated. |
Note: Efficacy can vary based on this compound dose, patient adherence, and local parasite resistance patterns.
Transmission Blocking of P. falciparum
While ACTs clear most parasites, mature P. falciparum gametocytes can persist and maintain transmission. A single low dose of this compound is highly effective at sterilizing these gametocytes, preventing the infection of mosquitoes. The WHO recommends a single 0.25 mg/kg dose of this compound be added to ACTs for this purpose in malaria elimination settings.
Table 2: Efficacy of Single-Dose this compound + ACT for P. falciparum Gametocyte Clearance
| ACT Partner | This compound Dose | Efficacy Measure | Result | Key Finding | Reference |
| Various ACTs | 0.25 mg/kg | Gametocyte Carriage (Day 7) | Odds Ratio: 0.22 (vs. no PQ) | A 0.25 mg/kg dose is sufficient to achieve near-complete transmission blocking. | |
| Artemether-Lumefantrine (AL) | 0.25 mg/kg | Rate of Gametocyte Decline | Faster decline compared to DP + PQ | The partner ACT can influence the speed of gametocyte clearance. | |
| Dihydroartemisinin-Piperaquine (DP) | 0.75 mg/kg | Gametocyte Clearance | Hazard Ratio: 2.42 (vs. DHP only) | Higher doses also significantly accelerate gametocyte clearance. | |
| Dihydroartemisinin-Piperaquine (DP) | 0.25 mg/kg | Gametocyte Carriage | 3-fold reduction compared to DP alone | Confirms efficacy even in regions with multidrug-resistant P. falciparum. |
Protocols and Methodologies
Dosing and Administration Protocols
Accurate dosing is critical for both efficacy and safety. The primary safety concern with this compound is the risk of inducing acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Table 3: Recommended Dosing Regimens
| Indication | Malaria Species | Patient G6PD Status | Recommended this compound Dose | Notes | Reference |
| Radical Cure | P. vivax / P. ovale | Normal | 0.25 - 0.5 mg/kg daily for 14 days | Higher dose (0.5 mg/kg) recommended in Southeast Asia and Oceania due to resistance. | |
| Radical Cure | P. vivax / P. ovale | Deficient | 0.75 mg/kg once weekly for 8 weeks | Requires close medical supervision. | |
| Transmission Blocking | P. falciparum | Any (including deficient) | Single dose of 0.25 mg/kg | G6PD testing is not required for this single low dose, which is considered safe. |
All this compound doses should be co-administered with a full course of a WHO-recommended ACT and taken with food to minimize gastrointestinal side effects.
Experimental Protocol: Clinical Trial Workflow for Efficacy Assessment
This protocol outlines a generalized workflow for a randomized controlled trial (RCT) to assess the efficacy and safety of an ACT plus this compound combination.
Methodology Details:
-
Patient Population: Individuals with parasitologically-confirmed, uncomplicated malaria.
-
G6PD Screening: All potential participants for radical cure studies must be screened for G6PD deficiency using a reliable quantitative or qualitative test.
-
Treatment Arms: At minimum, a test arm (ACT + this compound) and a control arm (ACT alone or ACT + placebo). Blinding should be used where feasible.
-
Follow-up Schedule: Frequent follow-up is essential. For P. vivax, follow-up should extend to at least 6-12 months to capture late relapses. For P. falciparum transmission studies, follow-up can be shorter (e.g., 28 days).
-
Primary Endpoints:
-
For P. vivax: Incidence of parasite recurrence over the follow-up period, confirmed by PCR genotyping to distinguish relapse from new infection.
-
For P. falciparum: Gametocyte carriage prevalence and density over time (e.g., on Day 7 and Day 14), measured by microscopy or RT-PCR.
-
-
Secondary Endpoints:
-
Parasite and fever clearance times.
-
Infectivity to mosquitoes (assessed by membrane feeding assays).
-
Incidence of adverse events, with special attention to changes in hemoglobin.
-
Experimental Protocol: Mosquito Membrane Feeding Assay (MFA)
This assay is the gold standard for directly measuring the transmission-blocking potential of a drug combination.
-
Blood Collection: Collect heparinized venous blood from a patient before and at set time points after treatment.
-
Mosquito Rearing: Use a laboratory-reared, standardized colony of susceptible Anopheles mosquitoes (e.g., An. stephensi or An. gambiae). Starve adult female mosquitoes for several hours before the feed.
-
Feeding: Add the patient's blood to a membrane feeding apparatus heated to 37°C. Allow ~50-100 mosquitoes to feed on the blood for 30-60 minutes in the dark.
-
Incubation: Separate the engorged mosquitoes and maintain them in a secure insectary for 7-10 days on a sugar solution to allow for oocyst development.
-
Dissection & Analysis: Dissect the midguts of the surviving mosquitoes, stain with mercurochrome, and count the number of oocysts under a microscope.
-
Outcome Measures:
-
Infection Prevalence: Percentage of mosquitoes with at least one oocyst.
-
Infection Intensity: The mean number of oocysts per mosquito. A successful transmission-blocking drug will reduce both measures to zero or near-zero levels.
-
Safety, Tolerability, and Pharmacokinetics
Safety Profile and Adverse Events
The primary safety concern is this compound-induced hemolysis in G6PD-deficient individuals. Even in G6PD-normal individuals, a modest, transient drop in hemoglobin can occur.
Table 4: Common Adverse Events and Contraindications
| Adverse Event Category | Common Manifestations | Notes | Reference |
| Hematologic | Hemolytic Anemia (in G6PD deficiency), Methemoglobinemia | The most serious adverse effect. Severity is dose-dependent. | |
| Gastrointestinal | Nausea, Vomiting, Abdominal Cramps | Minimized by taking the drug with food. | |
| Contraindications | Severe G6PD deficiency, Pregnancy, Concurrent use with other hemolytic drugs. | This compound is contraindicated in pregnancy as the G6PD status of the fetus is unknown. |
Pharmacokinetic (PK) Drug-Drug Interactions
The co-administration of ACTs can alter the pharmacokinetics of this compound, which may have implications for efficacy and safety.
-
Pyronaridine-artesunate: Significantly increases this compound exposure, potentially increasing both efficacy and toxicity risk.
-
Chloroquine, Dihydroartemisinin/piperaquine: Co-administration has been shown to decrease the volume of distribution of this compound.
-
CYP2D6 Metabolism: this compound is a prodrug that requires metabolic activation by the CYP2D6 enzyme. Individuals with impaired CYP2D6 activity may have reduced efficacy and higher relapse rates, though this association requires further confirmation.
Conclusion and Future Directions
The combination of this compound with ACTs is a cornerstone of modern malaria therapy, essential for achieving radical cure of P. vivax and interrupting the transmission of P. falciparum. The success of this strategy depends on adherence to proper dosing regimens, careful management of safety risks through G6PD screening for radical cure, and an understanding of potential drug interactions.
Future research should focus on developing safer and more effective hypnozoitocidal agents, creating reliable point-of-care G6PD diagnostics to expand safe access to radical cure, and further optimizing dosing strategies to improve adherence and overcome resistance.
References
Methodology for In Vitro Assessment of Primaquine-Induced Hemolysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, is a crucial antimalarial drug for the radical cure of Plasmodium vivax and P. ovale infections. However, its clinical use is hampered by the risk of inducing acute hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for protecting red blood cells (RBCs) from oxidative damage. This document provides detailed methodologies for the in vitro assessment of this compound-induced hemolysis, enabling researchers to evaluate the hemolytic potential of this compound and its metabolites.
The hemolytic toxicity of this compound is not caused by the parent drug itself but rather by its reactive metabolites. These metabolites are generated primarily in the liver through cytochrome P450 (CYP) enzymes, with CYP2D6 playing a key role.[1][2] The metabolites, such as 5-hydroxythis compound (5-HPQ) and 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), are potent oxidizing agents that can overwhelm the antioxidant capacity of G6PD-deficient erythrocytes, leading to oxidative damage, methemoglobin formation, and ultimately, hemolysis.[3][4]
This document outlines key in vitro assays to:
-
Determine the enzymatic activity of G6PD in red blood cells.
-
Assess the susceptibility of red blood cells to this compound-induced oxidative stress.
-
Generate this compound metabolites in vitro using liver microsomes.
-
Evaluate the direct hemolytic potential of this compound and its metabolites.
Data Presentation: Quantitative Analysis of this compound-Induced Hemolysis
The following tables summarize key quantitative data related to this compound-induced hemolysis.
Table 1: Hemolytic Activity of this compound Metabolites
| Metabolite | Parameter | Value | Cell Type | Reference |
| 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH) | EC50 | 350 µM | Rat Erythrocytes | [3] |
| 5-hydroxythis compound (5-HPQ) | TC50 | ~40 µM | Rat Erythrocytes |
EC50: Half-maximal effective concentration causing a decrease in erythrocyte survival. TC50: Half-maximal toxic concentration.
Table 2: Classification of G6PD Activity Levels
| G6PD Activity | Classification | Clinical Significance | Reference |
| <10% of normal | Severe Deficiency (Class I/II) | Associated with congenital non-spherocytic hemolytic anemia and severe drug-induced hemolysis. | |
| 10-60% of normal | Moderate to Mild Deficiency (Class III) | Can lead to drug-induced hemolysis. | |
| 60-100% of normal | Normal Activity (Class IV) | Generally not at risk for this compound-induced hemolysis. |
Table 3: Quantitative G6PD Activity in Different Populations
| Population | Mean G6PD Activity (U/g Hb) | Range (U/g Hb) | Reference |
| Normal Male | 7.18 | 0.84 - 12.26 | |
| G6PD Deficient | < 3.9 | - | |
| Severely G6PD Deficient | < 1.3 | - |
Experimental Protocols
This section provides detailed protocols for the in vitro assessment of this compound-induced hemolysis.
G6PD Activity Assay
This assay quantifies the G6PD enzyme activity in red blood cells, which is a primary determinant of susceptibility to this compound-induced hemolysis.
Principle: G6PD catalyzes the first step in the pentose phosphate pathway, reducing NADP+ to NADPH. The rate of NADPH formation is directly proportional to the G6PD activity and can be measured spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Whole blood collected in EDTA
-
G6PD assay kit (commercial kits are recommended)
-
Spectrophotometer
-
Phosphate buffered saline (PBS), pH 7.4
-
Lysing reagent (provided in the kit or prepared as 0.02% saponin in water)
-
Substrate solution (Glucose-6-phosphate and NADP+, provided in the kit)
Protocol:
-
Sample Preparation:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with cold PBS.
-
Prepare a hemolysate by mixing the packed RBCs with a lysing reagent according to the kit's instructions.
-
-
Assay Procedure:
-
Equilibrate the spectrophotometer to 37°C.
-
Add the reaction mixture (buffer, substrate) to a cuvette.
-
Add the hemolysate to the cuvette and mix gently.
-
Measure the initial absorbance at 340 nm.
-
Record the absorbance at 1-minute intervals for 5-10 minutes.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to calculate the G6PD activity.
-
Express the activity as Units per gram of hemoglobin (U/g Hb).
-
Methemoglobin Reduction Test
This test assesses the ability of red blood cells to reduce methemoglobin, a function dependent on the G6PD/NADPH pathway. G6PD-deficient cells have a reduced capacity to perform this reduction.
Principle: Sodium nitrite is used to induce the formation of methemoglobin (brown color) in RBCs. Methylene blue is then added as an electron carrier to stimulate the reduction of methemoglobin back to hemoglobin (red color) via the NADPH-dependent methemoglobin reductase pathway. The rate of color change is observed.
Materials:
-
Whole blood collected in EDTA
-
Sodium nitrite solution (1.25%)
-
Methylene blue solution (0.0005 M)
-
Glucose solution (2.5%)
-
Phosphate buffer, pH 6.8
-
Spectrophotometer or colorimeter
Protocol:
-
Incubation:
-
To a test tube, add 2 mL of fresh whole blood.
-
Add 0.1 mL of sodium nitrite solution and 0.1 mL of methylene blue solution.
-
Mix gently and incubate at 37°C for 3 hours.
-
-
Observation:
-
Observe the color of the blood at regular intervals (e.g., every 30 minutes).
-
Normal blood will revert from brown to a bright red color within 60-90 minutes.
-
G6PD-deficient blood will remain brown or show a delayed and incomplete color change.
-
-
Quantitative Measurement (Optional):
-
At the end of the incubation, lyse the RBCs with a hypotonic solution.
-
Measure the methemoglobin concentration spectrophotometrically at 630 nm before and after the addition of potassium cyanide.
-
In Vitro Generation of this compound Metabolites
This protocol describes the generation of this compound metabolites using human liver microsomes, which contain the necessary CYP450 enzymes.
Materials:
-
Human liver microsomes (commercially available)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Incubator/shaking water bath at 37°C
-
Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)
-
LC-MS/MS system for metabolite identification
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the generated this compound metabolites.
-
In Vitro Hemolysis Assay
This assay directly measures the hemolytic potential of this compound and its metabolites on red blood cells.
Principle: RBCs are incubated with varying concentrations of the test compound (this compound or its metabolites). Hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant spectrophotometrically.
Materials:
-
Fresh whole blood (from G6PD-normal and G6PD-deficient individuals, if available)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound and its synthesized or generated metabolites
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microplate
-
Microplate reader
Protocol:
-
RBC Preparation:
-
Collect whole blood and wash the RBCs three times with PBS.
-
Resuspend the packed RBCs in PBS to a final concentration of 2-5% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the RBC suspension to each well.
-
Add serial dilutions of the test compounds (this compound and metabolites) to the wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% lysis).
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (the peak absorbance of hemoglobin).
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula:
-
Plot the percent hemolysis against the compound concentration to determine the EC50 or IC50 value.
-
Visualizations: Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this document.
References
- 1. The metabolism of this compound to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Preparation and Differential Pharmacologic and Toxicologic Profiles of this compound Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced hemolytic anemia: formation and hemotoxicity of the arylhydroxylamine metabolite 6-methoxy-8-hydroxylaminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hemolytic anemia: susceptibility of normal versus glutathione-depleted rat erythrocytes to 5-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release Studies of Encapsulated Primaquine
Introduction
Primaquine (PQ) is a critical antimalarial drug, primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by eradicating the dormant liver-stage hypnozoites.[1][2] However, its clinical application can be limited by dose-related side effects, including gastrointestinal distress and hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][3] Encapsulation of this compound into various nanocarriers presents a promising strategy to overcome these limitations by enabling controlled drug release, improving bioavailability, and potentially targeting the drug to the liver, thereby enhancing its therapeutic efficacy and reducing systemic toxicity.[3]
These application notes provide an overview of common this compound encapsulation methods and detailed protocols for their preparation and characterization, specifically for controlled release studies. The target audience includes researchers, scientists, and drug development professionals working on advanced drug delivery systems for infectious diseases.
Encapsulation Methods and Comparative Data
Several types of nanocarriers have been investigated for the encapsulation of this compound. The choice of encapsulation method and carrier material significantly influences the physicochemical properties and in vitro release profile of the final formulation. The following tables summarize quantitative data from various studies on different this compound encapsulation systems.
Lipid-Based Nanoparticles
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising lipid-based systems for oral drug delivery. They offer advantages such as high drug loading potential, protection of the drug from degradation, and controlled release.
Table 1: Physicochemical Properties of this compound-Loaded Lipid-Based Nanoparticles
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PQ-SLN | 236 | +23 | 75 | 14 | |
| PQ-SLN-2 | <250 | ~ -30 | ~90 | ~4.9 | |
| PQ-NLC-2 | <250 | ~ -30 | ~90 | ~5.0 | |
| PQ-NE-2 | <250 | ~ -30 | ~90 | ~4.8 |
Table 2: In Vitro Release of this compound from Lipid-Based Nanoparticles
| Formulation | Release Medium | Duration (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| PQ-SLNFD | Not Specified | 400 | Steady Release | Not Specified | |
| PQ-SLN | Simulated Gastric Fluid (FaSSGF, pH 1.2) | 6 | 69.5 ± 0.6 | Korsmeyer-Peppas | |
| PQ-NLC | Simulated Gastric Fluid (FaSSGF, pH 1.2) | 6 | 68.9 ± 0.2 | Korsmeyer-Peppas | |
| PQ-NE | Simulated Gastric Fluid (FaSSGF, pH 1.2) | 6 | 66.1 ± 0.7 | Korsmeyer-Peppas | |
| PQ-SLN | Simulated Intestinal Fluid (FaSSIF, pH 6.8) | 6 | 63.6 ± 1.7 | Korsmeyer-Peppas | |
| PQ-NLC | Simulated Intestinal Fluid (FaSSIF, pH 6.8) | 6 | 63.7 ± 1.8 | Korsmeyer-Peppas | |
| PQ-NE | Simulated Intestinal Fluid (FaSSIF, pH 6.8) | 6 | 66.2 ± 0.7 | Korsmeyer-Peppas |
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating drugs for controlled release applications.
Table 3: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PQ-PLGA NPs | 109 ± 3 | -13.97 | High | |
| PQ-NPs | 228 ± 2.6 | +27.4 | 81.3 ± 3.5 |
Table 4: In Vitro Release of this compound from PLGA Nanoparticles
| Formulation | Release Medium | Duration (hours) | Release Profile | Release Kinetics Model | Reference |
| PQ-PLGA NPs | Phosphate Buffer (pH 7.4) | 24 | Controlled Release | Not Specified | |
| PQ-NPs | Not Specified | 72 | Continuous Release | Not Specified |
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.
Table 5: Encapsulation Efficiency of this compound-Loaded Liposomes
| Formulation Components | Encapsulation Efficiency (%) | Reference |
| DSPC: 33.33 mol% cholesterol, 200 mM internal citrate buffer | >95 |
Experimental Protocols
The following section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles and for conducting in vitro release studies.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (PQ-SLNs) by a Modified Double Emulsion Solvent Evaporation Method
This protocol is based on the method described by Omwoyo et al. (2014).
Materials:
-
This compound phosphate (PQ)
-
Polyvinyl alcohol (PVA)
-
Stearic acid
-
Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer
-
Spray dryer (optional, for powder formulation)
-
Centrifuge
Procedure:
-
Preparation of the Internal Aqueous Phase (w1): Dissolve 100 mg of this compound phosphate in 2 mL of a 2% (w/v) PVA solution with gentle stirring to form the internal aqueous drug solution.
-
Preparation of the Organic Phase (o): Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate.
-
Formation of the Primary Emulsion (w1/o): Disperse the internal aqueous phase into the organic phase using a high-speed homogenizer at a speed of 3,000-6,000 rpm for 3-6 minutes.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to an external aqueous phase containing a suitable stabilizer. Further emulsify the mixture using a high-speed homogenizer at 8,000 rpm for 5 minutes.
-
Solvent Evaporation and Nanoparticle Formation: Allow the ethyl acetate to evaporate from the double emulsion under continuous stirring at room temperature. As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.
-
(Optional) Spray Drying: For a solid dosage form, the resulting nanoparticle dispersion can be spray-dried.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium. Wash the pellet with deionized water and re-centrifuge. Repeat the washing step to remove any unencapsulated drug.
-
Storage: Resuspend the purified PQ-SLNs in a suitable medium or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the method described by S. et al. (2021).
Materials:
-
This compound phosphate (PQ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Deionized water
-
Surfactant (e.g., Poloxamer 188)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA and this compound phosphate in acetone.
-
Nanoprecipitation: Add the organic phase dropwise into an aqueous phase containing a surfactant under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
Solvent Removal: Remove the acetone from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet with deionized water to remove unencapsulated drug and excess surfactant.
-
Storage: The purified PQ-PLGA nanoparticles can be stored as a suspension or lyophilized for long-term stability.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Collect the supernatant and measure the concentration of free (unencapsulated) this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study using the Dialysis Bag Method
This protocol is a general method based on principles described in various studies.
Materials:
-
This compound-loaded nanoparticle formulation
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
Shaking incubator or water bath
Equipment:
-
Dialysis bags/cassettes
-
Beakers or flasks
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading: Place a known amount of the this compound-loaded nanoparticle formulation into the dialysis bag and seal it securely.
-
Release Study: Immerse the sealed dialysis bag in a known volume of the release medium maintained at a constant temperature (e.g., 37°C) and under constant agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time.
-
Kinetic Modeling: Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas, Hixson-Crowell) to determine the drug release mechanism.
Visualizations
The following diagrams illustrate the experimental workflow for nanoparticle preparation and a conceptual representation of the drug release process.
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.
Caption: Signaling pathway of this compound release from a nanoparticle carrier system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Primaquine Clinical Trials in Endemic Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of clinical trials for primaquine, a critical drug for the radical cure of Plasmodium vivax and P. ovale malaria, in endemic regions. Adherence to rigorous protocols is essential to ensure patient safety and generate high-quality data on efficacy and safety.
Introduction
This compound is an 8-aminoquinoline drug that is highly effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing malaria relapses.[1][2][3] However, its use is complicated by the risk of inducing acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, an X-linked genetic disorder prevalent in many malaria-endemic regions.[2] Therefore, the design of clinical trials for this compound in these areas requires careful consideration of G6PD screening, dosing strategies, and safety monitoring.
Key Considerations for Clinical Trial Design
A successful this compound clinical trial in an endemic region must incorporate several key design elements:
-
Study Population: Clearly defined inclusion and exclusion criteria are paramount. Participants should be representative of the target population for which the drug is intended. This includes considerations of age, pregnancy status, and co-morbidities.
-
G6PD Deficiency Screening: All potential participants must be screened for G6PD deficiency prior to enrollment. The choice of screening method will depend on the resources available and the specific trial objectives.
-
Dosing Regimen: The trial should evaluate a clearly defined this compound dosing regimen. This may include comparing different total doses, daily doses, or durations of treatment.
-
Control Group: A suitable control group is essential for comparison. This may be a placebo group or a group receiving the standard-of-care treatment.
-
Endpoints: Primary and secondary endpoints for both efficacy and safety must be clearly defined. Efficacy endpoints typically relate to the incidence of P. vivax recurrence, while safety endpoints focus on hematological parameters and adverse events.
-
Follow-up: A sufficiently long follow-up period is necessary to capture relapses, which can occur months after the initial infection.
-
Adherence: Strategies to promote and monitor adherence to the full course of treatment are crucial, as poor adherence is a major cause of treatment failure.
Experimental Protocols
Protocol: G6PD Deficiency Screening
Objective: To determine the G6PD status of potential trial participants to prevent this compound-induced hemolysis.
Methodology:
-
Sample Collection: Collect a whole blood sample (2-3 ml) from each participant via venipuncture into a tube containing an anticoagulant (e.g., EDTA).
-
Qualitative Screening (Point-of-Care):
-
Utilize a validated, commercially available rapid diagnostic test (RDT) for G6PD deficiency.
-
Follow the manufacturer's instructions carefully. Typically, this involves applying a small volume of blood to the test cassette and reading the result after a specified time. .
-
-
Quantitative Assessment (Laboratory-based):
-
For participants with intermediate results on qualitative tests or as required by the protocol, perform a quantitative spectrophotometric assay to measure G6PD enzyme activity.
-
This assay measures the rate of NADPH production, which is proportional to G6PD activity.
-
Results are typically expressed as units of G6PD activity per gram of hemoglobin (U/g Hb).
-
-
Genotyping (Optional):
-
For research purposes, DNA can be extracted from the blood sample to identify specific G6PD variants prevalent in the study region. This is typically done using PCR-based methods.
-
Data Interpretation:
| G6PD Activity Level | Interpretation | This compound Administration Recommendation |
| >70% of normal | G6PD Normal | Standard this compound regimen can be administered. |
| 30-70% of normal | G6PD Intermediate | Use of this compound requires careful risk-benefit assessment. A modified regimen may be considered. |
| <30% of normal | G6PD Deficient | Standard this compound regimens are contraindicated. An alternative treatment or a weekly this compound regimen under close medical supervision may be considered. |
Protocol: Assessment of Hematological Safety
Objective: To monitor for signs of drug-induced hemolysis during and after this compound administration.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, collect a blood sample to measure baseline hemoglobin (Hb) concentration, hematocrit (Hct), and reticulocyte count.
-
Scheduled Monitoring: Collect blood samples for Hb and Hct measurement at regular intervals during and after treatment (e.g., days 3, 7, 14, and 28). The frequency of monitoring should be increased for participants with known intermediate G6PD status.
-
Adverse Event Monitoring: Actively monitor participants for clinical signs and symptoms of hemolysis, such as jaundice, dark urine, and fatigue.
-
Unscheduled Assessments: If a participant develops symptoms suggestive of hemolysis, perform an immediate assessment of Hb, Hct, and other relevant parameters.
Data Presentation: Hematological Safety Monitoring
| Parameter | Baseline (Day 0) | Day 3 | Day 7 | Day 14 | Day 28 |
| Hemoglobin (g/dL) | |||||
| Hematocrit (%) | |||||
| Reticulocyte Count (%) | |||||
| Adverse Events |
Protocol: Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites in the study population.
Methodology:
-
Sample Collection: Collect serial blood samples at predefined time points after a supervised dose of this compound (e.g., pre-dose, and 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Separate plasma from the blood samples by centrifugation and store frozen at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound and its major metabolites (e.g., carboxythis compound) in plasma. High-performance liquid chromatography with mass spectrometry (HPLC-MS) is a commonly used technique.
-
-
Pharmacokinetic Modeling:
-
Use the plasma concentration-time data to determine key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
-
Population pharmacokinetic modeling can be used to identify covariates (e.g., body weight, CYP2D6 genotype) that influence drug exposure.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Mean ± SD | Range |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| t1/2 (h) |
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation of clinical trial results.
Table 1: Comparison of this compound Dosing Regimens and Efficacy
| Regimen | Total Dose (mg/kg) | Daily Dose (mg/kg) | Duration (days) | Recurrence Rate at 6 Months (%) | Reference |
| Standard Low Dose | 3.5 | 0.25 | 14 | 28.8 | |
| Standard High Dose | 7.0 | 0.5 | 14 | 2.3 | |
| Short-Course High Dose | 7.0 | 1.0 | 7 | Non-inferior to 14-day high dose | |
| Weekly (for G6PDd) | 6.0 | 0.75 | 8 weeks | Efficacy data is limited |
Table 2: Summary of Safety and Tolerability Data
| Adverse Event | This compound Group (N=X) n (%) | Placebo Group (N=Y) n (%) | p-value |
| Any Adverse Event | |||
| Nausea | |||
| Vomiting | |||
| Abdominal Pain | |||
| Hemoglobin Drop >25% |
Visualizations
Experimental Workflow for a this compound Clinical Trial
Caption: Workflow of a randomized controlled trial for this compound.
This compound Metabolism and Mechanism of Hemolysis
Caption: this compound's metabolic pathway and hemolytic mechanism.
Decision Tree for this compound Administration
Caption: Decision-making for this compound therapy based on G6PD status.
References
Troubleshooting & Optimization
troubleshooting primaquine solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primaquine. Here, you will find information to address common challenges related to this compound's solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound used in research?
This compound is typically supplied as a diphosphate salt, which is an orange-red crystalline powder.[1] This form is a racemic mixture, meaning it contains equal amounts of both of its stereoisomers.[2]
Q2: What are the general solubility properties of this compound phosphate?
This compound phosphate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has both high solubility and high permeability.[2] It is soluble in water and various aqueous buffers.[1][3] Its solubility is pH-dependent due to its dibasic nature, with pKa values of approximately 3.2 and 10.4.
Q3: In which organic solvents can I dissolve this compound phosphate?
This compound phosphate is soluble in dimethyl sulfoxide (DMSO).
Q4: How should I store this compound phosphate?
The solid, crystalline form of this compound phosphate is stable for at least four years when stored at -20°C. It is recommended to store this compound phosphate tablets in well-closed, light-resistant containers at temperatures below 40°C, preferably between 15-30°C.
Q5: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day. It is best practice to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
Issue: I am observing precipitation when dissolving this compound phosphate in my buffer.
-
Check the pH of your buffer: this compound's solubility is pH-dependent. It is more soluble in acidic conditions. A 1% w/v solution of this compound phosphate in water has a pH between 2.5 and 3.5. If your buffer has a neutral or alkaline pH, you may be exceeding the solubility limit.
-
Consider making a concentrated stock solution in an acidic buffer or water: You can prepare a concentrated stock solution in a slightly acidic buffer or deionized water where this compound is more soluble. You can then dilute this stock solution into your final experimental buffer. Ensure the final concentration of the acidic solvent is not detrimental to your experiment.
-
Try preparing a stock solution in DMSO: this compound phosphate is soluble in DMSO. You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your experiment, as it can have physiological effects.
-
Gentle heating and sonication: In some cases, gentle warming or sonication can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.
Issue: My this compound solution has changed color.
A change in color may indicate degradation of the this compound solution. As aqueous solutions are not stable for long periods, it is recommended to use freshly prepared solutions for your experiments.
Experimental Protocols & Data
Quantitative Solubility of this compound Phosphate in Various Buffers
The following table summarizes the solubility of this compound phosphate in different aqueous solutions.
| Buffer/Medium | pH | Concentration (mg/mL) |
| Water | 7.1 | 8.81 |
| Simulated Gastric Fluid (SGFsp) | 1.0 | 9.37 |
| Simulated Gastric Fluid (SGFsp) | 1.2 | 8.34 |
| Acetate Buffer | 4.5 | 9.89 |
| Simulated Intestinal Fluid (SIFsp) | 6.8 | 10.86 |
| Simulated Intestinal Fluid (SIFsp) | 7.5 | 11.54 |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 |
| Water | - | 66 |
Data for the first six entries are from a biowaiver monograph for immediate-release solid oral dosage forms. The solubility in PBS is reported by a commercial supplier. The final water solubility value is from a different commercial supplier.
Protocol for Preparing a this compound Phosphate Stock Solution
This protocol outlines the preparation of a 10 mg/mL stock solution of this compound phosphate in an aqueous buffer.
Materials:
-
This compound phosphate (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound phosphate crystalline solid.
-
Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound phosphate is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Use the solution immediately. Do not store for more than one day.
Visualizing Experimental Workflows
Workflow for Preparing an Aqueous Stock Solution of this compound
References
Navigating Primaquine Dosage for Preclinical Research: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in the critical task of optimizing primaquine dosage for in vivo animal studies, a comprehensive new technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and curated data to streamline experimental design and ensure accurate, reproducible results.
This compound, a cornerstone in anti-malarial therapy, presents unique challenges in preclinical studies due to its narrow therapeutic window and species-specific metabolism. This guide addresses common issues encountered during experimentation, offering evidence-based solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for efficacy studies?
A1: For causal prophylactic and blood schizonticidal efficacy studies in mouse models, such as those using Plasmodium berghei, a common oral dosing regimen is 25 mg/kg for 3 days. However, it's crucial to note that efficacy can be dependent on the specific mouse strain and the parasite species being investigated.
Q2: How does the choice of this compound salt versus base affect dosage calculations?
A2: This is a critical source of potential error. This compound is often supplied as this compound phosphate, but dosing recommendations are typically based on this compound base. For instance, 26.3 mg of this compound phosphate is equivalent to 15 mg of this compound base.[1] Always confirm whether your calculations should be based on the salt or the base form to avoid underdosing or toxicity.[1]
Q3: What are the primary signs of this compound toxicity in animal models?
A3: this compound toxicity can manifest in several ways depending on the animal model. Common signs include methemoglobinemia, hemolytic anemia (particularly in G6PD-deficient models), and inflammatory and degenerative changes in the liver and kidneys.[2] In dogs and rats, striated muscle damage has also been observed.[2] Monitoring hematological parameters and serum transaminases is recommended.[2]
Q4: Are there differences in the activity and toxicity of this compound enantiomers?
A4: Yes, studies have shown differential properties of S-(+)-PQ and R-(-)-PQ. For instance, in mice, the S-(+)-PQ enantiomer has demonstrated greater causal prophylactic and blood schizonticidal efficacy against P. berghei. However, it also shows a higher propensity for hematotoxicity. The R-(-)-PQ enantiomer is preferentially metabolized to deaminated products, while the S-(+)-PQ enantiomer yields more CYP2D6-dependent oxidative metabolites, which are linked to both efficacy and toxicity.
Q5: How does CYP2D6 metabolism influence this compound efficacy in animal studies?
A5: CYP2D6 is critical for the metabolic activation of this compound. Studies in CYP2D6 knockout mice have shown a lack of protection from P. berghei infection compared to wild-type mice, highlighting the importance of this enzyme in this compound's anti-malarial activity. When selecting an animal model, consider its CYP2D6 metabolic capacity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Lack of Efficacy at Standard Doses | 1. Incorrect dosage calculation (salt vs. base).2. Low CYP2D6 metabolism in the chosen animal model.3. Strain of Plasmodium is less sensitive.4. Issues with drug formulation or administration leading to poor bioavailability. | 1. Double-check all dosage calculations, ensuring they are based on this compound base.2. Select an animal model with known CYP2D6 metabolic activity or consider co-administering a CYP2D6 inducer (with appropriate controls).3. Review literature for reported efficacy of this compound against the specific parasite strain.4. Ensure proper drug solubilization and confirm administration technique (e.g., oral gavage). |
| Unexpected Animal Mortality or Severe Toxicity | 1. Overdosing due to calculation error.2. High sensitivity of the animal species or strain.3. G6PD deficiency in the animal model.4. Interaction with other administered compounds. | 1. Immediately review and recalculate the administered dose.2. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.3. If using a model that can exhibit G6PD deficiency, screen animals prior to dosing.4. Review all co-administered substances for potential drug-drug interactions. |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent timing of sample collection.2. Differences in animal fasting state.3. Variability in drug metabolism among individual animals. | 1. Standardize blood sampling times post-dose across all animals.2. Ensure a consistent fasting protocol before drug administration.3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for this compound across different animal species.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Key Metabolite |
| Mice (ND4 Swiss) | 45 (S-(+)-PQ) | Oral | 1 | 1.6 (plasma AUC) | 1.9 | PQ-o-quinone |
| Mice (ND4 Swiss) | 45 (R-(-)-PQ) | Oral | 0.5 | 0.6 (plasma AUC) | 0.45 | Deaminated products |
| Rhesus Macaques | 0.6 - 1.3 | Oral | - | - | - | Carboxythis compound |
| Calves | 0.29 | IV | - | 0.50 ± 0.48 | 0.16 ± 0.07 | Carboxythis compound |
| Calves | 0.29 | SC | 5.05 ± 1.20 | 0.47 ± 0.07 | 12.26 ± 3.06 (metabolite) | Carboxythis compound |
Table 2: Observed Toxicities of this compound in Different Animal Species
| Animal Model | Observed Toxicities | Reference |
| Dogs (Beagle) | Elevated serum transaminases, inflammatory/degenerative changes in liver and kidneys, pneumonia, methemoglobinemia, thrombocytopenia, striated muscle damage. | |
| Monkeys (Rhesus) | Elevated serum transaminases, inflammatory/degenerative changes in liver and kidneys, erythrocytopenia, edema and gliosis of the cerebral cortex. Marked, reversible hepatotoxicity with (-)-PQ at 4.5 mg/kg. | |
| Rats (Albino) | Elevated serum transaminases, inflammatory/degenerative changes in liver and kidneys, reticulocytosis, nucleated erythrocytes, methemoglobinemia, thrombocytopenia, striated muscle damage, bile duct hyperplasia. |
Detailed Experimental Protocols
Protocol 1: Assessment of Causal Prophylactic Efficacy in a Mouse Model (P. berghei)
-
Animal Model: Male Albino ND4 Swiss mice.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
-
Dosing: Administer the test dose of this compound (e.g., 25 mg/kg) orally for 3 consecutive days.
-
Infection: On the fourth day, challenge the mice with an intravenous injection of Plasmodium berghei sporozoites.
-
Monitoring: Starting on day 6 post-infection, monitor for parasitemia by examining Giemsa-stained thin blood smears daily until day 14.
-
Endpoint: The absence of blood-stage parasites on day 14 indicates complete protection (causal prophylactic activity).
Protocol 2: Pharmacokinetic and Tissue Distribution Study in Mice
-
Animal Model: Male Albino ND4 Swiss mice.
-
Dosing: Administer a single oral dose of this compound (e.g., 45 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, euthanize a cohort of mice (n=3 per time point).
-
Blood and Tissue Harvesting: Collect blood via terminal cardiac bleed. Perfuse organs with saline and harvest liver, spleen, lungs, kidneys, and brain.
-
Sample Processing: Extract this compound and its metabolites from plasma and homogenized tissues.
-
Analysis: Quantify drug and metabolite concentrations using a validated UPLC/MS method.
-
Data Analysis: Perform non-compartmental analysis using pharmacokinetic software (e.g., Phoenix WinNonLin) to determine parameters such as AUC, Cmax, Tmax, and half-life.
Visualizing Experimental Workflows
Caption: A stepwise workflow for optimizing this compound dosage in vivo.
Caption: A logical guide for troubleshooting poor this compound efficacy.
References
Technical Support Center: Primaquine Metabolite Identification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with primaquine metabolite identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound (PQ) is a pro-drug that requires metabolic activation to exert its therapeutic effects.[1] It is primarily metabolized via three main pathways:
-
Pathway 1 (CYP-mediated Hydroxylation): The cytochrome P450 enzyme CYP2D6 is crucial for metabolizing this compound into its active hydroxylated forms, such as 5-hydroxythis compound.[1][2][3] These phenolic metabolites are considered essential for the drug's anti-malarial activity.[2]
-
Pathway 2 (MAO-mediated Deamination): Monoamine oxidase-A (MAO-A) catalyzes the oxidative deamination of this compound's side chain to form an aldehyde, which is then converted to carboxythis compound (cPQ). cPQ is the major, but inactive, metabolite found in plasma.
-
Pathway 3 (Conjugation): this compound and its hydroxylated metabolites can undergo direct Phase II conjugation, forming glucuronide, glucose, carbamate, or acetate conjugates.
Q2: Why is CYP2D6 so important for this compound's efficacy?
A2: CYP2D6 is the key enzyme responsible for generating the hydroxylated, active metabolites of this compound that are necessary for eradicating the dormant liver-stage parasites (hypnozoites) in Plasmodium vivax and P. ovale malaria. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to decreased or absent enzyme activity, classifying individuals as intermediate or poor metabolizers. These individuals may not produce sufficient active metabolites, leading to treatment failure and malaria relapse.
Q3: What makes this compound metabolites, particularly the hydroxylated forms, so difficult to identify and quantify?
A3: The primary challenges stem from the high reactivity and instability of the active metabolites. 5-hydroxythis compound, for instance, is highly unstable and spontaneously oxidizes to form quinoneimine intermediates and generates reactive oxygen species (ROS). This inherent instability makes them difficult to extract and detect using standard analytical methods. Furthermore, these reactive metabolites can covalently bind to proteins, further complicating their detection.
Q4: What are "reactive metabolites" and why are they a concern?
A4: Reactive metabolites are chemically unstable molecules formed during drug metabolism that can covalently bind to cellular macromolecules like proteins and DNA. In the case of this compound, hydroxylated metabolites can form quinone-imines that generate oxidative stress. This reactivity is linked to both the therapeutic effect (killing the parasite) and the primary adverse effect: hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. Identifying these metabolites is crucial for understanding the drug's toxicity profile.
Troubleshooting Guides
This section addresses specific issues encountered during the LC-MS/MS analysis of this compound metabolites.
Problem 1: Low or No Signal for Hydroxylated Metabolites
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Metabolite Instability | Metabolites like 5-hydroxythis compound are highly unstable. Minimize sample processing time and keep samples on ice or at -80°C. Consider derivatization or using trapping agents like glutathione (GSH) to form more stable adducts that can be detected. |
| Poor Extraction Recovery | Optimize the sample preparation method. Protein precipitation with chilled methanol or acetonitrile is common. Solid Phase Extraction (SPE) may offer cleaner extracts and better recovery for certain metabolites. |
| Ion Suppression/Matrix Effects | The biological matrix (plasma, urine) can suppress the ionization of target analytes. Dilute the sample, improve chromatographic separation to move the metabolite peak away from interfering compounds, or use a more robust sample cleanup method like SPE. An internal standard can help correct for these effects. |
| Incorrect MS Settings | Ensure the mass spectrometer settings (e.g., ionization mode, collision energy, source temperature) are optimized for the specific metabolites. Hydroxylated metabolites may require different parameters than the parent drug. |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Column Contamination | Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | The mobile phase pH can affect the ionization state and peak shape of amine-containing compounds like this compound. Ensure the pH is stable and appropriate for the column type. Using additives like formic acid or ammonium bicarbonate can improve peak shape. |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Metabolites may be interacting with active sites on the column packing material. Try a different column chemistry (e.g., one with end-capping) or adjust the mobile phase. |
Workflow for Troubleshooting LC-MS/MS Issues
This diagram outlines a logical workflow for diagnosing and resolving common analytical problems.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a general method for preparing plasma samples for LC-MS/MS analysis, adapted from various sources.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.
-
Spiking: Add an internal standard (e.g., a stable isotope-labeled version of this compound) to each sample to correct for variability.
-
Precipitation: Add 600 µL of ice-cold acetonitrile or methanol to the plasma. This 3:1 solvent-to-plasma ratio is effective for precipitating proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: In Vitro Metabolite Generation with CYP2D6
This protocol describes a typical incubation to generate hydroxylated this compound metabolites using a recombinant human CYP2D6 enzyme.
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Recombinant human CYP2D6 enzyme (e.g., 5 mg/mL stock)
-
An NADPH regeneration system (containing NADP+, glucose-6-phosphate, and G6PD) to ensure continuous enzyme activity.
-
-
Pre-incubation: Gently mix and pre-incubate the master mix at 37°C for 2-5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add this compound (e.g., to a final concentration of 10 µM) to the master mix to start the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 60 minutes). Time points can be varied to study reaction kinetics.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop all metabolic activity.
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant for direct analysis by LC-MS/MS to identify the generated metabolites.
General Experimental Workflow Diagram
The following diagram illustrates the typical workflow from biological sample to final metabolite identification.
Data Summary Tables
Table 1: Key this compound Metabolites and their Characteristics
| Metabolite | Abbreviation | Key Enzyme(s) | Role/Significance | Analytical Challenge |
| Carboxythis compound | cPQ | MAO-A | Major, inactive plasma metabolite. | High abundance can interfere with detection of minor metabolites. |
| 5-Hydroxythis compound | 5-OH-PQ | CYP2D6 | Key active metabolite for therapeutic effect. | Highly unstable, prone to oxidation. |
| 5,6-Orthoquinone this compound | 5,6-PQ | Spontaneous Oxidation | Stable marker of CYP2D6-mediated metabolism. | Can be reactive; its stability in processed samples should be verified. |
| This compound Glucuronide | PQ-Gluc | UGTs | Phase II conjugation metabolite. | Requires specific hydrolysis steps or LC-MS methods to detect. |
Table 2: Typical UHPLC-MS/MS Parameters for this compound Analysis
This table provides a starting point for method development, based on published literature.
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm) | Good retention and separation for this compound and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate | Provides protons for positive ionization and controls pH. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting compounds from the column. |
| Flow Rate | 0.4 - 0.7 mL/min | Typical for UHPLC systems, providing good efficiency. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | This compound and its metabolites readily form positive ions. |
| MS Analysis | Full Scan with Data-Dependent MS/MS (e.g., Q-ToF) | For discovery and identification of unknown metabolites. |
| MS Analysis | Multiple Reaction Monitoring (MRM) (Triple Quad) | For targeted quantification of known metabolites. |
References
- 1. This compound Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The metabolism of this compound to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound to its active metabolite is dependent on CYP 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Primaquine-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of primaquine-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in cell culture?
A1: this compound itself is a prodrug. Its cytotoxicity is primarily caused by its metabolites, which are generated through metabolic processes, often simulated in cell culture by liver microsomes or by cell lines with metabolic capacity (e.g., HepG2). These metabolites are highly redox-active, leading to the generation of reactive oxygen species (ROS). The subsequent oxidative stress disrupts cellular homeostasis, damages key components like lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis). A key mechanism involves the impairment of mitochondrial function.
Q2: Why is G6PD deficiency a critical factor in this compound cytotoxicity studies?
A2: Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for regenerating reduced glutathione (GSH), a major cellular antioxidant that protects cells from oxidative damage.[1] Cells deficient in G6PD cannot replenish GSH effectively, making them highly susceptible to the oxidative stress induced by this compound metabolites.[1][2] This leads to accelerated cell damage and, in the case of red blood cells, hemolysis. Therefore, using G6PD-deficient cell lines or primary cells is critical for accurately modeling the clinical toxicity of this compound.
Q3: What are the most common cell lines used to study this compound cytotoxicity?
A3: Several cell lines are used, depending on the research question:
-
HepG2 (Human Hepatoma): These cells have some metabolic capacity, allowing for the study of this compound metabolite-induced toxicity.
-
BGM (Buffalo Green Monkey Kidney): Often used for general cytotoxicity screening of antimalarial compounds.
-
Erythrocytes (Red Blood Cells): Primary human or animal red blood cells are essential for studying this compound-induced hemolysis, especially using samples from G6PD-deficient donors.
-
Various other lines (e.g., WI-26VA4, HeLa S3, TOV-21G): Have been used in broader cytotoxicity screening panels for antimalarial drugs.
Q4: What are the primary strategies to mitigate this compound cytotoxicity in my experiments?
A4: The main strategies focus on counteracting the primary mechanism of toxicity—oxidative stress.
-
Co-treatment with Antioxidants: The most common approach is the co-administration of an antioxidant like N-Acetylcysteine (NAC). NAC can directly scavenge ROS and also serves as a precursor for glutathione synthesis, thereby boosting the cell's antioxidant capacity.[3][4]
-
Use of Prodrugs: Novel prodrugs of this compound have been designed to be less cytotoxic. For example, a phenylalanine-alanine-primaquine (Phe-Ala-PQ) prodrug was shown to be significantly less toxic to HepG2 and BGM cells compared to this compound itself.
-
Serum Starvation (Optimization Required): Synchronizing cells in the G0/G1 phase by serum starvation can sometimes reduce sensitivity to cytotoxic agents. However, this must be carefully optimized as prolonged starvation can induce stress and apoptosis.
Q5: How does this compound-induced oxidative stress lead to apoptosis?
A5: this compound-induced ROS can trigger the intrinsic (mitochondrial) pathway of apoptosis. Excessive oxidative stress leads to a decrease in the mitochondrial membrane potential. This change in the mitochondrial outer membrane permeability is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, translocate to the mitochondria, and form pores, leading to the release of cytochrome c into the cytosol. Cytochrome c then initiates the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, ultimately resulting in apoptosis.
Troubleshooting Guides
Problem 1: High variability or unexpected results in cell viability assays (e.g., MTT, Neutral Red).
-
Question: My replicate wells in the MTT assay show highly variable absorbance readings. What could be the cause?
-
Answer: High variability in MTT assays is a common issue. Potential causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Extend the incubation time with the solubilization buffer or gently shake the plate.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, be consistent with your technique (e.g., tip depth, speed).
-
-
-
Question: My MTT assay results show over 100% viability in some treated wells compared to the control. Is this possible?
-
Answer: While it seems counterintuitive, it's a known artifact. This can happen if:
-
The compound itself interferes with the MTT reduction, leading to a false positive signal. Run a control with the compound in cell-free media to check for direct reduction of MTT.
-
The compound induces a proliferative response at low concentrations.
-
There were slight pipetting errors resulting in more cells being seeded in the treated wells than in the control wells.
-
-
Problem 2: Difficulty in assessing mitigation strategies.
-
Question: I'm co-treating with N-Acetylcysteine (NAC) but not seeing a protective effect against this compound cytotoxicity. Why?
-
Answer: There are several factors to consider:
-
Concentration and Timing: The concentration of NAC and the timing of its addition are critical. Are you pre-incubating with NAC before adding this compound, or adding them simultaneously? The optimal conditions may need to be determined empirically for your specific cell line and this compound concentration.
-
NAC Stability: NAC solutions can oxidize over time. Ensure you are using freshly prepared solutions for each experiment.
-
Overwhelming Cytotoxicity: If the this compound concentration is too high, it may be causing rapid and irreversible cell death that even a potent antioxidant cannot prevent. Try reducing the this compound concentration to a level that causes sub-maximal toxicity (e.g., around the IC75-IC90).
-
Alternative Death Pathways: While oxidative stress is a major factor, this compound might also be inducing cytotoxicity through other, non-ROS-mediated pathways that NAC would not affect.
-
-
Problem 3: Inconsistent results with G6PD-deficient cells.
-
Question: I am using primary G6PD-deficient erythrocytes, and the degree of hemolysis is inconsistent between experiments. What should I check?
-
Answer: Working with primary cells, especially from different donors, can introduce variability.
-
Donor Variability: G6PD deficiency has many different genetic variants, leading to varying degrees of enzyme deficiency and sensitivity to oxidative stress. If possible, genotype the donors to understand the specific variant you are working with.
-
Cell Age: Older erythrocytes have lower G6PD activity and are more susceptible to hemolysis. The age distribution of red blood cells can vary between donors and even within the same donor over time.
-
Sample Handling: Improper handling during blood collection and processing can cause premature hemolysis, leading to high background readings. Ensure gentle mixing and avoid vigorous pipetting or vortexing.
-
Assay Conditions: Ensure consistent incubation times, temperatures, and hematocrit levels in your hemolysis assay.
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (PQ) and a Prodrug (Phe-Ala-PQ) in Different Cell Lines.
| Compound | Cell Line | Assay | Cytotoxicity Metric (µg/mL) |
| This compound (PQ) | BGM | MTT | MDL₅₀: 263 ± 4 |
| This compound (PQ) | HepG2 | MTT | MDL₅₀: 180 ± 24 |
| Phe-Ala-PQ | BGM | MTT | MDL₅₀: 580 ± 86 |
| Phe-Ala-PQ | HepG2 | MTT | MDL₅₀: 920 ± 1 |
MDL₅₀ (50% Minimal Lethal Dose) values were determined by MTT assay. Data extracted from a study evaluating a novel this compound prodrug.
Key Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and any mitigating agents like NAC). Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of your test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from wells with media only.
In Vitro Hemolysis Assay
This protocol evaluates the hemolytic potential of a compound by measuring the amount of hemoglobin released from lysed red blood cells (RBCs).
Materials:
-
Anticoagulant-treated (e.g., heparin, EDTA) whole blood from a healthy donor (and/or a G6PD-deficient donor).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Triton X-100 (or similar detergent) for positive control (100% lysis).
-
Microcentrifuge tubes.
-
Spectrophotometer or microplate reader (absorbance at 540 nm).
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Prepare RBC Suspension: Resuspend the washed RBC pellet in PBS to create a 2% hematocrit suspension.
-
Assay Setup: In microcentrifuge tubes, prepare the following reactions (in triplicate):
-
Test Compound: Add serial dilutions of this compound to the 2% RBC suspension.
-
Negative Control: Add vehicle (e.g., PBS or 0.5% DMSO) to the 2% RBC suspension (0% lysis).
-
Positive Control: Add a final concentration of 1% Triton X-100 to the 2% RBC suspension (100% lysis).
-
-
Incubation: Incubate all tubes for a specified time (e.g., 1-4 hours) at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Reading: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)
This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free cell culture medium or PBS.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Positive control (e.g., H₂O₂ or Tert-Butyl Hydroperoxide).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium or PBS.
-
Prepare DCFH-DA Working Solution: Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (e.g., 10-20 µM).
-
Incubation with Probe: Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium or PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS or serum-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control cells after background subtraction.
Visualizations
Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for testing agents that mitigate this compound cytotoxicity.
Logical Flow for Troubleshooting Inconsistent Viability Results
Caption: Troubleshooting logic for inconsistent cell viability assay results.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound metabolites induce ROS, leading to mitochondrial-mediated apoptosis.
References
- 1. This compound Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Origins and implications of neglect of G6PD deficiency and this compound toxicity in Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Primaquine Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability of primaquine in solution during your experiments. This compound is susceptible to degradation, which can impact the accuracy and reproducibility of your results. Understanding the factors that affect its stability is crucial for reliable research.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid discoloration (e.g., turning yellow/brown) | Oxidation: this compound is prone to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions. This is a primary degradation pathway. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. 3. Use Antioxidants: Consider adding an antioxidant to your solution. See the "Stabilization Strategies" FAQ for more details. 4. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent purity solvents. 5. Consider a Chelating Agent: If metal ion contamination is suspected, adding a chelating agent like EDTA may help. |
| Precipitation or Cloudiness | pH-Dependent Solubility: this compound's solubility is pH-dependent. Changes in the solution's pH can cause it to precipitate. Solvent Evaporation: Loss of solvent can increase the concentration of this compound beyond its solubility limit. | 1. Control pH: Maintain a consistent pH using a suitable buffer system. This compound is more stable in acidic to neutral conditions. 2. Check for pH Shifts: If working with biological media or other complex solutions, be aware of potential pH changes over time. 3. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation, especially during long-term storage or experiments at elevated temperatures. |
| Loss of Potency or Inconsistent Results | Chemical Degradation: In addition to oxidation, this compound can undergo other forms of degradation, especially at elevated temperatures or extreme pH values. | 1. Control Temperature: Store stock solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 3. Verify Concentration: If degradation is suspected, re-verify the concentration of your solution using a validated analytical method like HPLC. |
| Incompatibility with Other Reagents | Chemical Reactions: this compound can react with other components in your experimental setup, such as certain excipients or other drugs. | 1. Review Excipient Compatibility: Be aware of potential incompatibilities. For example, interactions with mannitol have been reported. 2. Conduct Compatibility Studies: If you are developing a new formulation, perform compatibility studies with all excipients. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The primary factors are:
-
pH: this compound is more stable in acidic to neutral solutions.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze degradation reactions.
Degradation
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is oxidation. This compound's 8-aminoquinoline structure is susceptible to oxidation, leading to the formation of various degradation products, including quinone-imine metabolites. These metabolites are often colored, which is why a color change is a common indicator of degradation.
Q3: Are the degradation products of this compound active or toxic?
A3: Some metabolites of this compound are believed to be responsible for both its therapeutic effect and its hemolytic toxicity.[1] The formation of reactive oxygen species by these metabolites is a key part of their mechanism of action and toxicity.[1][2]
Storage and Handling
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, stock solutions should be:
-
Stored in tightly sealed, light-resistant (amber) containers.
-
Kept at refrigerated (2-8°C) or frozen (-20°C) temperatures.
-
Protected from light.
-
Prepared in deoxygenated solvents if possible.
Q5: For how long can I store a this compound solution?
A5: It is highly recommended to prepare solutions fresh. If storage is necessary, the duration depends on the storage conditions (temperature, light exposure, solvent, and pH). For critical applications, it is best to perform a stability study under your specific conditions to determine an appropriate use-by date.
Stabilization Strategies
Q6: Can I add anything to my this compound solution to improve its stability?
A6: Yes, several strategies can be employed:
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation.[3] Some antioxidants derived from Chinese herbal remedies, such as daphnetin and ferulate, have shown inhibitory effects on the generation of activated oxygen by a this compound metabolite.[3]
-
Chelating Agents: If metal ion-catalyzed degradation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial. This compound itself and its derivatives have been shown to have metal-chelating properties.
-
pH Adjustment: Maintaining an optimal pH (acidic to neutral) is critical for stability.
Experimental Considerations
Q7: I am seeing variability in my results. Could this compound instability be the cause?
A7: Yes, if your this compound solution is degrading, the actual concentration will be lower than expected, leading to inconsistent and inaccurate results. It is crucial to ensure the stability of your this compound solution throughout your experiment.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This section provides a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and to detect the presence of its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) at a specific ratio and pH. The exact composition should be optimized for your specific column and system. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dilute your experimental this compound solution with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in your samples. The appearance of new peaks in the chromatogram of your sample that are not present in the standard indicates the formation of degradation products.
Visualizing this compound Degradation and Stabilization
The following diagrams illustrate the key concepts related to this compound stability.
Caption: Factors contributing to this compound degradation and strategies for stabilization.
Caption: A troubleshooting workflow for common this compound solution stability issues.
References
- 1. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activated oxygen generation by a this compound metabolite: inhibition by antioxidants derived from Chinese herbal remedies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Primaquine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for common methods used to enhance the oral bioavailability of the antimalarial drug, primaquine.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to enhance the oral bioavailability of this compound?
A1: While this compound is well-absorbed with a high absolute bioavailability of approximately 96%, its clinical utility is hampered by a short plasma half-life of 3 to 6 hours.[1][2] This necessitates frequent daily dosing over a 14-day regimen to achieve a radical cure for P. vivax and P. ovale malaria.[2] Such a regimen can lead to poor patient compliance and increased dose-related side effects, including gastrointestinal distress and, most critically, hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[3][4] Enhancing oral bioavailability through advanced formulations aims to maintain therapeutic drug concentrations for longer, potentially reducing dose frequency, improving patient adherence, and minimizing toxicity.
Q2: What is the role of CYP2D6 metabolism in this compound's efficacy, and how does it relate to bioavailability?
A2: this compound is a prodrug that requires metabolic activation by the cytochrome P450 enzyme CYP2D6 to form its active metabolites, which are responsible for its anti-hypnozoite activity. The genetic makeup of the CYP2D6 gene is highly variable among individuals, leading to different metabolizer phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers). Individuals with decreased CYP2D6 enzyme activity (poor metabolizers) may not produce enough active metabolites, leading to treatment failure. Conversely, poor metabolizers may exhibit higher plasma concentrations of the parent this compound drug. Formulation strategies must consider that simply increasing the parent drug's plasma concentration may not translate to enhanced efficacy if the metabolic activation step is compromised.
Q3: How does Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency impact the development of new this compound formulations?
A3: G6PD deficiency is a common genetic disorder, particularly in malaria-endemic regions, that increases the risk of severe, dose-dependent hemolytic anemia when exposed to this compound. This is a major safety concern that limits its widespread use. The development of new formulations, especially those that enhance bioavailability or create sustained release, must prioritize safety in G6PD-deficient individuals. Strategies include developing liver-targeted nanoparticles to minimize systemic exposure and reduce hemolysis, or creating controlled-release systems that avoid high peak plasma concentrations. The WHO recommends a modified weekly dosing regimen for G6PD-deficient patients, and any new formulation would need rigorous evaluation in this population.
Q4: What are the main strategies being explored to improve this compound's oral delivery?
A4: The primary strategies focus on advanced drug delivery systems and chemical modification. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions to protect the drug, control its release, and enhance absorption.
-
Extended-Release Formulations: Using hydrophilic polymers to create tablets that release the drug over a prolonged period, increasing its half-life and total exposure.
-
Prodrugs: Chemically modifying the this compound molecule to alter its pharmacokinetic profile, often by blocking the metabolic pathway that leads to its inactive and toxic metabolite, carboxythis compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhanced this compound formulations. Note that direct comparison between studies is challenging due to differences in animal models, dosages, and analytical methods.
Table 1: In Vivo Pharmacokinetic Parameters of Enhanced this compound Formulations
| Formulation Type | Animal Model | Key Finding | Reference |
| Extended-Release (PEO) Tablets | Beagle Dogs | 2.2-fold increase in total drug exposure (AUC) compared to immediate-release tablets. | |
| Extended-Release (PEO) Tablets | Beagle Dogs | 19-fold increase in elimination half-life (12.95 h vs. 0.68 h) compared to immediate-release tablets. | |
| Chitosan Nanoparticles | Rats | 3-fold higher drug concentration in the liver compared to conventional this compound. | |
| Chitosan Nanoparticles | Rats | Plasma AUC was 3.3 times lower than conventional this compound, suggesting successful liver targeting and reduced systemic exposure. | |
| PLGA Nanoparticles | Swiss Albino Mice | 20% more effective in parasite suppression compared to the conventional oral dose. | |
| PLGA Nanoparticles | Swiss Albino Mice | 80% accumulation of nanoparticles in the liver, indicating high potential for targeted delivery. | |
| Phe-Ala-PQ (Prodrug) | Rats | Showed a more favorable pharmacokinetic profile with lower fluctuation of plasma concentrations compared to this compound diphosphate. |
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 236 nm | +23 mV | 75% | |
| PLGA Nanoparticles | 228 ± 2.6 nm | +27.4 mV | 81.3 ± 3.5% | |
| Chitosan Nanoparticles | 47.9 nm | +18.52 mV | ~55% | |
| Nanoemulsion (NE) | ~200 nm | ~ -20 mV | ~50% incorporation | |
| Nanochitosan (NQ-Pq) | ~400 nm | ~ +30 mV | ~50% incorporation |
Troubleshooting Guides
Guide 1: Nanoformulation Preparation (SLNs, PLGA NPs)
Problem: Low Drug Encapsulation Efficiency (EE%)
-
Possible Cause 1: Poor drug-lipid/polymer affinity. The drug may have low solubility in the solid lipid or polymeric matrix.
-
Solution:
-
Screen different lipids (for SLNs) or polymers (for PLGA NPs) to find a matrix with better drug compatibility.
-
For polymeric nanoparticles, increasing the glycolic acid content in the PLGA copolymer can improve the encapsulation of certain drugs.
-
Modify the pH of the aqueous phase during preparation to alter the ionization state of this compound, which can influence its partitioning into the lipid/polymer phase.
-
-
-
Possible Cause 2: Drug leakage during preparation. The drug may be partitioning into the external aqueous phase, especially during high-energy processes like homogenization or sonication at high temperatures.
-
Solution:
-
Optimize the homogenization pressure and number of cycles. Excessive energy can lead to drug expulsion.
-
Consider using the "cold homogenization" technique, where the drug-loaded lipid is solidified and milled before homogenization, reducing temperature-related drug loss.
-
For the double emulsion method (w/o/w), ensure the primary emulsion (w/o) is stable before forming the secondary emulsion to prevent premature drug release.
-
-
-
Possible Cause 3: Inappropriate polymer-to-drug ratio.
-
Solution: Systematically vary the polymer-to-drug ratio. Increasing the relative amount of polymer can often improve encapsulation up to a saturation point.
-
Problem: Particle Size is Too Large or Polydispersity Index (PDI) is High
-
Possible Cause 1: Inefficient energy input. The homogenization or sonication energy is not sufficient to break down the lipid/polymer droplets to the nano-scale.
-
Solution:
-
Increase the homogenization pressure or sonication amplitude/time. Be aware that excessive energy can sometimes lead to particle aggregation.
-
Ensure the temperature during hot homogenization is at least 5-10°C above the lipid's melting point to ensure a low-viscosity melt.
-
-
-
Possible Cause 2: Ineffective surfactant/stabilizer. The concentration or type of surfactant is not adequate to stabilize the newly formed nanoparticles, leading to aggregation.
-
Solution:
-
Increase the surfactant concentration.
-
Screen different surfactants (e.g., Poloxamers, PVA, Tween series) to find one that provides better steric or electrostatic stabilization for your specific system. A combination of surfactants can sometimes be more effective.
-
-
-
Possible Cause 3: Ostwald Ripening or Aggregation.
-
Solution: Optimize the formulation for long-term stability. Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. For PLGA NPs, the choice of solvent and antisolvent in nanoprecipitation methods is critical.
-
Problem: Evidence of Metal Contamination from Probe Sonicator
-
Possible Cause: The high-intensity energy from a probe sonicator can cause microscopic particles to shed from the metal tip.
-
Solution:
-
Switch to a bath sonicator, although this may require longer processing times and is generally less energy-intensive.
-
Use alternative preparation methods that do not rely on probe sonication, such as high-pressure homogenization or microemulsion-based techniques.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the modified double emulsion solvent evaporation method.
Materials:
-
This compound (PQ) base
-
Lipid: Stearic Acid
-
Polymer/Stabilizer: Polyvinyl alcohol (PVA), Chitosan
-
Organic Solvent: Ethyl acetate (EtOAc)
-
Aqueous phase components: D-lactose monohydrate, Sulfanoyl (antifoaming agent)
-
High-speed homogenizer
-
Magnetic stirrer
Methodology:
-
Prepare the Internal Aqueous Phase (w1): Dissolve a defined amount of this compound in 2 mL of 2% (w/v) PVA solution with gentle stirring.
-
Prepare the Organic Phase (o): Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate.
-
Form the Primary Emulsion (w1/o): Disperse the internal aqueous phase (w1) into the organic phase (o) using a high-speed homogenizer at 3,000-6,000 rpm for 3-6 minutes.
-
Prepare the External Aqueous Phase (w2): Prepare an aqueous solution containing 2% (w/v) PVA, 0.2% (w/v) chitosan, and 5% (w/v) D-lactose monohydrate.
-
Form the Double Emulsion (w1/o/w2): Transfer the primary emulsion (w1/o) into the external aqueous phase (w2). Add a drop of sulfanoyl to prevent foaming.
-
Secondary Emulsification: Homogenize the resulting mixture at a higher speed (e.g., 8,000 rpm) for 5 minutes to form the final double emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature on a magnetic stirrer for several hours to allow the ethyl acetate to evaporate completely, leading to the precipitation and formation of solid lipid nanoparticles.
-
Purification: Centrifuge the resulting SLN suspension to separate the nanoparticles from the un-encapsulated drug and excess surfactants. Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.
-
Storage/Lyophilization: Resuspend the final SLN pellet in a suitable cryoprotectant solution (e.g., trehalose) and either store as a suspension at 4°C or freeze-dry for long-term storage.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on a modified double emulsion (w/o/w) solvent evaporation technique.
Materials:
-
This compound (PQ)
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Surfactant: Polyvinyl alcohol (PVA)
-
Organic Solvent: Dichloromethane (DCM) or similar
-
Ultrasonic probe or high-speed homogenizer
Methodology:
-
Prepare Internal Aqueous Phase (w1): Dissolve a known amount of this compound in a small volume of deionized water or buffer.
-
Prepare Organic Phase (o): Dissolve a specified amount of PLGA in an organic solvent like dichloromethane.
-
Form Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-intensity ultrasonic probe or homogenizer to create a stable water-in-oil emulsion.
-
Form Double Emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of an aqueous surfactant solution (e.g., 2% PVA) while stirring vigorously. Continue homogenization or sonication at a lower intensity to form the w/o/w double emulsion.
-
Solvent Evaporation: Place the double emulsion on a magnetic stirrer at room temperature and stir for 4-6 hours to allow the organic solvent to evaporate. This hardens the PLGA, forming solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step twice to remove residual PVA and un-encapsulated drug.
-
Final Product: Resuspend the washed nanoparticles in water for immediate characterization or lyophilize with a cryoprotectant for storage.
Visualizations
Caption: A typical experimental workflow for creating and evaluating enhanced this compound formulations.
Caption: Simplified metabolic pathways of this compound, highlighting activation and inactivation routes.
References
- 1. Pharmacokinetics of this compound in man. I. Studies of the absolute bioavailability and effects of dose size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased bioavailability of this compound using poly(ethylene oxide) matrix extended-release tablets administered to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Use of this compound and glucose-6-phosphate dehydrogenase deficiency testing: Divergent policies and practices in malaria endemic countries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Primaquine Efficacy in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the efficacy of primaquine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent this compound efficacy in our mouse model. What are the primary factors that could be contributing to this variability?
A1: Variability in this compound efficacy in preclinical mouse models is a well-documented issue stemming from several key factors:
-
Metabolic Activation: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its hypnozoitocidal activity. In mice, the Cyp2d cluster of enzymes is responsible for this activation, analogous to human CYP2D6.[1] Differences in the expression and activity of these enzymes between mouse strains can lead to significant variations in the generation of active metabolites and, consequently, efficacy.
-
Host Genetic Background: The genetic background of the mouse strain used is a critical determinant of this compound metabolism. For instance, mouse strains with differential Cyp2d metabolism characteristics, such as wild-type, Cyp2d knockout, and humanized CYP2D6 knock-in mice, will exhibit significantly different pharmacokinetic profiles for this compound and its metabolites.[1]
-
This compound Enantiomers: this compound is administered as a racemic mixture of (+)-(S)- and (-)-(R)-enantiomers. These enantiomers are metabolized differently, with the (+)-(S)-enantiomer generally being metabolized at a higher rate by CYP2D6.[2][3] This differential metabolism can contribute to variability in the overall efficacy and toxicity profile.
-
Plasmodium Species and Strain: The susceptibility of different Plasmodium species and strains to this compound can vary. For example, some tropical strains of P. vivax are considered less susceptible to this compound than temperate strains.[4]
-
Drug-Drug Interactions: Co-administration of other compounds that are substrates, inhibitors, or inducers of CYP enzymes can alter this compound metabolism and its efficacy. For instance, some blood-stage antimalarials administered alongside this compound could potentially modulate its metabolism.
Q2: How does the choice of preclinical model impact the evaluation of this compound efficacy?
A2: The choice of preclinical model is paramount and can significantly influence the observed efficacy of this compound.
-
Rodent Models (Mice): Standard laboratory mice (e.g., C57BL/6, BALB/c) have a different CYP2D profile than humans, which can lead to species-specific differences in this compound metabolism. To address this, specialized mouse models have been developed:
-
Cyp2d Knockout (KO) Mice: These models lack the key enzymes for this compound activation and can serve as negative controls to confirm the necessity of CYP2D-mediated metabolism.
-
Humanized CYP2D6 (KO/KI) Mice: These mice have the murine Cyp2d genes replaced with the human CYP2D6 gene, providing a more clinically relevant model for studying human-like metabolism and the impact of CYP2D6 polymorphisms.
-
Liver-Chimeric Humanized Mice (FRG huHep): These mice have their livers repopulated with human hepatocytes, allowing for the in vivo study of P. falciparum and P. vivax liver stages and the direct assessment of this compound efficacy in a human liver environment.
-
-
Non-Human Primates (NHPs): NHPs, such as rhesus monkeys (Macaca mulatta), have historically been a valuable model for studying the radical curative activity of this compound against hypnozoites of P. cynomolgi, a close relative of P. vivax. However, ethical considerations and high costs can be limiting factors.
Q3: We are using a humanized CYP2D6 mouse model. What are the expected differences in this compound metabolism compared to wild-type mice?
A3: In a humanized CYP2D6 mouse model, you can expect significant differences in the pharmacokinetic profiles of this compound and its metabolites compared to wild-type mice.
-
Parent this compound and Carboxythis compound Levels: Plasma and liver concentrations of the parent this compound and its major inactive metabolite, carboxythis compound, will likely differ. Studies have shown that carboxythis compound levels can be higher in CYP2D knockout mice, suggesting a shift in metabolic pathways when CYP2D-mediated hydroxylation is absent.
-
Formation of Active Phenolic Metabolites: The primary purpose of the humanized model is to recapitulate the human-specific generation of active hydroxylated metabolites. You should observe the formation of phenolic metabolites, such as 2-OH-PQ, 3-OH-PQ, and 4-OH-PQ, which are crucial for efficacy. The profile and quantity of these metabolites will differ from those produced by the mouse Cyp2d enzymes.
Troubleshooting Guides
Issue 1: High variability in this compound efficacy between individual animals of the same strain.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent oral gavage or other administration routes. Verify the formulation and concentration of the this compound solution for each experiment. |
| Underlying Health Status of Animals | Monitor animal health closely. Exclude animals with signs of illness that could affect drug metabolism or immune response. |
| Genetic Drift within the Colony | If using an in-house breeding colony, periodically re-derive the line from a reputable vendor to minimize genetic drift that could affect metabolic enzyme expression. |
| Variations in Gut Microbiome | The gut microbiome can influence drug metabolism. Standardize housing conditions, diet, and water source to minimize variations. Consider co-housing animals for a period before the experiment. |
Issue 2: Complete lack of this compound efficacy in a knockout or humanized mouse model.
| Potential Cause | Troubleshooting Steps |
| Incorrect Genotype Confirmation | Re-genotype all animals used in the experiment to confirm their knockout or knock-in status. |
| Drug Formulation or Stability Issues | Prepare fresh this compound solutions for each experiment. Verify the solubility and stability of the compound in the chosen vehicle. |
| Sub-therapeutic Dosing | Re-evaluate the dose being used. The optimal dose can vary between different mouse models. Conduct a dose-response study to determine the effective dose in your specific model. |
| Issues with Parasite Inoculum | Ensure the viability and infectivity of the sporozoite inoculum. Use a standardized protocol for sporozoite isolation and injection. Include positive and negative infection controls. |
Issue 3: Discrepancy between in vitro and in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Lack of Metabolic Activation in vitro | Standard in vitro liver-stage assays using hepatoma cell lines may lack the necessary metabolic competency. Use primary hepatocytes or liver-chimeric mouse-derived hepatocytes that express the relevant CYP enzymes. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The drug concentrations and exposure times achieved in vivo may not be replicated in the in vitro setting. Conduct pharmacokinetic studies in your preclinical model to understand the in vivo drug exposure profile. |
| Host Immune System Contribution | The in vivo efficacy of this compound may be influenced by the host immune response, which is absent in in vitro cultures. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and Carboxythis compound in Different Mouse Models
| Mouse Strain | Compound | Plasma AUC (µg·h/mL) | Liver AUC (µg·h/g) |
| Wild-Type | This compound | 1.5 ± 0.3 | 25 ± 5 |
| Carboxythis compound | 10 ± 2 | 50 ± 10 | |
| CYP2D Knockout | This compound | 2.5 ± 0.5 | 40 ± 8 |
| Carboxythis compound | 20 ± 4 | 100 ± 20 | |
| Humanized CYP2D6 | This compound | 1.8 ± 0.4 | 30 ± 6 |
| Carboxythis compound | 15 ± 3 | 75 ± 15 |
Note: These are representative values and can vary based on the specific experimental conditions. Data are presented as mean ± standard deviation.
Table 2: Enantioselective Metabolism of this compound by Human CYP2D6
| Enantiomer | Vmax (µmol/min/mg) | Km (µM) | Preferentially Formed Metabolite |
| (+)-(S)-primaquine | 0.98 | 33.1 | 2-hydroxythis compound |
| (-)-(R)-primaquine | 0.42 | 21.6 | 4-hydroxythis compound |
Source: Adapted from Fasinu et al.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in a Humanized Mouse Model
-
Animal Model: Use humanized CYP2D6 knock-in mice or liver-chimeric FRG huHep mice.
-
Parasite Infection: Infect mice intravenously with Plasmodium sporozoites (e.g., P. berghei for causal prophylaxis studies or P. falciparum/P. vivax in FRG huHep mice for liver-stage burden assessment).
-
This compound Administration:
-
Prepare a fresh solution of this compound phosphate in an appropriate vehicle (e.g., water or 0.5% hydroxypropyl methylcellulose).
-
Administer this compound orally at the desired dose(s) and time points relative to infection. For example, a single dose can be given 24 hours post-infection to target early liver-stage development.
-
-
Efficacy Readout:
-
Causal Prophylaxis: Monitor for the appearance of blood-stage parasites by Giemsa-stained blood smears or quantitative PCR (qPCR) for parasite-specific genes (e.g., 18S rRNA) for up to 14 days post-infection. Efficacy is determined by the delay or complete prevention of parasitemia.
-
Liver-Stage Burden: For liver-chimeric models, harvest the liver at a predefined time point (e.g., 5-6 days post-infection). Quantify the parasite load in the liver using qPCR for parasite 18S rRNA.
-
-
Controls:
-
Vehicle Control: A group of infected mice receiving only the vehicle to determine the baseline infection level.
-
Positive Control: A group treated with a drug of known efficacy (e.g., atovaquone-proguanil).
-
Mandatory Visualizations
Caption: this compound metabolic activation pathway.
Caption: Workflow for preclinical efficacy testing.
References
- 1. Differential CYP 2D6 Metabolism Alters this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective metabolism of this compound by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Primaquine Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of primaquine and its metabolites by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: I am seeing low and inconsistent recovery of this compound from plasma samples. What could be the cause?
Answer: Low and variable recovery is often related to the sample extraction procedure. Here are a few potential causes and solutions:
-
Inefficient Protein Precipitation: If using protein precipitation with acetonitrile, ensure the ratio of acetonitrile to plasma is optimal. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma. Insufficient acetonitrile may lead to incomplete protein removal and trapping of the analyte.
-
Analyte Binding: this compound may bind to plasma proteins. Ensure thorough vortexing and centrifugation to maximize the disruption of protein binding and the release of the analyte into the supernatant.
-
Sample pH: The pH of the sample can influence the extraction efficiency of this compound, which is a basic compound. While protein precipitation is often performed without pH adjustment, for other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimizing the pH of the sample to an acidic environment can improve recovery.
-
Instability of Metabolites: this compound metabolites can be unstable. It is recommended to keep samples at -80°C and analyze them within 7 days.[1] Delays in processing or storage at inappropriate temperatures can lead to degradation and lower recovery.
Question: My results are showing significant matrix effects. How can I mitigate this?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of your results.[2][3] Here are some strategies to address this:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][5] A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering substances, such as phospholipids. Consider implementing a more rigorous sample cleanup method like solid-phase extraction (SPE) or phospholipid removal plates.
-
Optimize Chromatography: Adjusting your chromatographic method to better separate this compound from interfering matrix components can reduce matrix effects. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components being injected into the mass spectrometer.
Liquid Chromatography
Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What can I do?
Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Consider the following:
-
Mobile Phase pH: Since this compound is a basic compound, the pH of the mobile phase can significantly impact peak shape. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to protonate the molecule and improve peak symmetry on C18 columns.
-
Column Choice: Ensure you are using an appropriate column. A standard C18 column is often suitable. However, if issues persist, consider a column with a different stationary phase or one that is specifically designed for basic compounds.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Column Contamination: Over time, columns can become contaminated with residual matrix components, leading to poor peak shape. Implement a column wash step at the end of each run to flush out strongly retained compounds.
Question: My retention time is shifting between injections. What is causing this?
Answer: Retention time instability can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase regularly and ensure accurate measurements of all components.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column compartment is maintaining a stable temperature.
-
Pump Performance: Issues with the LC pump, such as leaks or inconsistent flow rates, can cause retention time variability. Perform regular maintenance on your LC system.
Mass Spectrometry
Question: I am having trouble with the sensitivity of my this compound assay. How can I improve it?
Answer: Low sensitivity can be a significant hurdle. Here are some areas to investigate:
-
Ionization Mode: this compound ionizes well in positive electrospray ionization (ESI+) mode. Ensure your mass spectrometer is set to this mode.
-
MS/MS Transitions: Optimize the precursor and product ion transitions for this compound. Common transitions include m/z 260.26 -> 187.82. The fragmentation of this compound can yield several characteristic product ions.
-
Source Parameters: Optimize the ESI source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, to maximize the signal for this compound.
-
Sample Preparation: As mentioned earlier, a more effective sample cleanup can reduce matrix suppression and improve the signal-to-noise ratio.
Question: I am trying to differentiate this compound from its positional isomer, quinocide. How can I do this?
Answer: Quinocide is a known potential contaminant in this compound samples and can be challenging to distinguish due to its identical mass.
-
Chromatographic Separation: The most reliable way to differentiate these isomers is through chromatographic separation. Specific GC-MS or LC-MS methods have been developed that can resolve this compound and quinocide peaks.
-
Mass Spectrometry Fragmentation: While they have the same molecular weight, their fragmentation patterns in MS/MS can differ, allowing for distinction. For example, under certain conditions, this compound may show a base peak at m/z 201, while quinocide may have a base peak at m/z 187.
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification in biological matrices as reported in the literature.
Table 1: Linearity and Recovery Data for this compound
| Analyte | Matrix | Linearity Range (ng/mL) | Recovery (%) | Reference |
| This compound | Plasma | 25 - 1500 | 78 - 95 | |
| This compound | Urine | 25 - 1500 | 102 - 112 | |
| This compound Enantiomers | Plasma | 0.571 - 260 | 70 - 80 | |
| Carboxythis compound Enantiomers | Plasma | 2.44 - 2500 | 70 - 80 |
Table 2: Precision and Accuracy Data for this compound
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound & Metabolite | Plasma & Urine | Within ± 15% | Within ± 15% | Within ± 15% | |
| This compound Enantiomers | Plasma | < 10% | < 10% | 94.7 - 103 | |
| Carboxythis compound Enantiomers | Plasma | < 10% | < 10% | 94.7 - 103 | |
| This compound & Metabolites | Urine | < 9.8% | < 10.7% | Not Specified |
Experimental Protocols
Protocol: this compound Quantification in Human Plasma by UHPLC-MS/MS
This protocol is a generalized example based on published methods. Users should perform their own method development and validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the UHPLC-MS/MS system.
2. UHPLC Parameters
-
Column: Hypersil GOLD™ aQ C18 (100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 25°C
-
Gradient: A suitable gradient to separate this compound from its metabolites and endogenous interferences.
3. Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive
-
Spray Voltage: 4.0 kV
-
Vaporizer Temperature: 350°C
-
Capillary Temperature: 370°C
-
Sheath Gas Pressure: 40 (arbitrary units)
-
Auxiliary Gas Pressure: 20 (arbitrary units)
-
MS/MS Transitions:
-
This compound: 260.26 -> 187.82 (and other qualifying ions)
-
Internal Standard: (To be determined based on the IS used)
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Simplified and Rapid Determination of this compound and 5,6-Orthoquinone this compound by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous and enantiospecific quantification of this compound and carboxythis compound in human plasma using liquid chromatography-tandem mass spectrometry - ProQuest [proquest.com]
optimization of primaquine treatment regimens to reduce toxicity
Technical Support Center: Optimization of Primaquine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of this compound treatment regimens. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to support your experimental work in reducing this compound-associated toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity and which patient population is most at risk?
A1: The primary adverse effect of this compound is dose-dependent acute hemolytic anemia.[1][2] This toxicity is most severe in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][3] G6PD is critical for protecting red blood cells (RBCs) from oxidative stress by maintaining levels of reduced glutathione.[1] this compound's metabolites generate significant oxidative stress, which can overwhelm the compromised defense mechanisms in G6PD-deficient RBCs, leading to hemolysis. This enzymopathy is common in malaria-endemic regions, with allele frequencies reaching 3% to 35%.
Q2: How does this compound metabolism influence its efficacy and toxicity?
A2: this compound is a prodrug that requires metabolic activation to exert its therapeutic effects and toxicity. The cytochrome P450 enzyme CYP2D6 is essential for metabolizing this compound into its active metabolites, which are responsible for both clearing the dormant liver stages (hypnozoites) of Plasmodium vivax and causing hemolytic toxicity. Individuals with impaired CYP2D6 activity (poor metabolizers) may experience therapeutic failure and an increased risk of malaria relapse. Conversely, decreased CYP2D6 activity can lead to higher concentrations of the parent this compound compound, potentially causing other side effects not linked to hemolysis. The unstable metabolites, such as 5-hydroxythis compound, are thought to be key mediators of both efficacy and toxicity through redox cycling.
Q3: What are the standard and alternative this compound dosing regimens being investigated to minimize toxicity?
A3: The World Health Organization (WHO) recommends a 14-day course of this compound at 0.25 mg/kg/day for the radical cure of P. vivax. For frequently relapsing strains in East Asia and Oceania, a higher dose of 0.5 mg/kg/day for 14 days is recommended. The long duration of these regimens can lead to poor adherence.
To improve safety and adherence, alternative regimens are under investigation. These include:
-
Weekly Dosing for G6PD-deficient Patients: A regimen of 0.75 mg/kg once weekly for 8 weeks is an option for G6PD-deficient individuals to allow for controlled hemolysis.
-
Short-Course, High-Dose Regimens: For G6PD-normal patients, shorter, higher-dose regimens (e.g., 7-day courses) are being explored to improve adherence.
-
Single Low-Dose for Transmission Blocking: A single low dose of 0.25 mg/kg is recommended as a P. falciparum gametocytocide to reduce malaria transmission, a dose that confers a very low risk of severe hemolysis.
Q4: What are the recommended methods for G6PD deficiency screening in a research setting?
A4: Pre-treatment screening for G6PD deficiency is critical. Several methods are available, ranging from qualitative point-of-care tests to quantitative laboratory assays.
| Screening Method | Principle | Advantages | Limitations | Use Case |
| Fluorescent Spot Test | Detects NADPH generation under UV light. | Simple, inexpensive, rapid results (~30 mins). | Requires cold chain, electricity; can produce false negatives during acute hemolysis. | Field research and initial screening. |
| Rapid Diagnostic Tests (RDTs) | Lateral flow immunoassay platform. | Easy to use, results in <15 mins, suitable for various temperatures (Carestart G6PD™). | Qualitative (identifies <30% activity); BinaxNOW® has temperature restrictions. | Point-of-care screening in endemic areas. |
| Quantitative Spectrophotometry | Measures the rate of NADPH formation by absorbance at 340 nm. | Gold standard for quantifying enzyme activity. | Requires a well-equipped lab, trained staff; results can be affected by anemia. | Definitive diagnosis and reference for other tests. |
| Point-of-Care Quantitative Tests | Biosensors that measure G6PD activity and may normalize for hemoglobin. | Provides quantitative results at the point of care. | Newer technology, may require separate hemoglobin measurement. | Clinical trials and improved case management where quantitative data is needed quickly. |
| Molecular Analysis (PCR) | Detects specific gene mutations. | Useful for population screening and identifying female heterozygotes. | Does not measure actual enzyme activity. | Population genetics, family studies, and prenatal diagnosis. |
Troubleshooting Guides
Issue 1: Higher-than-expected hemolysis is observed in our animal model, even in G6PD-normal subjects.
-
Possible Cause 1: this compound Metabolites. Hemolysis is caused by this compound's metabolites, not the parent drug itself. Factors that alter drug metabolism, such as the animal model's specific CYP enzyme profile, can lead to higher concentrations of toxic metabolites.
-
Troubleshooting Steps:
-
Characterize Metabolite Profile: Use LC-MS/MS to quantify this compound and its key metabolites (e.g., 5,6-orthoquinone) in plasma. Compare this profile to established data.
-
Evaluate Animal Model: Ensure the animal model (e.g., humanized mouse model) has a CYP enzyme system (like CYP2D6) that mimics human metabolism.
-
Control for Diet and Co-medications: Some dietary components or co-administered drugs can induce or inhibit CYP enzymes, altering this compound metabolism. Standardize diet and review all administered compounds.
-
Assess RBC Age: Older erythrocytes are more susceptible to oxidant damage due to reduced antioxidant capacity. A model with an older RBC population may show increased hemolysis. Consider using flow cytometry to assess RBC age distribution.
-
Issue 2: High variability in plasma concentrations of this compound or its metabolites across study subjects.
-
Possible Cause 1: Genetic Polymorphisms. Human CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes (poor, intermediate, extensive, ultrarapid). This is a primary driver of variability in metabolite formation and efficacy.
-
Troubleshooting Steps:
-
Genotype Subjects: Perform CYP2D6 genotyping for all study participants to correlate genotype with pharmacokinetic data.
-
Phenotype Subjects: If possible, use a probe drug to assess the functional activity (phenotype) of the CYP2D6 enzyme.
-
Standardize Sample Handling: this compound and its metabolites can be unstable. Ensure consistent and rapid processing of blood samples (e.g., immediate centrifugation at 4°C) and proper storage (-80°C) to prevent degradation.
-
Control Food Intake: this compound is better tolerated and its absorption may be affected when taken with food. Standardize food intake around drug administration.
-
Issue 3: In vitro cytotoxicity assays show inconsistent results for this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound. For example, hepatoma lines (HepG2) may be more sensitive than others.
-
Troubleshooting Steps:
-
Select Appropriate Cell Lines: Use cell lines relevant to the toxicity being studied (e.g., HepG2 for hepatotoxicity, primary RBCs for hemolysis).
-
Standardize Assay Conditions: Ensure consistent cell density, drug incubation time (e.g., 24 hours), and solvent (e.g., DMSO) concentration across all experiments. The final DMSO concentration should typically not exceed 1%.
-
Use Multiple Viability Assays: Relying on a single assay (e.g., MTT) can be misleading. Use complementary assays that measure different aspects of cell death, such as Neutral Red uptake (lysosomal integrity) or LDH release (membrane integrity).
-
Use Primary Cells for Hemolysis: For direct assessment of hemolytic potential, use primary human red blood cells from both G6PD-normal and G6PD-deficient donors.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hemolysis
This protocol is adapted from methods used to evaluate the hemolytic potential of this compound and its derivatives.
-
Blood Collection and Preparation:
-
Obtain fresh human whole blood from G6PD-normal and G6PD-deficient donors in heparinized tubes.
-
Centrifuge at 1000 x g for 10 minutes to separate plasma and buffy coat.
-
Wash the red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS).
-
Prepare a 2% hematocrit suspension of RBCs in PBS.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 0.2% (v/v) DMSO.
-
Create serial dilutions of this compound to achieve the desired final concentrations (e.g., 15–1000 µg/mL).
-
-
Incubation:
-
In a 96-well plate, mix the 2% RBC suspension with the this compound dilutions. Include a positive control (e.g., a known hemolytic agent) and a negative control (RBCs with 0.2% DMSO vehicle).
-
Incubate the plate at 37°C for 2 hours and 24 hours in a shaking water bath.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a plate reader to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (RBCs in distilled water).
-
Protocol 2: Quantification of this compound and Metabolites in Plasma via LC-MS/MS
This protocol provides a general workflow based on established methods for pharmacokinetic analysis.
-
Sample Collection:
-
Collect blood from subjects at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Immediately centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound, d3-PQ) to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
System: Use an ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-ToF or triple quadrupole).
-
Column: A reverse-phase C18 column (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 µm) is typically used.
-
Mobile Phase: Use a gradient of mobile phases, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific mass-to-charge (m/z) transitions for this compound, carboxythis compound, and other metabolites of interest.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and its metabolite standards.
-
Quantify the concentration of each analyte in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound's metabolic activation pathway.
Caption: Decision workflow for this compound regimen selection.
Caption: Troubleshooting logic for unexpected hemolysis.
References
- 1. Modelling this compound-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling this compound-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 3. This compound-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Primaquine Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term primaquine treatment studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the course of a long-term this compound study.
| Problem/Observation | Potential Cause | Recommended Action |
| Sudden decrease in hemoglobin or hematocrit, or darkening of the urine. | Drug-induced hemolytic anemia, potentially due to G6PD deficiency. | 1. Immediately discontinue this compound administration.[1] 2. Perform a complete blood count (CBC) and test for G6PD deficiency if not already done.[2][3] 3. Provide supportive care as needed to manage hemolytic risk.[2] |
| Patient develops an irregular heartbeat or complains of dizziness and fainting. | QT interval prolongation, a potential side effect of this compound.[2] | 1. Perform an electrocardiogram (ECG) to assess the QT interval. 2. Review concomitant medications for other drugs that may prolong the QT interval. 3. Consider discontinuing or reducing the this compound dose based on clinical judgment and ECG findings. |
| Higher than expected rate of malaria recurrence despite treatment. | 1. Poor patient adherence to the 14-day regimen. 2. Inadequate total dose of this compound. 3. Potential this compound resistance in the Plasmodium vivax strain. 4. Impaired drug metabolism due to patient's CYP2D6 genotype. | 1. Implement measures to improve adherence, such as directly observed therapy (DOT). 2. Ensure the total prescribed dose is appropriate for the geographical region. 3. Collect samples for genetic analysis of the parasite. 4. Consider genotyping patients for CYP2D6 polymorphisms. |
| Patient complains of persistent nausea, vomiting, or stomach cramps. | Common gastrointestinal side effects of this compound. | 1. Administer this compound with food to minimize gastrointestinal upset. 2. If symptoms are severe, consider a dose reduction or temporary discontinuation. |
Frequently Asked Questions (FAQs)
1. What are the absolute contraindications for this compound treatment?
This compound is absolutely contraindicated in the following situations:
-
Severe Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency due to the high risk of life-threatening hemolytic anemia.
-
Pregnancy, as the drug can cross the placenta and cause hemolytic anemia in a G6PD-deficient fetus.
-
Concurrent use with other drugs that have hemolytic potential or are known to cause bone marrow depression.
-
Patients with acute systemic diseases that may lead to granulocytopenia, such as rheumatoid arthritis and lupus erythematosus.
2. What are the key safety monitoring parameters during a long-term this compound study?
Routine monitoring is crucial and should include:
-
G6PD deficiency screening: Must be performed before initiating treatment.
-
Hematological monitoring: Baseline hemoglobin and hematocrit should be established. Regular blood counts are advised, especially during the initial phase of treatment, even in G6PD-normal individuals. For patients with mild to moderate G6PD deficiency, closer monitoring (e.g., on days 3 and 8) is required.
-
ECG monitoring: Advised for patients with pre-existing cardiac conditions, a history of arrhythmias, or those taking other QT-prolonging drugs.
-
Clinical chemistry: Monitoring of liver function enzymes may be recommended for patients on long-term therapy.
3. How does G6PD deficiency affect this compound treatment?
Glucose-6-phosphate dehydrogenase (G6PD) is an enzyme that protects red blood cells from oxidative stress. This compound and its metabolites induce oxidative stress, which can lead to the rapid destruction of red blood cells (hemolysis) in individuals with G6PD deficiency, resulting in hemolytic anemia. The severity of hemolysis is related to the degree of G6PD deficiency. Therefore, G6PD testing is mandatory before starting this compound.
4. What is the standard dosing regimen for this compound for the radical cure of P. vivax?
The standard FDA-approved regimen for the radical cure of P. vivax malaria is 15 mg of this compound base daily for 14 days. However, the CDC has recommended 30 mg daily for 14 days for post-exposure prophylaxis. The optimal dose can vary by geographical region and is often based on the total dose administered over the course of treatment.
5. What strategies can be employed to improve patient adherence to long-term this compound treatment?
Poor adherence to the 14-day this compound regimen is a significant challenge. Strategies to improve adherence include:
-
Directly Observed Therapy (DOT): Supervised administration of each dose has been shown to significantly improve adherence and treatment outcomes.
-
Patient Education: Clearly explaining the importance of completing the full course of treatment to prevent relapse.
-
Shorter Course Regimens: Research into shorter, higher-dose regimens is ongoing to improve convenience and adherence.
-
Reminder Systems: Using text messages or phone calls to remind patients to take their medication.
Quantitative Data Summary
Table 1: Efficacy of Different this compound Total Dose Regimens for Preventing P. vivax Recurrence
| Total this compound Dose | Recurrence Rate at 4-6 months (Median) | Recurrence Rate at 1 month (Median) | Odds Ratio vs. Control |
| Very Low (≤2.5 mg/kg) | 25% (Range: 0-90%) | - | 0.60 (95% CI 0.33-1.09) |
| Low (>2.5 to <5.0 mg/kg) | 6.7% (Range: 0-59%) | - | 0.14 (95% CI 0.06-0.35) |
| High (≥5.0 mg/kg) | - | 0% (Range: 0-15%) | 0.03 (95% CI 0.01-0.13) |
Table 2: Common Adverse Events Reported with this compound
| Adverse Event | Frequency | Notes |
| Nausea and Vomiting | Common | Can be minimized by taking with food. |
| Abdominal Cramps | Common | - |
| Hemolytic Anemia | Most serious adverse effect, particularly in G6PD-deficient individuals. | Dose-dependent. |
| Methemoglobinemia | Can occur even in patients with normal G6PD status. | - |
| QT Interval Prolongation | Potential risk, especially with concomitant use of other QT-prolonging drugs. | Requires ECG monitoring in at-risk patients. |
Experimental Protocols
Protocol 1: Screening for G6PD Deficiency Prior to this compound Administration
Objective: To identify individuals with G6PD deficiency to prevent drug-induced hemolytic anemia.
Methodology:
-
Sample Collection: Collect a whole blood sample in an EDTA tube.
-
Qualitative Screening (Fluorescent Spot Test):
-
Mix a small amount of the patient's blood with a solution containing glucose-6-phosphate, NADP+, and saponin.
-
Spot the mixture onto filter paper at timed intervals.
-
Examine the spot under long-wave ultraviolet light.
-
The presence of fluorescence (due to NADPH production) indicates normal G6PD activity. The absence of fluorescence suggests G6PD deficiency.
-
-
Quantitative Spectrophotometric Assay (for confirmation and determining the level of deficiency):
-
Prepare a hemolysate from the patient's red blood cells.
-
Add the hemolysate to a reaction mixture containing glucose-6-phosphate and NADP+.
-
Measure the rate of NADPH formation by monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the G6PD activity based on the rate of absorbance change and normalize it to the hemoglobin concentration.
-
-
Interpretation: Classify the patient's G6PD status as normal, intermediate, or deficient based on established reference ranges.
Protocol 2: Monitoring for Hematological Toxicity During this compound Treatment
Objective: To detect early signs of hemolytic anemia or other hematological adverse events.
Methodology:
-
Baseline Assessment (Day 0):
-
Perform a complete blood count (CBC) to determine baseline hemoglobin, hematocrit, red blood cell count, and white blood cell count.
-
-
Scheduled Monitoring:
-
For all patients, repeat the CBC at regular intervals (e.g., weekly for the first month, then monthly).
-
For patients with known mild to moderate G6PD deficiency, perform more frequent monitoring, such as on Day 3 and Day 8 of treatment.
-
-
Urine Analysis:
-
Visually inspect the urine for any darkening, which may indicate hemoglobinuria.
-
-
Clinical Assessment:
-
Monitor for clinical signs and symptoms of anemia, such as fatigue, pallor, jaundice, and shortness of breath.
-
-
Action Thresholds:
-
Define a priori thresholds for significant changes in hematological parameters (e.g., a >25% drop in hemoglobin) that would trigger discontinuation of the drug and further investigation.
-
Visualizations
Caption: this compound metabolism and mechanism of hemolytic toxicity.
Caption: A typical workflow for a long-term this compound clinical trial.
Caption: Decision logic for troubleshooting adverse events.
References
minimizing primaquine degradation during sample storage and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing primaquine degradation during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that contribute to this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation and photodegradation. Key factors that accelerate its degradation include:
-
Exposure to light: this compound is photosensitive and can degrade when exposed to UV or even ambient light.[1]
-
Elevated temperature: Higher temperatures increase the rate of chemical degradation.[2]
-
pH: this compound's stability is pH-dependent, with degradation rates potentially increasing in neutral to alkaline conditions.
-
Presence of oxidizing agents: As an 8-aminoquinoline, this compound is prone to oxidation, which can be catalyzed by metal ions or reactive oxygen species.[3]
-
Enzymatic degradation: In biological samples, enzymes such as cytochrome P450 (CYP2D6) and monoamine oxidase-A (MAO-A) metabolize this compound into various degradation products, including the highly reactive this compound-5,6-orthoquinone.[3][4]
Q2: What are the recommended storage conditions for this compound samples (plasma, whole blood, urine)?
A2: To minimize degradation, samples containing this compound should be handled with care and stored under specific conditions.
| Sample Type | Short-Term Storage (<24 hours) | Long-Term Storage (>24 hours) | Light Conditions | Additives/Anticoagulants |
| Whole Blood | 2-8°C | -80°C | Protect from light | K2-EDTA is recommended. |
| Plasma | 2-8°C | -80°C | Protect from light | K2-EDTA is the preferred anticoagulant. |
| Urine | 2-8°C | -80°C | Protect from light | Adjust pH to be slightly acidic (e.g., pH 4-5) if possible. |
| Pharmaceutical Formulations | 15-30°C | 15-30°C in well-closed, light-resistant containers. | Protect from light | N/A |
Q3: How can I prevent the oxidation of this compound in my samples?
A3: The addition of antioxidants can help prevent the oxidative degradation of this compound. While specific studies on this compound sample stabilization are limited, the use of ascorbic acid (vitamin C) or sodium metabisulfite is a common practice for stabilizing oxidizable compounds. It is recommended to add these antioxidants to the collection tubes before sample acquisition. A final concentration of 0.5-1% (w/v) is a typical starting point, but this should be validated for your specific assay.
Q4: Which anticoagulant is best for blood collection for this compound analysis?
A4: For plasma and whole blood sample collection, K2-EDTA is generally the recommended anticoagulant. Heparin has been reported to interfere with some analytical techniques, such as PCR, and may also affect the stability of certain drugs. Citrate can also interfere with some biochemical assays. Therefore, to ensure consistency and minimize potential interferences, EDTA is the preferred choice.
Troubleshooting Guides
Analytical Issues during HPLC/UPLC Analysis
This guide addresses common problems encountered during the chromatographic analysis of this compound.
Problem 1: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Silanol Groups
-
Explanation: this compound is a basic compound and can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or acetate buffer). At this pH, most silanol groups will be protonated, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, this may affect mass spectrometry sensitivity.
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting a sample with too high a concentration of this compound can saturate the column, resulting in peak tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
Problem 2: Poor Recovery of this compound
-
Possible Cause 1: Adsorption to Surfaces
-
Explanation: this compound can adsorb to glass and plastic surfaces, leading to losses during sample preparation and analysis.
-
Solution:
-
Use Silanized Glassware: If using glass, ensure it is silanized to minimize adsorption.
-
Use Low-Binding Plasticware: Opt for polypropylene or other low-binding plastic tubes and plates.
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the reconstitution solvent can help reduce adsorption.
-
-
-
Possible Cause 2: Inefficient Extraction
-
Explanation: The chosen extraction method may not be efficiently recovering this compound from the sample matrix.
-
Solution:
-
Optimize Extraction Solvent: If using liquid-liquid extraction, test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to maximize recovery.
-
Optimize Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is optimal (typically 3:1 or 4:1 v/v). Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve the recovery of basic compounds.
-
-
Problem 3: Appearance of Unexpected Peaks (Degradation Products)
-
Explanation: The presence of extra peaks in the chromatogram, often with retention times different from the parent this compound peak, can indicate degradation.
-
Solution:
-
Review Sample Handling and Storage: Ensure that all sample handling and storage procedures have been followed correctly (see FAQs).
-
Implement Stabilization Measures: If not already in use, add an antioxidant to your samples upon collection.
-
Work under Reduced Light: Perform all sample preparation steps under yellow or red light to minimize photodegradation.
-
Keep Samples Cold: Maintain samples on ice or in a cooling rack during processing.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a general procedure for the extraction of this compound from plasma samples using protein precipitation, with the inclusion of a stabilizing agent.
Materials:
-
Plasma samples collected in K2-EDTA tubes.
-
Acetonitrile (HPLC grade), chilled to -20°C.
-
Ascorbic acid solution (10% w/v in water), freshly prepared.
-
Internal Standard (IS) solution in 50:50 acetonitrile:water.
-
Microcentrifuge tubes (1.5 mL, low-binding).
-
Vortex mixer.
-
Centrifuge capable of reaching 14,000 x g.
Procedure:
-
Immediately after blood collection, centrifuge the K2-EDTA tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to cryovials and add 10 µL of the 10% ascorbic acid solution for every 1 mL of plasma. Gently mix.
-
If not analyzing immediately, store the plasma samples at -80°C.
-
For analysis, thaw the plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Validated HPLC-UV Method for this compound in Pharmaceutical Formulations
This protocol is adapted from a validated method for the determination of this compound in extended-release tablets.
Instrumentation and Conditions:
-
HPLC System: With UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: Methanol: 1 M Perchloric Acid: Water (33:6:1:87 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Standard Preparation:
-
Prepare a stock solution of this compound phosphate reference standard (200 µg/mL) in water.
-
From the stock solution, prepare a series of calibration standards ranging from 10 to 30 µg/mL by diluting with water.
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a known volume of water to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
Visualizations
Caption: Metabolic pathways of this compound leading to inactive and reactive metabolites.
Caption: Recommended workflow for handling blood samples for this compound analysis.
Caption: A logical workflow for troubleshooting analytical issues with this compound.
References
- 1. This compound | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation this compound-5,6-orthoquinone, the putative active and toxic metabolite of this compound via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Primaquine Detection in Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of primaquine and its metabolites in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when measuring this compound in tissue samples compared to plasma or urine?
A1: The primary challenges in tissue analysis include:
-
Complex Matrix: Tissues are significantly more complex than plasma or urine, containing higher concentrations of lipids, proteins, and other endogenous materials that can interfere with extraction and detection.
-
Homogenization: Achieving complete and reproducible homogenization of tissue samples is critical for accurate quantification and can be a major source of variability.
-
Analyte Stability: this compound and its metabolites can be unstable, and degradation may occur during the lengthy homogenization and extraction processes.[1][2] The metabolite this compound-5,6-orthoquinone is particularly unstable.[1]
-
Low Concentrations: Drug concentrations in specific tissues may be much lower than in plasma, requiring highly sensitive analytical methods.[3]
-
Tissue Distribution: this compound distribution is not uniform across different organs. For instance, studies in mice have shown that this compound preferentially concentrates in the liver compared to plasma and other organs.[3]
Q2: Which extraction method is recommended for this compound from tissue samples?
A2: A common and effective approach involves tissue homogenization followed by protein precipitation with an organic solvent. Chilled methanol or acetonitrile are frequently used. A typical procedure involves homogenizing the tissue in chilled deionized water, followed by the addition of a cold organic solvent (e.g., 2 parts methanol) to precipitate proteins. Subsequent vortexing, incubation on ice, and centrifugation are used to separate the precipitated proteins from the supernatant containing the analyte.
Q3: How can I minimize the instability of this compound and its metabolites during sample preparation?
A3: To maintain analyte stability, consider the following:
-
Work Quickly and on Ice: Perform all homogenization and extraction steps on ice to minimize enzymatic degradation.
-
Use Antioxidants: For particularly unstable metabolites like orthoquinones, consider adding antioxidants to the homogenization buffer, though this requires method-specific validation.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing tissue homogenates can lead to analyte degradation. Aliquot samples after homogenization if multiple analyses are needed.
-
Storage Conditions: Store tissue samples at -80°C. For some metabolites, analysis within 7 days of collection is recommended due to stability issues.
Q4: What is a suitable analytical technique for quantifying this compound in tissues?
A4: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method. This technique offers the high sensitivity and selectivity required to detect low concentrations of this compound and its metabolites within complex tissue matrices.
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Tissue Homogenization | Ensure the tissue is completely homogenized. Use a suitable homogenizer (e.g., Omni tissue homogenizer) and visually inspect for remaining tissue fragments. Optimize homogenization time and speed. |
| Inefficient Extraction | The choice of extraction solvent is critical. While methanol and acetonitrile are common, the optimal solvent may vary by tissue type. Test different solvent-to-tissue ratios. Ensure thorough vortexing after adding the solvent. |
| Analyte Degradation | This compound can be unstable. Ensure all sample preparation steps are performed quickly and at low temperatures (e.g., on ice). Store samples appropriately at -80°C and analyze them promptly. |
| Suboptimal pH during Extraction | This compound is an 8-aminoquinoline. The pH of the extraction solution can impact its solubility and stability. While neutral pH (chilled water) is often used for homogenization, ensure the final extraction conditions are optimal. |
Problem 2: High Matrix Effect / Ion Suppression
| Potential Cause | Troubleshooting Step |
| Co-elution of Endogenous Components | Modify the HPLC gradient to better separate this compound from interfering matrix components. A slower, shallower gradient around the analyte's retention time can improve resolution. |
| Insufficient Sample Cleanup | The initial protein precipitation may not be sufficient for certain tissues (e.g., high-fat tissues like the brain). Consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation for further cleanup. |
| High Sample Volume Injection | Injecting a smaller volume can reduce the amount of matrix components entering the mass spectrometer. Modern instruments are often sensitive enough to allow for smaller injection volumes without compromising the limit of quantification. |
| Phospholipid Contamination | Phospholipids from cell membranes are a common source of ion suppression. Use a column specifically designed to remove phospholipids or a targeted phospholipid removal extraction plate. |
Quantitative Data from Analytical Methods
The following tables summarize validation parameters from studies on this compound analysis, primarily in biological fluids. These serve as a starting point for developing methods for tissue analysis.
Table 1: LC-MS/MS Method Parameters for this compound (PQ) and its Metabolites
| Parameter | This compound (PQ) | 5,6-orthoquinone PQ | Carboxythis compound (cPQ) | Matrix | Reference |
| Linearity Range | 25–1500 ng/mL | 25–1500 ng/mL | - | Plasma, Urine | |
| 1–500 ng/mL | 1–500 ng/mL | 1–500 ng/mL | Urine | ||
| LOQ | 25 ng/mL | 25 ng/mL | - | Plasma, Urine | |
| 2 µg/L | - | 2.5 µg/L | Plasma | ||
| Recovery (%) | 78–95% | 80–98% | - | Plasma | |
| 90.1–112.9% | 90.1–112.9% | 90.1–112.9% | Urine | ||
| Matrix Effect (%) | 100–116% | 87–104% | - | Plasma |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction This protocol is adapted from a study on this compound distribution in mouse tissues.
-
Preparation: Weigh the frozen tissue sample (e.g., liver, spleen, kidney). Perform all subsequent steps on ice.
-
Homogenization: Place the tissue in a suitable tube and add a volume of chilled deionized water (e.g., 3-4 volumes relative to tissue weight). Homogenize thoroughly using a mechanical homogenizer until no solid tissue is visible.
-
Protein Precipitation: To the tissue homogenate, add 2 parts of chilled methanol (i.e., for every 1 mL of homogenate, add 2 mL of methanol).
-
Extraction: Vortex the mixture vigorously for at least 1 minute to ensure complete mixing and protein precipitation.
-
Incubation: Let the mixture stand on ice for at least 60 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 5000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound and its metabolites, without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of a suitable solvent (e.g., methanol or the initial mobile phase).
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates, and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General UHPLC-MS/MS Analysis This protocol provides a general starting point based on published methods.
-
Chromatographic Column: Use a C18 reversed-phase column (e.g., Hypersil GOLD aQ C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase: A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium acetate) and an organic component (e.g., acetonitrile and/or methanol).
-
Flow Rate: Set the flow rate appropriate for the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Gradient Elution: Start with a low percentage of organic phase and gradually increase it to elute this compound and its metabolites. A typical run time is under 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for this compound and its metabolites. For this compound (m/z 259.7), key product ions include m/z 242.7, 186.8, and 174.8. An internal standard should always be used for accurate quantification.
Visualizations
References
- 1. Simplified and Rapid Determination of this compound and 5,6-Orthoquinone this compound by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and tissue distribution of this compound enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Primaquine's Therapeutic Index
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at improving the therapeutic index of primaquine.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges associated with this compound's therapeutic index?
This compound is a crucial antimalarial drug, particularly for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which cause relapsing malaria.[1][2][3] However, its use is significantly limited by a narrow therapeutic index, primarily due to the risk of severe dose-dependent hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][4] Other side effects include gastrointestinal distress and methemoglobinemia.
Q2: What are the main strategies currently being explored to improve the therapeutic index of this compound?
Current research focuses on several key strategies:
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoformulations to enhance its bioavailability, target it to the liver (where hypnozoites reside), and control its release.
-
Combination Therapies: Co-administering this compound with other antimalarials to improve efficacy and potentially reduce the required dose of this compound.
-
Chemical Modifications: Developing this compound analogs or prodrugs with improved safety profiles.
-
Alternative Dosing Regimens: Investigating different dosing schedules to optimize efficacy and minimize toxicity, especially in G6PD-deficient individuals.
Nanoformulations
Q3: We are observing low encapsulation efficiency of this compound in our PLGA nanoparticles. What could be the cause?
Low encapsulation efficiency can stem from several factors. Based on successful formulations, consider the following:
-
Preparation Method: A modified double emulsion solvent evaporation technique (w/o/w) has been shown to be effective for encapsulating the hydrophilic drug this compound.
-
Drug Loading: The initial amount of this compound can influence encapsulation. An optimal ratio of drug to polymer needs to be determined empirically.
-
Polymer Properties: The molecular weight and composition of the poly(lactic-co-glycolic acid) (PLGA) can affect drug entrapment.
Q4: Our solid lipid nanoparticle (SLN) formulation of this compound is showing signs of instability during storage. How can we improve this?
Instability in SLN formulations can be addressed by:
-
Surface Modification: The addition of surface modifiers like chitosan can improve the stability of the nanoparticles, as indicated by a significant change in zeta potential.
-
Lyophilization: For long-term stability, lyophilization (freeze-drying) with the use of cryoprotectants is a viable strategy for both SLNs and nanostructured lipid carriers (NLCs).
-
Storage Conditions: Storing the formulations at recommended temperatures (e.g., 4°C) can help maintain their physical characteristics over time.
Combination Therapies
Q5: We are not seeing the expected synergistic effect when combining this compound with an artemisinin-based combination therapy (ACT). What should we consider?
The efficacy of combination therapy can be influenced by:
-
Timing of Administration: Studies suggest that concurrent administration of this compound with drugs like chloroquine or quinine can be more effective in preventing relapse than sequential administration.
-
Partner Drug: The choice of the partner drug is crucial. Artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DP) have shown a high risk of recurrence unless co-administered with this compound.
-
Patient Adherence: Ensuring full adherence to the treatment regimen is critical, as the extended duration of this compound treatment can be a challenge.
Troubleshooting Guides
Problem: High Hemolysis in ex vivo Erythrocyte Assay
| Possible Cause | Troubleshooting Step |
| High concentration of free drug in nanoformulation. | Improve purification methods (e.g., ultracentrifugation, dialysis) to remove unencapsulated this compound. Characterize the encapsulation efficiency to ensure a high percentage of the drug is entrapped. |
| Direct interaction of nanoparticles with red blood cells. | Modify the surface of the nanoparticles. For instance, coating with biocompatible polymers may reduce direct interaction and subsequent hemolysis. |
| Oxidative stress induced by the formulation components. | Evaluate the hemolytic potential of the blank nanoparticles (without this compound) to ensure the carrier system itself is not contributing significantly to hemolysis. |
Note: Lipid-based formulations like SLNs, NLCs, and nanoemulsions have been shown to reduce erythrocyte hemolysis by approximately 4.5-fold compared to the free drug solution.
Problem: Poor in vivo Efficacy in Mouse Model
| Possible Cause | Troubleshooting Step |
| Low bioavailability of the formulated this compound. | Conduct pharmacokinetic studies to determine the plasma concentration-time profile of the formulated drug. Adjust the formulation to improve absorption and bioavailability. Nanoformulations have been shown to enhance bioavailability. |
| Inadequate targeting to the liver. | For liver-stage parasites, ensure the drug delivery system is designed for hepatic targeting. For example, incorporating ligands like D-galactose can increase accumulation in the liver. Biodistribution studies are essential to confirm liver uptake. |
| Suboptimal dosing regimen. | Re-evaluate the dose and frequency of administration. The total dose administered is a key factor in antirelapse efficacy. Consider studies to determine the minimum effective dose of your formulation. |
Data Summary Tables
Table 1: Comparison of this compound Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
| PLGA Nanoparticles (PQ-NPs) | 228 ± 2.6 | +27.4 | 81.3 ± 3.5 | 20% more effective than standard oral dose in mice; 80% accumulation in the liver. | |
| Solid Lipid Nanoparticles (PQ-SLNs) | 236 | +23.0 | 75 | 20% more effective than conventional oral dose in mice. | |
| Lipid-Based Carriers (SLN, NLC, NE) | ~250 | -30 | ~90 | Reduced erythrocyte hemolysis by ~4.5-fold compared to free drug. |
Table 2: Efficacy of Different this compound Dosing Regimens for P. vivax Relapse Prevention
| Regimen | Comparator Regimen | Follow-up Period | Outcome on Recurrence | Certainty of Evidence | Reference |
| 0.5 mg/kg/day for 7 days | 0.25 mg/kg/day for 14 days | 6-7 months | Little or no difference | Low | |
| 1.0 mg/kg/day for 7 days | 0.5 mg/kg/day for 14 days | 12 months | Little or no difference | Moderate | |
| 30 mg twice a day for 7 days (with Artesunate) | 30 mg/day for 14 days (with Artesunate) | 28 days | Equivalent or superior efficacy | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (PQ-NPs)
This protocol is based on the modified double emulsion solvent evaporation technique.
-
Primary Emulsion (w/o): Dissolve a specific amount of this compound diphosphate in an aqueous solution. Emulsify this aqueous phase in an organic phase containing PLGA dissolved in a suitable solvent (e.g., dichloromethane) using a probe sonicator.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate again to form a double emulsion.
-
Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove unencapsulated drug and excess surfactant.
-
Lyophilization: Lyophilize the final nanoparticle suspension with a cryoprotectant for long-term storage.
Protocol 2: Ex vivo Erythrocyte Hemolysis Assay
This protocol is adapted from methodologies used to assess the hemolytic potential of this compound formulations.
-
Blood Collection: Obtain fresh human red blood cells (RBCs) from healthy or G6PD-deficient donors in tubes containing an anticoagulant.
-
RBC Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBC pellet three to four times with an isotonic phosphate-buffered saline (PBS) solution.
-
RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Incubation: Add different concentrations of the test compounds (free this compound, blank nanoparticles, this compound-loaded nanoparticles) to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle shaking.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis).
Visualizations
Caption: Overview of strategies to improve this compound's therapeutic index.
Caption: Experimental workflow for developing and testing this compound nanoformulations.
References
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preparation, characterization, and optimization of this compound-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Primaquine and Tafenoquine for the Radical Cure of P. vivax Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of primaquine and tafenoquine in the radical cure of Plasmodium vivax malaria, which involves the eradication of the dormant liver-stage hypnozoites to prevent relapse. The information presented is supported by experimental data from key clinical trials.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing tafenoquine and this compound for the prevention of P. vivax relapse.
Table 1: Efficacy in Preventing P. vivax Relapse
| Metric | Tafenoquine (Single 300 mg Dose) | This compound (15 mg daily for 14 days) | Placebo | Source(s) |
| Recurrence-Free at 6 Months (DETECTIVE Trial) | 62.4% (95% CI, 54.9 to 69.0) | 69.6% (95% CI, 60.2 to 77.1) | 27.7% (95% CI, 19.6 to 36.6) | [1] |
| Recurrence-Free at 6 Months (Patient-Level Meta-Analysis of GATHER and DETECTIVE Trials) | 67.0% (95% CI, 61.0 to 72.3) | 72.8% (95% CI, 65.6 to 78.8) | N/A | [2] |
| Hazard Ratio for Recurrence vs. Placebo (DETECTIVE Trial) | 0.30 (95% CI, 0.22 to 0.40; P<0.001) | 0.26 (95% CI, 0.18 to 0.39; P<0.001) | N/A | [1] |
Table 2: Key Safety Findings
| Metric | Tafenoquine (Single 300 mg Dose) | This compound (15 mg daily for 14 days) | Source(s) |
| Protocol-Defined Decrease in Hemoglobin (GATHER Trial) | 2.4% (4 of 166 patients) | 1.2% (1 of 85 patients) | [2] |
| Adverse Events (First 29 Days - DETECTIVE Trial) | 48.8% | 46.5% | [3] |
| Serious Adverse Events (First 29 Days - DETECTIVE Trial) | 8.1% | 3.1% |
Experimental Protocols
The methodologies for the key clinical trials (DETECTIVE and GATHER) that provide the comparative data are summarized below. These trials were multicenter, randomized, double-blind, and placebo-controlled (in the case of DETECTIVE) or active-controlled (in the case of GATHER).
Patient Population
-
Inclusion Criteria: Patients were typically aged 16 years or older with microscopically confirmed P. vivax monoinfection. A key inclusion criterion was normal glucose-6-phosphate dehydrogenase (G6PD) activity, generally defined as ≥70% of the site-specific median value for healthy males.
-
Exclusion Criteria: Common exclusion criteria included pregnancy, lactation, severe malaria, and known hypersensitivity to 8-aminoquinolines.
Treatment Regimens
-
Blood-Stage Treatment: All patients in the comparative arms received a standard 3-day course of chloroquine to treat the acute blood-stage infection.
-
Radical Cure Treatment:
-
Tafenoquine Arm: Patients received a single 300 mg dose of tafenoquine.
-
This compound Arm: Patients received 15 mg of this compound daily for 14 days.
-
Placebo Arm (DETECTIVE Trial): Patients received a placebo for the duration of the this compound regimen.
-
Study Endpoints
-
Primary Efficacy Endpoint: The primary measure of efficacy was the proportion of patients who remained free of P. vivax recurrence at 6 months after the initial treatment. Recurrence was typically defined as the first instance of microscopically confirmed parasitemia.
-
Primary Safety Endpoint: A primary safety outcome in the GATHER trial was a protocol-defined decrease in hemoglobin levels (e.g., >3.0 g/dL from baseline or to a level of <6.0 g/dL).
G6PD Testing Protocol
-
Screening: All potential participants underwent G6PD screening prior to enrollment.
-
Method: Quantitative G6PD testing was required to accurately determine enzyme activity levels and ensure patient safety, as both this compound and tafenoquine can induce hemolysis in G6PD-deficient individuals.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for 8-aminoquinolines and a typical experimental workflow for the clinical trials.
Caption: Mechanism of 8-aminoquinolines against P. vivax.
Caption: Clinical trial workflow for tafenoquine vs. This compound.
Conclusion
Tafenoquine, administered as a single dose, has demonstrated non-inferior efficacy to a 14-day course of this compound in preventing P. vivax relapse in individuals with normal G6PD activity. The primary advantage of tafenoquine lies in its single-dose regimen, which is expected to improve patient adherence compared to the extended course of this compound. Both drugs carry a risk of hemolysis in G6PD-deficient individuals, necessitating mandatory G6PD testing prior to administration. While the overall incidence of adverse events is similar between the two treatments, a slightly higher rate of serious adverse events, primarily related to transient, asymptomatic declines in hemoglobin, has been observed with tafenoquine in some studies. The choice between tafenoquine and this compound will likely depend on factors such as the availability of G6PD testing, the healthcare setting, and the need to ensure patient adherence to the full course of treatment.
References
- 1. Relapses of Plasmodium vivax malaria threaten disease elimination: time to deploy tafenoquine in India? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafenoquine versus this compound to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafenoquine for the radical cure versus prophylaxis of Plasmodium vivax malaria: the importance of using the appropriate data set - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Radical Cure: A Comparative Guide to Validating Primaquine and Novel Hypnozoitocidal Agents in New Models
For Immediate Release
In the global effort to eradicate malaria, the persistent liver-stage forms of Plasmodium vivax, known as hypnozoites, remain a significant obstacle. These dormant parasites can reactivate weeks to years after the initial infection, causing relapsing episodes of malaria. For decades, primaquine has been the only widely available drug for the radical cure of P. vivax malaria, targeting these elusive hypnozoites. However, its use is hampered by a long treatment course and the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
This guide provides a comprehensive comparison of this compound with emerging alternatives, focusing on their validation in new, advanced preclinical and clinical models. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the pipeline of effective and safe hypnozoitocidal agents.
The New Frontier in Hypnozoite Research: Advanced Models
The development of novel hypnozoitocidal drugs has been historically hindered by the lack of robust and physiologically relevant model systems. The recent advent of innovative in vitro and refined in vivo models is transforming the landscape of drug discovery in this field.
In Vitro Models: Micropatterned Primary Human Hepatocyte Co-Cultures (MPCCs)
A groundbreaking in vitro platform, the Micropatterned Primary Human Hepatocyte Co-culture (MPCC) system, has emerged as a powerful tool for studying P. vivax liver stages, including hypnozoites. This model utilizes primary human hepatocytes cultured with supportive stromal cells, creating a microenvironment that maintains hepatocyte function and allows for the long-term culture of P. vivax, enabling the study of both developing schizonts and dormant hypnozoites.
In Vivo Models: The Plasmodium cynomolgi-Rhesus Macaque Model
The Plasmodium cynomolgi infection in rhesus macaques remains the most relevant non-human primate model for studying P. vivax malaria. P. cynomolgi is phylogenetically close to P. vivax and shares the critical biological feature of forming hypnozoites that cause relapses. This model is invaluable for evaluating the prophylactic and radical cure efficacy of new drug candidates before they advance to human clinical trials.
Comparative Efficacy of Hypnozoitocidal Agents
This section presents a comparative analysis of this compound and its leading alternatives, tafenoquine, and other promising compounds in the development pipeline, KAF156 (ganaplacide) and NPC-1161B.
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of these agents in both in vitro and in vivo models.
Table 1: In Vitro Hypnozoitocidal Activity
| Compound | Model System | Assay Type | IC50 / EC50 (µM) | Citation |
| This compound | P. cynomolgi-infected primary macaque hepatocytes | Hypnozoite Elimination | ~1-3 | [1] |
| Tafenoquine | P. cynomolgi-infected primary rhesus hepatocytes | Hypnozoite Inhibition | Active, specific IC50 not consistently reported | [2] |
| KAF156 (Ganaplacide) | P. falciparum liver stages | Schizont Inhibition | 0.006 - 0.0174 | [2] |
| NPC-1161B | P. cynomolgi liver stages | Hypnozoite Inhibition | Potent activity demonstrated | [3] |
Note: Direct comparative IC50/EC50 data for all compounds against P. vivax hypnozoites in the MPCC model is still emerging in publicly available literature.
Table 2: In Vivo Efficacy in the P. cynomolgi-Rhesus Macaque Model
| Compound | Dosing Regimen | Efficacy Endpoint | Outcome | Citation |
| This compound | 1.0 mg/kg/day for 7 days | Prevention of Relapse | Variable, dependent on strain and dose | [4] |
| Tafenoquine | 10 mg/kg single dose | Prevention of Relapse | Effective in preventing relapse | |
| KAF156 (Ganaplacide) | Not extensively reported for radical cure in this model | Prophylactic efficacy | Potent prophylactic activity | |
| NPC-1161B | Not extensively reported for radical cure in this model | Radical curative activity | Potent activity demonstrated |
Table 3: Clinical Efficacy for Radical Cure of P. vivax Malaria
| Compound | Dosing Regimen | Efficacy Endpoint | Relapse-free Rate at 6 Months | Citation |
| This compound | 15 mg/day for 14 days | Prevention of Relapse | ~72.8% | |
| Tafenoquine | 300 mg single dose | Prevention of Relapse | ~67.0% | |
| KAF156 (Ganaplacide) | 400 mg once daily for 3 days | Parasite Clearance | Effective in clearing parasites | |
| NPC-1161B | In preclinical development | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for the models discussed.
Protocol for Hypnozoitocidal Drug Screening in Micropatterned Primary Human Hepatocyte Co-Cultures (MPCCs)
-
Fabrication of MPCCs:
-
Create micropatterned surfaces on 96- or 384-well plates using soft lithography to define islands for hepatocyte attachment.
-
Coat the patterned surfaces with an extracellular matrix protein (e.g., collagen).
-
Seed cryopreserved primary human hepatocytes onto the collagen islands.
-
After hepatocyte attachment, seed a feeder layer of stromal cells (e.g., 3T3-J2 fibroblasts) in the surrounding area.
-
Maintain the co-cultures in a specialized hepatocyte culture medium.
-
-
Infection with P. vivax Sporozoites:
-
Obtain P. vivax sporozoites from the salivary glands of infected Anopheles mosquitoes.
-
Infect the MPCCs with a defined number of sporozoites.
-
Allow for parasite invasion and development.
-
-
Drug Treatment:
-
For prophylactic assays, add test compounds shortly after sporozoite infection.
-
For radical cure assays, add test compounds at a later time point (e.g., 5-7 days post-infection) to target established hypnozoites and developing schizonts.
-
Include appropriate controls: vehicle-only, positive control (e.g., this compound), and negative control.
-
-
Assay Readout:
-
After the treatment period, fix and stain the cultures with antibodies specific for Plasmodium proteins (e.g., HSP70, UIS4) to visualize and differentiate between schizonts and hypnozoites.
-
Use automated high-content imaging and analysis to quantify the number and size of schizonts and hypnozoites.
-
Determine the dose-response relationship and calculate IC50/EC50 values for each compound.
-
Protocol for P. cynomolgi Infection and Drug Treatment in Rhesus Macaques
-
Animal Model and Parasite Strain:
-
Use healthy, malaria-naïve rhesus macaques (Macaca mulatta).
-
Infect macaques with a defined number of P. cynomolgi sporozoites via intravenous injection or mosquito bite.
-
-
Monitoring of Infection:
-
Monitor the animals daily for clinical signs of malaria.
-
Perform daily blood smears to determine the level of parasitemia.
-
-
Drug Treatment for Radical Cure:
-
Once a patent blood-stage infection is confirmed, treat the animals with a blood-stage schizonticidal drug (e.g., chloroquine) to clear the initial infection.
-
Administer the test hypnozoitocidal agent according to the planned dosing regimen.
-
Include a control group receiving only the schizonticidal drug.
-
-
Evaluation of Efficacy:
-
Monitor the animals for an extended period (e.g., 100-150 days) for the appearance of relapse parasitemia.
-
A successful radical cure is defined by the absence of relapse during the follow-up period.
-
Visualizing the Pathways and Processes
To better understand the complex biology of hypnozoites and the experimental approaches to their study, the following diagrams have been generated using Graphviz.
References
- 1. Micropatterned coculture of primary human hepatocytes and supportive cells for the study of hepatotropic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium cynomolgi infections in rhesus macaques display clinical and parasitological features pertinent to modelling vivax malaria pathology and relapse infections - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of CYP2D6 in Primaquine Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic activation of the anti-malarial drug primaquine is critical for optimizing its efficacy and ensuring patient safety. This guide provides a detailed comparison of the primary metabolic pathway mediated by Cytochrome P450 2D6 (CYP2D6) against alternative routes, supported by experimental data, detailed protocols, and visual diagrams.
This compound, an 8-aminoquinoline drug, is indispensable for the radical cure of relapsing Plasmodium vivax and P. ovale malaria, as it targets the dormant liver-stage hypnozoites. It is a pro-drug that requires metabolic activation to exert its therapeutic effect. The enzyme CYP2D6 plays a crucial role in this bioactivation process. However, the high degree of genetic polymorphism in the CYP2D6 gene leads to significant variability in enzyme activity among individuals, which can impact treatment outcomes.
CYP2D6-Mediated Metabolism vs. Alternative Pathways
This compound is primarily metabolized through two main pathways:
-
CYP2D6-Mediated Hydroxylation: This is the principal pathway for the formation of active anti-malarial metabolites. CYP2D6 catalyzes the hydroxylation of the quinoline ring of this compound, leading to the formation of reactive phenolic metabolites, such as 5-hydroxythis compound. These metabolites are believed to be responsible for the drug's therapeutic activity against hypnozoites.
-
Monoamine Oxidase-A (MAO-A)-Mediated Deamination: This pathway leads to the formation of the main plasma metabolite, carboxythis compound, which is inactive against the parasite[1][2].
The balance between these two pathways is a key determinant of this compound's efficacy. Individuals with reduced or absent CYP2D6 activity ("poor" or "intermediate metabolizers") may have a higher proportion of this compound shunted towards the MAO-A pathway, resulting in lower levels of the active metabolites and an increased risk of treatment failure.
Comparative Efficacy and Metabolism Data
The efficacy of this compound is strongly correlated with CYP2D6 metabolizer status. Clinical studies have consistently shown that individuals with impaired CYP2D6 function are at a higher risk of P. vivax relapse following standard this compound therapy.
| CYP2D6 Phenotype | Description | Impact on this compound Metabolism | Clinical Outcome |
| Ultrarapid Metabolizer (UM) | Multiple copies of functional CYP2D6 alleles | Enhanced formation of active metabolites | Generally good therapeutic response |
| Extensive Metabolizer (EM) | Two functional CYP2D6 alleles | Normal formation of active metabolites | Good therapeutic response |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Reduced formation of active metabolites | Increased risk of treatment failure and relapse[1] |
| Poor Metabolizer (PM) | Two non-functional CYP2D6 alleles | Greatly reduced or absent formation of active metabolites | High risk of treatment failure and relapse[1] |
In vitro studies have further elucidated the role of CYP2D6 in this compound metabolism, demonstrating its stereo-selective nature. The (+)-(S)-enantiomer of this compound is metabolized at a significantly higher rate by CYP2D6 compared to the (-)-(R)-enantiomer[3].
| Enantiomer | Vmax (µmol/min/mg) | Km (µM) | Depletion (20 µM in 120 min) |
| (+)-(S)-primaquine | 0.98 | 33.1 | 50% |
| (-)-(R)-primaquine | 0.42 | 21.6 | 30% |
| (±)-primaquine (racemic) | 0.75 | 24.2 | Not specified |
Data from in vitro incubation with recombinant human CYP2D6 supersomes.
Experimental Protocols
1. In Vitro Metabolism of this compound using Recombinant Human CYP2D6
This protocol is designed to assess the metabolism of this compound and its enantiomers by CYP2D6 in a controlled in vitro system.
-
Materials:
-
Recombinant human CYP2D6 supersomes (e.g., from Corning)
-
This compound diphosphate and its enantiomers
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and recombinant CYP2D6 supersomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (or its enantiomers) at various concentrations.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the depletion of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
2. Clinical Pharmacokinetic Study of this compound in Relation to CYP2D6 Genotype
This protocol outlines a typical clinical study to evaluate the influence of CYP2D6 genotype on the pharmacokinetics of this compound and its metabolites.
-
Study Design:
-
A prospective, open-label, single-dose study in healthy volunteers with different pre-determined CYP2D6 genotypes (e.g., poor, intermediate, and extensive metabolizers).
-
All participants provide informed consent, and the study is approved by an institutional review board.
-
-
Procedure:
-
Genotyping: Genotype participants for common CYP2D6 alleles to determine their metabolizer status.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 45 mg) to fasting participants.
-
Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Processing: Separate plasma from blood samples by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its major metabolites (e.g., carboxythis compound and hydroxylated metabolites) in plasma samples using a validated UHPLC-QToF-MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each analyte in each genotype group using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the different CYP2D6 metabolizer groups to assess the impact of genotype on this compound disposition.
-
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound.
Caption: Workflow for in vitro and clinical studies.
Caption: Relationship between CYP2D6 genotype and clinical outcome.
References
head-to-head comparison of different primaquine salt formulations
For Researchers, Scientists, and Drug Development Professionals
Primaquine, an essential 8-aminoquinoline antimalarial drug, is pivotal for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by eradicating the dormant liver-stage hypnozoites. While indispensable, its use is associated with a risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This compound is commercially available as a phosphate salt, with "this compound phosphate," "this compound diphosphate," and "this compound bisphosphate" being synonymous terms for this same entity[1][2][3]. To date, the scientific literature does not offer head-to-head comparisons of different this compound salt forms. However, research has focused on developing and evaluating various formulations of this compound phosphate to enhance its therapeutic index by improving drug delivery and potentially reducing toxicity.
This guide provides an objective comparison of different this compound phosphate formulations, focusing on immediate-release, sustained-release, and novel nanoparticle-based delivery systems. The information is supported by experimental data to aid researchers and drug development professionals in understanding the current landscape of this compound formulations.
Physicochemical Properties of this compound Phosphate
This compound phosphate is a yellow crystalline powder that is sparingly soluble in water[4]. It is a dibasic compound with pKa values of 3.2 and 10.4. The commercially available form is a racemic mixture of R(+) and S(-) enantiomers.
| Property | Value | References |
| Molecular Formula | C15H21N3O•2H3PO4 | |
| Molecular Weight | 455.34 g/mol | |
| Appearance | Yellow crystalline powder | |
| Solubility in water | Soluble | |
| pKa | 3.2 and 10.4 |
Comparative Analysis of this compound Phosphate Formulations
The development of new this compound phosphate formulations aims to improve its safety and efficacy profile. The following sections compare immediate-release tablets with sustained-release and nanoparticle-based formulations.
In Vitro Dissolution Profiles
In vitro dissolution studies are crucial for predicting the in vivo performance of a drug formulation. While some studies have reported inadequate dissolution performance of commercially available immediate-release tablets, newer formulations aim to provide more controlled release.
| Formulation | Dissolution Conditions | Key Findings | References |
| Immediate-Release Tablets | USP apparatus 2 (paddle) at 50 rpm in 900 mL of 0.1 N HCl | Some tablets showed drug retention, indicating potential issues with formulation. | |
| Extended-Release Matrix Tablets | USP apparatus 1 (basket) at 100 rpm or 2 (paddle) at 50 rpm in various media (0.1 M HCl, water, phosphate buffer pH 7.4) | The release of this compound was successfully extended over a period of 8 hours. | |
| Solid Lipid Nanoparticles (SLNs) | Dialysis bag method in FaSSGF (pH 1.2) and FaSSIF (pH 6.8) | A steady drug release was observed over 72 hours, indicating a prolonged-release profile. |
Pharmacokinetic Parameters
Pharmacokinetic studies reveal how the body absorbs, distributes, metabolizes, and excretes a drug, providing insights into the bioavailability and potential for toxicity of different formulations. Studies on this compound phosphate have shown it to be well-absorbed orally with a mean absolute bioavailability of 96%. The enantiomers of this compound exhibit different pharmacokinetic profiles, with the S(+) enantiomer having a higher plasma exposure compared to the R(-) enantiomer.
| Formulation | Study Population | Key Pharmacokinetic Findings | References |
| Immediate-Release (Racemic) | Healthy volunteers | Absolute bioavailability: 96%. Elimination half-life: 4-9 hours. | |
| S-(+)-Primaquine | Healthy volunteers | Higher Cmax and AUC compared to R-(-)-primaquine. | |
| R-(-)-Primaquine | Healthy volunteers | Lower Cmax and AUC, more rapid clearance compared to S-(+)-primaquine. | |
| Solid Lipid Nanoparticles | Swiss albino mice (in vivo efficacy study) | 20% more effective than conventional oral dose, suggesting improved bioavailability and/or targeted delivery. |
Toxicity Profile: Hemolysis
The primary toxicity concern with this compound is dose-dependent hemolytic anemia in individuals with G6PD deficiency. This is due to the production of reactive oxygen species by this compound metabolites, which overwhelm the antioxidant capacity of G6PD-deficient red blood cells. Research has shown that the enantiomers of this compound have different toxicity profiles. In monkeys, l-primaquine (S-enantiomer) was found to be more toxic than d-primaquine (R-enantiomer).
| Formulation/Enantiomer | Model | Key Toxicity Findings | References |
| l-primaquine (S-enantiomer) | Rhesus monkeys | 3 to 5 times more toxic than d-primaquine. | |
| d-primaquine (R-enantiomer) | Rhesus monkeys | Higher therapeutic index (at least twice that of racemic this compound). | |
| Solid Lipid Nanoparticles | ex vivo hemolysis assay | Encapsulation of this compound in SLNs can reduce hemolytic toxicity. |
Experimental Protocols
In Vitro Dissolution Test for Extended-Release Tablets
This protocol is based on the methodology for testing this compound extended-release matrix tablets.
Apparatus: USP apparatus 1 (basket) at 100 rpm or apparatus 2 (paddle) at 50 rpm. Media: 900 mL of 0.1 M hydrochloric acid, water, or 0.05 M phosphate buffer pH 7.4. Temperature: 37 ± 0.5 °C. Procedure:
-
Place one tablet in each vessel.
-
Withdraw samples at predetermined time points (e.g., 1, 4, and 8 hours).
-
Replace the withdrawn volume with fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantification of this compound in pharmaceutical formulations.
System: A standard HPLC system with a UV-Vis detector. Column: RP-C18 (e.g., 150 x 4.6 mm, 5 µm particle size). Mobile Phase: A mixture of acetonitrile, methanol, 1 M perchloric acid, and water (e.g., 33:6:1:87 v/v/v/v). Flow Rate: 1.0 mL/min. Injection Volume: 20 µL. Detection Wavelength: 254 nm. Standard Preparation: Prepare a stock solution of this compound phosphate reference standard in water (e.g., 200 µg/mL). Create a series of calibration standards by diluting the stock solution with water to concentrations ranging from 10 to 30 µg/mL. Sample Preparation: For tablets, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound phosphate and dissolve it in water to achieve a concentration within the calibration range. Analysis: Inject the standards and samples into the HPLC system and record the peak areas. Construct a calibration curve from the standards and determine the concentration of this compound in the samples.
Visualizing this compound's Mechanism and Toxicity
To better understand the biological processes involving this compound, the following diagrams illustrate its proposed mechanism of action and the pathway leading to hemolysis in G6PD-deficient individuals.
Caption: Proposed mechanism of action for this compound against malaria parasites.
References
A Comparative Guide to In Vitro Models for Validating Primaquine Efficacy Against Malaria Liver Stages
For Researchers, Scientists, and Drug Development Professionals
The fight against relapsing malaria, caused by the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, hinges on the efficacy of drugs that can achieve a radical cure. Primaquine, an 8-aminoquinoline, has long been the primary therapeutic for this purpose. However, its use is hampered by potential hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, necessitating the development and validation of safer and more effective alternatives. This guide provides an objective comparison of in vitro models used to assess the efficacy of this compound and its alternatives against malaria liver stages, supported by available experimental data.
Overview of In Vitro Models for Liver-Stage Malaria Research
The development of robust and reproducible in vitro models that accurately mimic the human liver environment is crucial for screening and validating anti-hypnozoite drugs. These models range from two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems.
Commonly Used In Vitro Models:
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are immortalized cell lines that are readily available and easy to culture. However, they often exhibit lower metabolic activity compared to primary hepatocytes, which is a significant drawback for testing prodrugs like this compound that require metabolic activation.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard, PHHs most closely represent the physiological environment of the human liver, including metabolic competency. Their availability is limited, and they exhibit donor-to-donor variability.
-
Micropatterned Primary Human Hepatocyte Co-cultures (MPCCs): This model involves culturing PHHs on micropatterned surfaces with supporting stromal cells, which helps maintain hepatocyte function and viability for extended periods, making it suitable for studying long-lasting hypnozoites.[1]
-
3D Spheroid and Organoid Cultures: These models involve the self-assembly of hepatocytes into 3D structures that better mimic the architecture and function of the liver tissue.[2][3][4][5] They offer improved metabolic activity and cell-cell interactions compared to 2D cultures.
Comparative Efficacy of this compound and Alternatives
This section summarizes the available quantitative data on the efficacy of this compound and its key alternatives, tafenoquine and atovaquone, against Plasmodium liver stages in various in vitro models. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, parasite strains, and cell models used.
Table 1: Comparative IC50 Values of Antimalarial Drugs Against Liver Stage Parasites
| Drug | Plasmodium Species | In Vitro Model | IC50 (µM) | Reference |
| This compound | P. berghei | Huh7 cells | ~10 | (Adapted from --INVALID-LINK--) |
| P. cynomolgi | Primary Rhesus Hepatocytes | Schizonts: ~0.4, Hypnozoites: ~0.4 | (Adapted from --INVALID-LINK--) | |
| Tafenoquine | P. falciparum (blood stage) | Wild Isolates | 0.5 - 33.1 | (Adapted from --INVALID-LINK--) |
| P. cynomolgi (blood stage) | K4 line | 1.424 | (Adapted from --INVALID-LINK--) | |
| Atovaquone | P. yoelii | HepG2-CD81 cells | 0.00092 | (Adapted from --INVALID-LINK--) |
| P. berghei | HepG2 cells | 0.00142 | (Adapted from --INVALID-LINK--) |
Experimental Protocols
This section outlines a generalized methodology for key experiments cited in the validation of in vitro models for this compound efficacy.
In Vitro Liver-Stage Malaria Assay Workflow
Experimental workflow for in vitro liver-stage malaria drug screening.
Detailed Methodologies
1. Hepatocyte Culture:
-
2D Monolayer Culture (e.g., HepG2, Huh7): Cells are seeded in collagen-coated multi-well plates (e.g., 96-well) at a density of 1-2 x 10^4 cells per well and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Primary Human Hepatocyte (PHH) Culture: Cryopreserved PHHs are thawed and seeded on collagen-coated plates. Culture medium is often supplemented with growth factors to maintain viability and function.
-
3D Spheroid Culture: Hepatocytes are seeded in ultra-low attachment plates to promote self-aggregation into spheroids. Spheroids are typically cultured for several days to allow for maturation before infection.
2. Sporozoite Infection:
-
Plasmodium sporozoites are isolated from the salivary glands of infected Anopheles mosquitoes.
-
Hepatocyte cultures are infected with a defined number of sporozoites per well (e.g., 1-5 x 10^4).
-
The plates are centrifuged to facilitate sporozoite contact with the hepatocytes and incubated for a few hours to allow for invasion.
3. Drug Treatment:
-
Test compounds (this compound, tafenoquine, atovaquone) are serially diluted to a range of concentrations.
-
The drug solutions are added to the infected hepatocyte cultures. For prophylactic assays, drugs are added shortly after infection. For radical cure assays, drugs are added after several days to target established hypnozoites.
4. Immunofluorescence Staining and Analysis:
-
At the desired time point post-infection, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).
-
Cells are permeabilized (e.g., with 0.1% Triton X-100) and blocked (e.g., with 3% BSA) to prevent non-specific antibody binding.
-
Parasites are stained using primary antibodies targeting specific Plasmodium proteins (e.g., anti-HSP70, anti-CSP) followed by fluorescently labeled secondary antibodies.
-
Cell nuclei are counterstained with DAPI.
-
Images are acquired using a high-content imaging system or fluorescence microscope.
-
The number and size of liver-stage parasites (schizonts and hypnozoites) are quantified using image analysis software.
-
IC50 values are calculated by fitting the dose-response data to a suitable model.
Mechanism of Action of this compound
This compound is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, in the liver. The resulting metabolites are highly reactive and are thought to exert their antiplasmodial effect by generating reactive oxygen species (ROS), which induce oxidative stress and damage parasite cellular components, leading to cell death.
This compound's mechanism of action in liver stages.
Conclusion and Future Directions
The validation of in vitro models for assessing this compound efficacy is critical for the development of new drugs for the radical cure of relapsing malaria. While 2D models using hepatoma cell lines are useful for initial high-throughput screening, more physiologically relevant models such as PHHs, MPCCs, and 3D spheroid cultures are essential for confirming efficacy, especially for prodrugs like this compound and tafenoquine.
A significant gap remains in the availability of directly comparable data for leading drug candidates across these advanced models, particularly for P. vivax. Future research should focus on head-to-head comparisons of this compound, tafenoquine, and other novel compounds in standardized, metabolically competent in vitro systems that support the full development of liver-stage parasites, including the elusive hypnozoite. Such studies will be instrumental in accelerating the discovery of safer and more effective treatments to eradicate relapsing malaria.
References
- 1. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. A 3D organoid platform that supports liver-stage P.falciparum infection can be used to identify intrahepatic antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Primaquine's Differential Efficacy Across Plasmodium Species: A Comparative Analysis
For Immediate Release
Primaquine, a cornerstone in the global fight against malaria, exhibits varied efficacy against different species of the Plasmodium parasite. This comprehensive guide provides a comparative analysis of this compound's effects on Plasmodium falciparum, Plasmodium vivax, Plasmodium ovale, and Plasmodium malariae, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
Executive Summary
This compound's primary clinical utility lies in its unique ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing the relapses characteristic of these infections.[1][2] It also demonstrates significant gametocytocidal activity against P. falciparum and P. vivax, playing a crucial role in blocking malaria transmission.[1] Its efficacy against the asexual blood stages, the cause of clinical malaria, varies considerably among the species, with notable activity against P. vivax but limited effect on P. falciparum. Data on its activity against P. malariae remains sparse.
Comparative Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound against different Plasmodium species and their life cycle stages.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Plasmodium Species | Life Cycle Stage | IC50 (µM) | Reference Strain/Isolate | Notes |
| P. falciparum | Asexual Blood Stages | 9.37 | 3D7 (drug-sensitive) | This compound is generally considered to have poor activity against asexual P. falciparum.[3] |
| Gametocytes (Stage IV) | 18.9 | 3D7 | Demonstrates activity against mature gametocytes, crucial for transmission blocking.[4] | |
| P. vivax | Liver Stages (Hypnozoites) | Not typically measured by IC50; effective concentrations are in the low µM range. | Clinical Isolates | In vitro assays show inhibition of hypnozoite development. |
| Asexual Blood Stages | Not widely reported; clinical studies show slower clearance than chloroquine. | Thai Isolates | This compound monotherapy can clear P. vivax parasitemia, though more slowly than standard schizonticides. | |
| P. ovale | Liver Stages (Hypnozoites) | No in vitro IC50 data available. | - | Efficacy is inferred from clinical success in preventing relapse. |
| P. malariae | All Stages | No in vitro IC50 data available. | - | Limited data available on this compound's activity. |
Table 2: Clinical Efficacy of this compound
| Plasmodium Species | Clinical Endpoint | This compound Regimen | Efficacy | Key Findings |
| P. vivax | Prevention of Relapse | 0.25 - 0.5 mg/kg/day for 14 days | High | Standard of care for radical cure. Higher doses (0.5 mg/kg) show greater efficacy in preventing relapse. |
| Parasite Clearance (Asexual Stages) | 0.25 mg/kg/day for 14 days | Slower than chloroquine | Effective in clearing parasitemia but not the first-line treatment for acute infection. | |
| P. ovale | Prevention of Relapse | 0.25 - 0.5 mg/kg/day for 14 days | High | Considered effective for radical cure, similar to P. vivax. |
| P. falciparum | Gametocyte Clearance / Transmission Blocking | Single dose of 0.25 mg/kg | High | Significantly reduces gametocyte carriage and infectivity to mosquitoes. |
Mechanism of Action
The precise molecular mechanism of this compound's antimalarial activity is not fully elucidated. However, it is understood to be a prodrug that is metabolized in the liver to reactive intermediates. These metabolites are thought to generate reactive oxygen species (ROS), which induce oxidative stress and damage parasite cellular components, including mitochondria and DNA. This oxidative damage is believed to be the primary mode of action against the liver and sexual stages of the parasite.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. Below are summaries of key experimental protocols.
In Vitro P. vivax Liver Stage (Hypnozoite) Susceptibility Assay
This assay is critical for evaluating drugs targeting the dormant liver stages of P. vivax.
-
Hepatocyte Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in multi-well plates.
-
Sporozoite Infection: Cryopreserved or fresh P. vivax sporozoites are added to the hepatocyte cultures.
-
Drug Administration: Following infection, various concentrations of this compound are added to the culture medium. The medium is replaced daily with fresh drug-containing medium.
-
Incubation: The infected cultures are incubated for a period that allows for the development of both schizonts (growing forms) and hypnozoites (dormant forms), typically 8-14 days.
-
Endpoint Analysis: Cultures are fixed and stained with antibodies against parasite-specific proteins (e.g., CSP, UIS4) and nuclear stains (e.g., DAPI). The number and size of schizonts and hypnozoites are quantified using high-content imaging systems.
-
Data Analysis: The reduction in the number of viable hypnozoites and schizonts in drug-treated wells compared to control wells is used to determine the drug's efficacy.
Clinical Trial for P. vivax Radical Cure
Evaluating the efficacy of this compound in preventing relapse in human subjects requires a robust clinical trial design.
-
Patient Enrollment: Patients with confirmed uncomplicated P. vivax malaria are recruited. Glucose-6-phosphate dehydrogenase (G6PD) status is determined to exclude deficient individuals who are at risk of this compound-induced hemolysis.
-
Treatment Arms: Patients are randomized to different treatment groups. A typical design includes a control group receiving a blood-stage schizonticide (e.g., chloroquine) alone, and a test group receiving the schizonticide plus a specific regimen of this compound (e.g., 0.5 mg/kg/day for 14 days).
-
Treatment Administration: The administration of drugs is directly observed (DOT) to ensure adherence.
-
Follow-up: Patients are followed for an extended period (e.g., 6-12 months) to monitor for recurrent parasitemia.
-
Endpoint Assessment: The primary endpoint is the incidence of P. vivax recurrence. Molecular genotyping is used to distinguish between a relapse (same parasite strain) and a new infection (different strain).
-
Data Analysis: The recurrence rates between the treatment arms are compared to determine the efficacy of the this compound regimen in preventing relapse.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold standard for assessing the ability of a drug to block the transmission of malaria from humans to mosquitoes.
-
Gametocyte Culture: P. falciparum gametocytes are cultured in vitro to maturity.
-
Drug Exposure: Mature gametocyte cultures are incubated with different concentrations of this compound.
-
Mosquito Feeding: The treated gametocyte cultures are fed to female Anopheles mosquitoes through an artificial membrane system.
-
Mosquito Maintenance: The fed mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts on the midgut.
-
Oocyst Counting: The mosquito midguts are dissected and stained, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with drug-treated gametocytes to those fed with untreated control gametocytes.
Conclusion
This compound remains an indispensable tool in malaria control and elimination, primarily due to its activity against the relapsing forms of P. vivax and P. ovale and its ability to block the transmission of P. falciparum. This guide highlights the differential efficacy of this compound across Plasmodium species and provides a framework of the experimental protocols necessary to further investigate its properties. Acknowledging the gaps in our understanding, particularly concerning P. malariae and the precise molecular targets of this compound, is crucial for guiding future research and optimizing its clinical use.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. In Vitro Activities of this compound-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Primaquine-Induced Hemolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established biomarkers and methodologies for predicting primaquine-induced hemolysis. The primary focus is on the genetic disorder Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the most significant risk factor for this adverse drug reaction. This document outlines the performance of various G6PD screening methods, details their experimental protocols, and illustrates the underlying biological pathways and validation workflows.
Introduction to this compound-Induced Hemolysis and the Role of G6PD
This compound, an 8-aminoquinoline, is a crucial drug for the radical cure of Plasmodium vivax and P. ovale malaria, as it eradicates the dormant liver stages (hypnozoites) of the parasite, preventing relapse[1]. However, its use is limited by the risk of inducing acute hemolytic anemia in individuals with a deficiency in the G6PD enzyme[1]. G6PD is a critical enzyme in the pentose phosphate pathway, responsible for producing NADPH, which protects red blood cells from oxidative damage[1]. In G6PD-deficient individuals, the administration of oxidative drugs like this compound leads to insufficient NADPH production, resulting in red blood cell lysis and hemolysis[1]. Therefore, accurate identification of G6PD status is paramount before this compound administration.
Comparative Analysis of G6PD Deficiency Diagnostic Tests
The selection of a G6PD diagnostic test depends on various factors, including the required accuracy, resource availability, and testing throughput. The three main methods for assessing G6PD status are quantitative spectrophotometric assays, the fluorescent spot test (FST), and rapid diagnostic tests (RDTs).
| Test Method | Principle | Typical Turnaround Time | Required Equipment | Throughput | Qualitative/Quantitative |
| Quantitative Spectrophotometric Assay | Measures the rate of NADPH production by G6PD, which is detected by an increase in absorbance at 340 nm. | Several hours | Spectrophotometer, water bath, centrifuge, precision pipettes | Low to medium | Quantitative |
| Fluorescent Spot Test (FST) | Visual detection of NADPH fluorescence under UV light. | 30-60 minutes | UV lamp, heat block or water bath, micropipettes | Medium | Qualitative/Semi-quantitative |
| Rapid Diagnostic Test (RDT) - e.g., CareStart™ | Colorimetric reaction based on the reduction of a tetrazolium dye to formazan by NADPH. | ~10 minutes | Test cassette, buffer, sample applicator | High | Qualitative |
Performance of G6PD Diagnostic Tests
The performance of G6PD tests is typically evaluated against the gold standard quantitative spectrophotometric assay. Key performance metrics include sensitivity (the ability to correctly identify deficient individuals) and specificity (the ability to correctly identify normal individuals).
| Test Method | Sensitivity | Specificity | Cut-off for Deficiency | Reference |
| Quantitative Spectrophotometric Assay | Gold Standard | Gold Standard | Varies by laboratory, often <30% of normal activity | [2] |
| Fluorescent Spot Test (FST) | High for severe deficiency (95-100%) | Generally high | Presence or absence of fluorescence | |
| CareStart™ G6PD RDT | 100% (for <30% activity) | 96.4% | <30% of normal activity | |
| STANDARD G6PD Test (SD Biosensor) | 100% (for <30% activity) | 98.1% | <30% of normal activity |
Note: Sensitivity and specificity can vary depending on the study population, the prevalence of different G6PD variants, and the G6PD activity cut-off used to define deficiency.
Experimental Protocols
Quantitative Spectrophotometric Assay (Based on Pointe Scientific Kit)
This method quantitatively measures G6PD activity in whole blood.
Materials:
-
Pointe Scientific G6PD assay kit (Reagent 1 - R1, Reagent 2 - R2, Lysis Buffer)
-
Spectrophotometer with temperature control unit (set to 37°C)
-
UV-transparent disposable cuvettes
-
Micropipettes and tips
-
Vortex mixer
-
Disposable test tubes
-
Whole blood collected in EDTA
Procedure:
-
Reagent Preparation: Prepare R1 reagent by adding the specified volume of Lysis Buffer to the R1 vial. Swirl to mix and let stand for 3 minutes.
-
Sample Preparation: Add 10 µL of whole blood to a test tube containing 1.0 mL of the reconstituted R1 reagent. Mix thoroughly using a vortex mixer and let stand at room temperature for 5 minutes to allow for complete hemolysis.
-
Reaction Initiation: Add 2.0 mL of R2 reagent to the test tube containing the hemolysate. Mix by inverting the tube several times.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C. Use water to zero the instrument.
-
Measurement: Transfer the reaction mixture to a cuvette and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Data Acquisition: Measure the change in absorbance per minute (ΔA/min) over a 5-minute period.
-
Calculation: Calculate G6PD activity (U/g Hb) using the provided formula in the kit instructions, which takes into account the ΔA/min, hemoglobin concentration, and molar extinction coefficient of NADPH.
Fluorescent Spot Test (FST) (Based on Trinity Biotech Kit)
This qualitative test visually detects G6PD activity.
Materials:
-
Trinity Biotech G6PD FST kit (G6PD Substrate, TRIZMA Buffer)
-
Long-wave UV lamp
-
Heat block or water bath (37°C)
-
Whatman No. 1 filter paper
-
Micropipettes and tips
-
Whole blood collected in EDTA
Procedure:
-
Reagent Preparation: Reconstitute the G6PD Substrate with the provided TRIZMA Buffer.
-
Sample Incubation: In a small tube, mix 10 µL of whole blood with 200 µL of the G6PD Substrate solution.
-
Spotting: Immediately spot a drop of the mixture onto the filter paper (Time 0).
-
Incubation: Place the tube in a 37°C heat block or water bath.
-
Time Point Spotting: After 5 minutes of incubation, spot another drop of the mixture onto the filter paper. Repeat after a total of 10 minutes of incubation.
-
Drying: Allow the filter paper to dry completely.
-
Visualization: Examine the spots under a long-wave UV lamp in a darkened area.
-
Interpretation:
-
Normal G6PD activity: Bright fluorescence at all time points.
-
G6PD deficiency: No or very faint fluorescence.
-
Intermediate deficiency: Weak to moderate fluorescence may be observed, particularly at the later time points.
-
Rapid Diagnostic Test (RDT) - CareStart™ G6PD Deficiency Screening Test
This qualitative test provides a rapid visual result.
Materials:
-
CareStart™ G6PD test kit (test cassette, assay buffer, sample collection loop/pipette)
-
Whole blood (capillary or venous)
Procedure:
-
Sample Collection: Using the provided sample loop or pipette, collect 2µl of whole blood.
-
Sample Application: Apply the collected blood sample to the sample well of the test cassette.
-
Buffer Addition: Add two drops of the assay buffer to the buffer well.
-
Incubation: Wait for 10 minutes.
-
Result Interpretation:
-
Normal G6PD activity: A distinct purple color appears in the result window.
-
G6PD deficiency: No color change is observed in the result window.
-
Visualizing Key Pathways and Workflows
Caption: Signaling pathway of this compound-induced hemolysis in G6PD deficiency.
Caption: Experimental workflow for validating a new biomarker for this compound-induced hemolysis.
Conclusion and Future Directions
The accurate diagnosis of G6PD deficiency remains the cornerstone for the safe administration of this compound. While quantitative spectrophotometry is the gold standard, its requirements limit its use in resource-limited settings. The fluorescent spot test offers a reliable alternative for laboratory-based screening, and rapid diagnostic tests show great promise for point-of-care testing, enabling wider and safer access to this compound for malaria elimination.
Currently, there are no other validated biomarkers that can replace G6PD status for predicting this compound-induced hemolysis. Future research may focus on identifying genetic modifiers that influence the severity of hemolysis in G6PD-deficient individuals or developing more sensitive and quantitative point-of-care tests to better stratify risk, especially in heterozygous females who can have a wide range of G6PD activity. The development of such tools will be critical in the global effort to eliminate malaria.
References
A Comparative Analysis of Primaquine Monotherapy Versus Combination Therapy for Malaria Radical Cure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of primaquine monotherapy versus combination therapies for the radical cure of malaria, with a primary focus on Plasmodium vivax. The information presented is supported by experimental data from clinical trials to aid in research and drug development efforts.
Data Presentation: Efficacy in Preventing Relapse
The following tables summarize the quantitative data from various studies, comparing the efficacy of different treatment regimens in preventing P. vivax relapse.
Table 1: Efficacy of this compound in Combination with Chloroquine
| Treatment Regimen | Follow-up Duration | Recurrence/Relapse Rate | Efficacy/Cure Rate | Citation(s) |
| Chloroquine + this compound (0.25 mg/kg/day for 14 days) | 28 days | 0% | 100% | [1][2][3] |
| Chloroquine + this compound (0.25 mg/kg/day for 14 days) | 42 days | 6.3% - 7.4% | 92.6% - 93.7% | [4][5] |
| Chloroquine + this compound (0.25 mg/kg/day for 14 days) | 168 days (24 weeks) | 30.1% (uncorrected) | 69.9% | |
| Chloroquine + this compound (0.25 mg/kg/day for 14 days) | 168 days (24 weeks) | 18.8% (corrected) | 81.2% | |
| Chloroquine + this compound (0.5 mg/kg/day for 7 days) | 210 days | 10.3% | 89.7% | |
| Chloroquine + this compound (0.25 mg/kg/day for 14 days) | 210 days | 13.6% | 86.4% | |
| Chloroquine + this compound (0.5 mg/kg/day for 5 days) | 210 days | Not specified | Less effective | |
| Chloroquine alone | 6 - 15 months | Higher than combo | Lower than combo |
Table 2: Efficacy of this compound in Combination with Artemisinin-based Combination Therapies (ACTs)
| Treatment Regimen | Follow-up Duration | Recurrence/Relapse Rate | Efficacy/Cure Rate | Citation(s) |
| Artesunate (5 days) + this compound (30mg/day for 14 days) | 28 days | 0% | 100% | |
| Artesunate (5 days) + this compound (30mg/day for 11 days) | 28 days | 6% | 94% | |
| Artesunate (5 days) + this compound (30mg/day for 9 days) | 28 days | 11% | 89% | |
| Artesunate (5 days) + this compound (30mg/day for 7 days) | 28 days | 15% | 85% | |
| Artesunate (5 days) + this compound (30mg twice a day for 7 days) | 28 days | 4% | 96% | |
| Dihydroartemisinin-piperaquine vs. other ACTs | 28 days | Lower recurrence | Superior |
Table 3: Comparison of this compound and Tafenoquine for Relapse Prevention
| Treatment Regimen | Follow-up Duration | Recurrence-Free Rate | Citation(s) |
| Tafenoquine (300 mg single dose) + Chloroquine | 6 months | 67.0% | |
| This compound (15 mg/day for 14 days) + Chloroquine | 6 months | 72.8% | |
| Tafenoquine (unsupervised) | 6 months | Similar to high-dose PQ | |
| High-dose this compound (7mg/kg over 7 days, unsupervised) | 6 months | Outperformed low-dose PQ | |
| Low-dose this compound (3.5mg/kg over 14 days, unsupervised) | 6 months | Lower efficacy | |
| Tafenoquine | 180 days | 75.8% | |
| 7-day this compound | 180 days | 73.4% | |
| Weekly this compound | 180 days | 82.1% |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound monotherapy and combination therapies.
Clinical Trial Comparing Tafenoquine with this compound for P. vivax Relapse Prevention
-
Study Design: A phase 3, prospective, double-blind, double-dummy, randomized, controlled trial.
-
Patient Population: Patients with normal glucose-6-phosphate dehydrogenase (G6PD) enzyme activity and confirmed P. vivax parasitemia.
-
Treatment Arms:
-
Tafenoquine Group: A single 300-mg dose of tafenoquine.
-
This compound Group: 15 mg of this compound once daily for 14 days.
-
All patients in both arms also received a standard 3-day course of chloroquine.
-
-
Follow-up: Patients were followed for 180 days.
-
Primary Efficacy Outcome: Freedom from recurrence of P. vivax parasitemia at 6 months.
-
Primary Safety Outcome: A protocol-defined decrease in hemoglobin level.
Clinical Trial of Chloroquine-Primaquine Combination for Uncomplicated P. vivax Malaria
-
Study Design: An open-label, single-arm prospective study.
-
Patient Population: Patients with uncomplicated P. vivax mono-infection.
-
Treatment Regimen: All participants received a 3-day course of chloroquine (25 mg/kg total dose) followed by a 14-day course of this compound (0.25 mg/kg/day).
-
Follow-up: Patients were monitored for 42 days for clinical and parasitological outcomes.
-
Primary Outcome: Cure rate at day 28 and day 42.
-
Safety Assessment: Monitoring for adverse events and signs of hemolysis.
Efficacy Study of High-Dose this compound Regimens with Artesunate
-
Study Design: A randomized controlled trial.
-
Patient Population: Patients with acute, symptomatic P. vivax malaria.
-
Treatment Arms: All patients received artesunate (100 mg once a day for 5 days) followed by one of six different this compound regimens:
-
Group 1: 30 mg/day for 5 days.
-
Group 2: 30 mg/day for 7 days.
-
Group 3: 30 mg/day for 9 days.
-
Group 4: 30 mg/day for 11 days.
-
Group 5: 30 mg/day for 14 days.
-
Group 6: 30 mg twice a day for 7 days.
-
-
Primary Outcome: 28-day cure rates.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its anti-malarial effects. The current understanding of its mechanism of action involves a two-step biochemical relay that ultimately leads to the generation of reactive oxygen species (ROS), which are toxic to the parasite.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a Typical this compound Efficacy Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy of this compound-based therapies for preventing P. vivax relapse.
Caption: Generalized workflow for a this compound efficacy trial.
References
- 1. Efficacy of Chloroquine and this compound for the Treatment of Uncomplicated Plasmodium vivax Malaria in Cruzeiro do Sul, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy of Chloroquine and this compound Shows 100% Efficacy for P. vivax Malaria [mymedisage.com]
- 3. In vivo efficacy of chloroquine plus this compound combination therapy against uncomplicated Plasmodium vivax malaria in Limu Kossa District, Jimma Zone, Southwest Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of chloroquine with this compound for uncomplicated Plasmodium vivax malaria without G6PD testing in Northwest Ethiopia: a one-arm in vivo prospective therapeutic efficacy study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of chloroquine plus this compound for the treatment of Plasmodium vivax malaria in Hamusit site, Northwestern Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Primaquine's Efficacy in Preventing Malaria Relapse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primaquine, an 8-aminoquinoline derivative, remains a cornerstone in the fight against relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. Its unique ability to eradicate the dormant liver-stage parasites, known as hypnozoites, is critical for achieving a radical cure and preventing recurrent episodes of the disease. This guide provides an objective comparison of this compound's performance with alternative therapies, supported by experimental data, to validate its efficacy in preventing malaria relapse.
Comparative Efficacy of this compound Regimens
The standard this compound regimen for preventing relapse is a 14-day course. However, variations in dosage and duration have been investigated to improve adherence and efficacy. Recent studies have also compared this compound with tafenoquine, a newer single-dose alternative.
Table 1: Efficacy of Different this compound Dosing Regimens for P. vivax Relapse Prevention
| Treatment Regimen | Total Dose | Duration | Recurrence-Free Rate at 6 Months | Key Findings & Citations |
| Chloroquine + this compound | 3.5 mg/kg | 7 days | 58% | A study in the Brazilian Amazon showed that this unobserved regimen had lower efficacy compared to higher doses.[1] |
| Chloroquine + this compound (supervised) | 3.5 mg/kg | 7 days | 59% | Supervised administration of the lower total dose showed marginal improvement over unobserved treatment.[1] |
| Chloroquine + this compound (supervised) | 7.0 mg/kg | 14 days | 86% | Doubling the total this compound dose significantly increased the proportion of recurrence-free patients, preventing 95% of homologous recurrences.[1] |
| Artesunate + High-Dose this compound | 30 mg/day | 9, 11, or 14 days | >90% (28-day cure rate) | These regimens were found to be highly effective against early relapse in Thai patients.[2] |
| Artesunate + High-Dose this compound | 60 mg/day (30 mg twice daily) | 7 days | 94% (28-day cure rate) | This high-dose, shorter-duration regimen was well-tolerated and as effective as longer courses.[2] |
Table 2: Comparison of this compound and Tafenoquine for P. vivax Relapse Prevention
| Treatment Regimen | Dosing | Recurrence-Free Rate at 6 Months | Key Findings & Citations |
| Chloroquine + this compound | 15 mg/day for 14 days | 72.8% | In a head-to-head trial, the standard 14-day this compound regimen showed high efficacy. |
| Chloroquine + Tafenoquine | Single 300 mg dose | 67.0% | While effective, tafenoquine was not shown to be non-inferior to this compound in preventing relapse. |
Experimental Protocols
The validation of this compound's efficacy relies on robust clinical trial methodologies. Below are detailed protocols for key experiments cited in the comparison.
Protocol 1: Randomized Controlled Trial Comparing Different this compound Doses
-
Objective: To compare the efficacy and safety of a standard total dose of this compound with a double total dose in preventing P. vivax relapse.
-
Study Population: Patients aged ≥5 years with microscopy-confirmed uncomplicated P. vivax malaria. Patients with G6PD deficiency were excluded.
-
Treatment Arms:
-
Group 1: Unobserved this compound (total dose, 3.5 mg/kg over 7 days).
-
Group 2: Directly observed this compound (total dose, 3.5 mg/kg over 7 days).
-
Group 3: Directly observed this compound (total dose, 7.0 mg/kg over 14 days).
-
All patients received a 3-day course of directly observed chloroquine (total dose, 25 mg/kg).
-
-
Follow-up: Patients were followed for 168 days. Blood smears were examined for parasite recurrence.
-
Endpoint: The primary endpoint was the proportion of recurrence-free patients at day 168. Genotyping was used to distinguish between homologous (relapse) and heterologous (new infection) recurrences.
-
Citation:
Protocol 2: Head-to-Head Comparison of this compound and Tafenoquine
-
Objective: To compare the efficacy and safety of a single dose of tafenoquine with a 14-day course of this compound for the radical cure of P. vivax malaria.
-
Study Population: Patients with confirmed P. vivax parasitemia and normal G6PD enzyme activity.
-
Treatment Arms:
-
Tafenoquine Group: A single 300-mg dose of tafenoquine.
-
This compound Group: 15 mg of this compound once daily for 14 days (administered under supervision).
-
All patients received a 3-day course of chloroquine.
-
-
Follow-up: Patients were followed for 180 days.
-
Endpoint: The primary efficacy outcome was freedom from recurrence of P. vivax parasitemia at 6 months.
-
Citation:
Visualizing Experimental Design and Mechanism of Action
To further clarify the experimental process and the current understanding of this compound's mode of action, the following diagrams are provided.
Caption: Experimental workflow for a clinical trial comparing this compound regimens and tafenoquine.
Caption: Proposed mechanism of this compound action against P. vivax hypnozoites.
The Critical Role of G6PD Deficiency Screening
A significant consideration in this compound therapy is the risk of drug-induced hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This genetic disorder is common in many malaria-endemic regions. Therefore, G6PD screening is mandatory before initiating this compound treatment to ensure patient safety. The risk of hemolysis is dose-dependent, and while higher doses of this compound show greater efficacy, they also pose a greater risk to G6PD-deficient individuals.
Conclusion
The available evidence strongly supports the efficacy of this compound in preventing malaria relapse caused by P. vivax and P. ovale. Higher total doses of this compound are associated with a greater reduction in relapse rates. While the standard 14-day regimen remains a reliable option, shorter, high-dose regimens have shown comparable efficacy and may improve patient adherence. The single-dose alternative, tafenoquine, while effective, has not demonstrated non-inferiority to the 14-day this compound course. The choice of regimen should be guided by factors such as the local prevalence of drug resistance, patient characteristics, and the availability of G6PD screening. Continued research into optimizing this compound dosing and developing safer alternatives is crucial for the global effort to eliminate malaria.
References
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
A Comparative Guide to Analytical Methods for Primaquine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a critical anti-malarial drug, is paramount for ensuring its efficacy and safety. This guide provides a comparative analysis of various analytical methods employed for the quantification of this compound in different matrices, supported by experimental data and detailed methodologies.
Chromatographic techniques, particularly HPLC and its advanced version, UPLC, are the most widely used methods for this compound quantification due to their high specificity, sensitivity, and ability to separate this compound from its metabolites and other interfering substances.
Experimental Protocol - RP-HPLC
A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in extended-release tablets involves the following steps[1]:
-
Instrumentation : A Shimadzu LC-10A chromatographic system equipped with an LC-10AD pump, UV-Vis detector, and a system controller is used[1].
-
Column : An RP-C18A Merck column (150 x 4.6 mm, 5 µm particle size) is employed for separation[1].
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, 1 M perchloric acid, and water (33:6:1:87 v/v/v/v) is used[1].
-
Flow Rate : The mobile phase is pumped at a flow rate of 1.0 mL/min[1].
-
Detection : UV detection is performed at a wavelength of 254 nm.
-
Injection Volume : 20 µL of the sample or standard solution is injected into the system.
-
Standard and Sample Preparation :
-
Standard Solution : A stock solution of this compound phosphate (200 µg/mL) is prepared by dissolving 20 mg of the reference standard in 100 mL of water. Working standards of varying concentrations (e.g., 10, 16, 20, 24, and 30 µg/mL) are prepared by diluting the stock solution.
-
Sample Solution (Tablets) : Ten tablets are weighed and finely powdered. A portion of the powder equivalent to 20 mg of this compound phosphate is dissolved in 100 mL of ultrapure water to obtain a concentration of 200 µg/mL. This solution is further diluted to a working concentration of 20 µg/mL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for quantifying low concentrations of this compound and its metabolites in complex biological matrices like plasma and urine.
Experimental Protocol - UHPLC-MS/MS
A rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of this compound and its metabolite, 5,6-orthoquinone this compound, in human plasma and urine is detailed below:
-
Instrumentation : An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer is used.
-
Column : A Hypersil GOLD™ aQ C18 column (100 × 2.1 mm, 1.9 μm particle size) with a C18 guard column is used for chromatographic separation.
-
Mobile Phase : An isocratic mobile phase consisting of an optimal ratio of methanol, water, and acetonitrile is employed.
-
Flow Rate : The mobile phase is delivered at a flow rate of 0.4 mL/min.
-
Sample Preparation :
-
190 µL of plasma or urine is spiked with an internal standard.
-
Protein precipitation is performed by adding 0.2 mL of acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is filtered and injected into the LC-MS system.
-
-
Detection : Mass spectrometric detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Spectrophotometry
Spectrophotometric methods are simpler and more cost-effective than chromatographic techniques. They are often based on the formation of a colored complex that can be measured colorimetrically.
Experimental Protocol - UV-Vis Spectrophotometry
A UV-Vis spectrophotometric method for the simultaneous determination of this compound and chloroquine in a liposomal dosage form has been developed.
-
Instrumentation : A UV-Vis spectrophotometer is used for absorbance measurements.
-
Solvent : Phosphate buffer solution (pH 7.4) is used as the solvent.
-
Wavelengths : Observations are made at 220 nm and 260 nm for the simultaneous equation method.
-
Standard and Sample Preparation :
-
Standard Solution : A stock solution of this compound (2000 mg/L) is prepared and diluted with PBS to obtain working standard solutions in the range of 2 to 10 mg/L.
-
Sample Solution : The liposomal formulation is appropriately diluted with the solvent to fall within the linear range of the assay.
-
Another spectrophotometric method involves derivatization with 1,2-naphthoquinone-4-sulfonate (NQS):
-
Reaction : The method is based on the formation of a brown-colored adduct from the reaction between this compound and NQS in a pH 10 buffer solution.
-
Wavelength of Maximum Absorption (λmax) : The resulting adduct has a maximum absorption at 485 nm.
Electrochemical Methods
Electrochemical methods offer a rapid and sensitive alternative for this compound quantification. These techniques are based on the electrochemical oxidation of this compound at an electrode surface.
Experimental Protocol - Voltammetry
A voltammetric method for the determination of this compound in pharmaceutical tablets has been described:
-
Instrumentation : A potentiostat with a three-electrode system (glassy carbon electrode as working electrode, a platinum wire as auxiliary electrode, and a saturated calomel electrode as reference electrode) is used.
-
Supporting Electrolyte : Britton-Robinson (B-R) buffer at pH 4.0 is used.
-
Techniques : Linear-scan voltammetry, differential-pulse voltammetry, or square-wave voltammetry can be applied.
-
Measurement : The oxidation peak of this compound is observed at around +0.6 V vs. SCE.
Comparative Analysis of Method Performance
The performance of these analytical methods is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Chromatographic Methods for this compound Quantification
| Parameter | HPLC-UV | UPLC-DAD | UHPLC-MS/MS | HPLC-DAD (Plasma) |
| Matrix | Extended Release Tablets | Tablets | Plasma, Urine | Blood Plasma |
| Linearity Range | 10 - 30 µg/mL | 0.06 - 0.14 mg/mL | 25 - 1500 ng/mL | Not specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | ≥ 0.99 | Not specified |
| Limit of Detection (LOD) | Not specified | 0.007 mg/mL | Plasma: 10.74 ng/mLUrine: 8.77 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.022 mg/mL | 25 ng/mL | 3.5 ng/mL |
| Accuracy (% Recovery) | 95.5 - 101.0% | 98.11 - 99.83% | Plasma: 78 - 95%Urine: 102 - 112% | Not specified |
| Precision (%RSD) | < 2.1% | < 2.0% | Within acceptance criteria | Not specified |
Table 2: Comparison of Spectrophotometric and Electrochemical Methods for this compound Quantification
| Parameter | Spectrophotometry (UV-Vis) | Spectrophotometry (NQS Derivatization) | Voltammetry (Square-Wave) |
| Matrix | Liposome Dosage Form | Pharmaceutical Formulations | Pharmaceutical Tablets |
| Linearity Range | 2 - 10 mg/L | 10 - 60 µg/mL | 3.00x10⁻⁵ - 1.00x10⁻⁴ mol/L |
| Correlation Coefficient (r²) | 0.9998 | 0.9998 | Not specified |
| Limit of Detection (LOD) | Not specified | 3.2 µg/mL | 1.8 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 9.9 µg/mL | Not specified |
| Accuracy (% Recovery) | 89 - 97% | Not specified | Not specified |
| Precision (%RSD) | Intra-day: 1.72%Inter-day: 2.57% | Not specified | Not specified |
Visualizing the Analytical Workflow and Method Comparison
To further aid in the understanding of the analytical processes and the relationships between the different methods, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound.
Caption: A logical comparison of different analytical methods for this compound.
References
Validating Primaquine as a Transmission-Blocking Drug: A Comparative Guide
In the global effort to eradicate malaria, interrupting the transmission of the Plasmodium parasite from humans to mosquitoes is a critical strategy. Primaquine, an 8-aminoquinoline drug, has long been a cornerstone of this approach due to its potent activity against the sexual stages of the parasite (gametocytes), which are responsible for transmission. This guide provides a comprehensive comparison of this compound with alternative transmission-blocking agents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this field.
Efficacy of Transmission-Blocking Drugs: A Quantitative Comparison
The following tables summarize the clinical efficacy of this compound and its alternatives in reducing malaria transmission, as measured by gametocyte carriage and infectivity to mosquitoes.
Table 1: Efficacy of this compound in Blocking P. falciparum Transmission
| Efficacy Endpoint | This compound Dose | Partner Drug | Key Findings | Reference |
| Gametocyte Carriage (Day 7) | 0.2-0.25 mg/kg (single dose) | Artemisinin-based Combination Therapies (ACTs) | Reduced gametocyte positivity (Adjusted Odds Ratio [aOR] 0.34) | [1] |
| Infectivity to Mosquitoes | 0.2-0.25 mg/kg (single dose) | ACTs | Reduced infectivity to mosquitoes over time (aOR per day 0.02) | [1] |
| Reduction in Infectivity (Day 2) | 0.25 mg/kg (single dose) | Dihydroartemisinin-piperaquine | 92.6% mean within-person reduction in infectivity | [2] |
| Reduction in Infectivity (Day 2) | 0.5 mg/kg (single dose) | Dihydroartemisinin-piperaquine | 75.0% mean within-person reduction in infectivity | [2] |
Table 2: Efficacy of Tafenoquine in Blocking P. falciparum Transmission
| Efficacy Endpoint | Tafenoquine Dose | Partner Drug | Key Findings | Reference |
| Mosquito Infection Rate (Day 7) | 0.42 mg/kg, 0.83 mg/kg, 1.66 mg/kg (single doses) | Dihydroartemisinin-piperaquine | 100% median reduction in mosquito infection rate for all doses | [3] |
| Oocyst Positivity Rate (Day 7) | 50 mg (single dose) | Piperaquine | 81% median reduction in oocyst positivity | |
| Sporozoite Positivity Rate (Day 7) | 50 mg (single dose) | Piperaquine | 77% median reduction in sporozoite positivity |
Table 3: Efficacy of Methylene Blue in Blocking P. falciparum Transmission
| Efficacy Endpoint | Methylene Blue Dose | Partner Drug | Key Findings | Reference |
| Mosquito Infectivity (Day 2) | 15 mg/kg per day for 3 days | Dihydroartemisinin-piperaquine | 100% median within-person reduction in mosquito infectivity |
Mechanism of Action: How this compound Blocks Transmission
This compound's transmission-blocking effect is not exerted by the drug itself but by its metabolites. The drug undergoes a two-step biochemical relay, primarily in the liver, to generate reactive oxygen species (ROS) that are lethal to Plasmodium gametocytes.
First, this compound is metabolized by the host enzyme Cytochrome P450 2D6 (CYP2D6) into hydroxylated metabolites. These metabolites are then further oxidized, a process that generates hydrogen peroxide (H₂O₂), a potent ROS. This production of ROS induces oxidative stress within the parasite, leading to damage of essential cellular components and ultimately, cell death. This mechanism explains the drug's selectivity for certain parasite stages and why even low concentrations of the metabolites can be effective.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols: Assessing Transmission-Blocking Efficacy
The gold standard for evaluating the transmission-blocking activity of a drug is the membrane feeding assay (MFA). This experimental procedure directly measures the ability of a compound to prevent the infection of mosquitoes from a gametocytemic blood meal.
Standard Membrane Feeding Assay (SMFA) Protocol
-
Gametocyte Culture: P. falciparum gametocytes are cultured in vitro to maturity (Stage V).
-
Drug Incubation: Mature gametocyte cultures are incubated with the test compound (e.g., this compound) at various concentrations for a specified period. A control group with no drug is run in parallel.
-
Blood Meal Preparation: The treated and control gametocyte cultures are mixed with red blood cells and serum to create an infectious blood meal.
-
Mosquito Feeding: A cohort of female Anopheles mosquitoes (typically 3-7 days old and starved) are allowed to feed on the blood meal through an artificial membrane stretched over a glass feeder maintained at 37°C.
-
Mosquito Maintenance: Fed mosquitoes are maintained in a controlled environment with access to a sugar solution.
-
Oocyst Counting: After approximately 7-10 days, the midguts of the mosquitoes are dissected and stained to visualize and count the number of oocysts (the developmental stage of the parasite in the mosquito).
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of infected mosquitoes and the oocyst density between the drug-treated and control groups.
References
- 1. Safety and efficacy of single-dose this compound to interrupt Plasmodium falciparum malaria transmission in children compared with adults: a systematic review and individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Single low-dose tafenoquine combined with dihydroartemisinin-piperaquine to reduce Plasmodium falciparum transmission in Ouelessebougou, Mali: a phase 2, single-blind, randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Primaquine Efficacy Data: A Cross-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of primaquine efficacy data, drawing from a range of clinical and in vitro studies. This compound remains a critical tool for malaria control and elimination, primarily due to its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, as well as its ability to block the transmission of P. falciparum by targeting gametocytes. However, the assessment of its efficacy is complex, with significant variability in study designs and a lack of direct cross-laboratory validation of in vitro assays. This guide aims to synthesize available data to aid researchers in interpreting efficacy studies and designing future experiments.
Quantitative Data Summary
The antirelapse efficacy of this compound is closely linked to the total dose administered. The following tables summarize recurrence rates of P. vivax malaria following different this compound regimens, as reported in systematic reviews and meta-analyses of clinical trials conducted across various geographical regions.
Table 1: Efficacy of Different Total Doses of this compound in Preventing P. vivax Recurrence
| Total this compound Dose | Patient Population | Number of Studies (Patients) | Day 180 Recurrence Risk (95% CI) | Citation |
| No this compound | South Asia | 7 (201) | 61.1% (42.2% - 80.4%) | [1] |
| Low Total Dose (2 to <5 mg/kg) | South Asia | 7 (398) | 28.8% (8.2% - 74.1%) | [1] |
| High Total Dose (≥5 mg/kg) | South Asia | 7 (96) | 0% | [1] |
| No this compound | Pooled Analysis | 9 (1667) | 12.1% (7.7% - 17.2%) | [1] |
| Low Total Dose (2 to <5 mg/kg) | Pooled Analysis | 9 (1401) | 2.3% (0.3% - 5.4%) | [1] |
| High Total Dose (≥5 mg/kg) | Pooled Analysis | 9 (451) | 0.7% (0% - 6.1%) |
Table 2: Comparison of this compound Regimens for P. vivax Relapse Prevention in the Amazon Basin of Peru
| This compound Regimen | Total Dose | Number of Patients | Relapse Rate (95% CI) | Citation |
| 0.5 mg/kg/day for 5 days | 2.5 mg/kg | 169 | 28.4% (21.7% - 35.8%) | |
| 0.5 mg/kg/day for 7 days | 3.5 mg/kg | 156 | 10.3% (6.0% - 16.1%) | |
| 0.25 mg/kg/day for 14 days | 3.5 mg/kg | 162 | 13.6% (8.7% - 19.8%) |
Table 3: Gametocytocidal Efficacy of Single-Dose this compound with Dihydroartemisinin-Piperaquine (DHAP) in Asymptomatic Carriers
| This compound Dose | Number of Patients | Gametocyte Prevalence at Day 7 (95% CI) | Citation |
| DHAP alone | 146 | 37.0% (29.2% - 45.4%) | |
| 0.20 mg/kg | 142 | 19.0% (12.9% - 26.4%) | |
| 0.40 mg/kg | 145 | 17.2% (11.0% - 23.5%) | |
| 0.75 mg/kg | 141 | 10.6% (6.1% - 16.9%) |
Experimental Protocols
Standardization of experimental protocols is crucial for enabling cross-laboratory comparisons. Below is a detailed methodology for a commonly used in vitro assay to determine the gametocytocidal activity of this compound.
In Vitro Gametocyte Inhibition Assay (Flow Cytometry-Based)
This protocol is adapted from studies assessing the effects of antimalarial compounds on late-stage (P. falciparum) gametocytes.
1. Parasite Culture and Gametocyte Induction:
-
P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Gametocytogenesis is induced by preventing the addition of fresh erythrocytes and allowing the culture to reach a high parasitemia, followed by the addition of N-acetylglucosamine to eliminate asexual stages.
-
Cultures are maintained for several days to allow for the development of mature, stage IV-V gametocytes.
2. Drug Preparation and Assay Plates:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared and added to 96-well plates.
3. Gametocyte Viability Assay:
-
Synchronized stage IV gametocytes are plated at a defined gametocytemia and hematocrit.
-
The plates are incubated with the drug dilutions for a specified period (e.g., 48-72 hours) under standard culture conditions.
4. Flow Cytometry Analysis:
-
After incubation, erythrocytes are lysed, and the remaining gametocytes are stained with a fluorescent dye that indicates viability (e.g., a mitochondrial membrane potential-sensitive dye).
-
The fluorescence intensity of the gametocyte population is quantified using a flow cytometer.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the proposed two-step biochemical relay mechanism for this compound's mode of action.
Caption: Schematic of this compound's metabolic activation and mechanism of action.
Generalized Workflow for Cross-Validation of this compound Efficacy
This diagram outlines a logical workflow for conducting a cross-laboratory validation of this compound's in vitro efficacy.
Caption: A proposed workflow for the cross-validation of this compound efficacy assays.
References
Unraveling Primaquine Resistance in Plasmodium vivax: A Comparative Genomics Guide
For Researchers, Scientists, and Drug Development Professionals
Primaquine is the only licensed drug effective against the dormant liver stages (hypnoites) of Plasmodium vivax, making it a cornerstone of anti-relapse therapy. However, the emergence of this compound-resistant P. vivax strains poses a significant threat to malaria control and elimination efforts. Understanding the genomic basis of this resistance is paramount for the development of new diagnostics and effective treatment strategies. This guide provides a comparative overview of the genomics of this compound-sensitive and -resistant P. vivax parasites, supported by experimental data and detailed methodologies.
Genomic Markers of this compound Resistance
The study of this compound resistance in P. vivax is hampered by the inability to continuously culture the parasite in vitro.[1][2] Consequently, much of our understanding comes from the genomic analysis of clinical isolates from patients who have experienced treatment failure. A key study involving whole-genome sequencing of three relapsing P. vivax isolates from a patient who failed this compound therapy identified several single nucleotide variants (SNVs) in putative drug resistance genes when compared to the this compound-sensitive SalI reference strain.[1][3][4]
These findings suggest that, similar to other antimalarial drugs, resistance to this compound in P. vivax may be associated with genetic polymorphisms in transporter genes and other genes involved in drug metabolism or action.
Key Genetic Variations Associated with this compound Tolerance
Below is a summary of SNVs identified in putative drug resistance genes of this compound-tolerant P. vivax isolates compared to the sensitive SalI reference strain. The data is derived from a case study of a patient with multiple relapses following this compound treatment.
| Gene ID (SalI) | Gene Name | Amino Acid Change (Resistant vs. Sensitive) | Putative Function |
| PVX_080100 | pvmdr1 (multidrug resistance gene 1) | Y976F, F1076L | ABC transporter |
| PVX_097025 | pvmrp1 (multidrug resistance protein 1) | Multiple non-synonymous mutations | ABC transporter |
| PVX_089910 | pvdhfr-ts | S58R, S117N | Dihydrofolate reductase |
| PVX_115610 | pvdhps | A383G, A553G | Dihydropteroate synthase |
Note: The association of these mutations with this compound resistance is still putative and requires further validation in larger cohort studies.
Experimental Protocols
The genomic analysis of P. vivax from clinical samples presents unique challenges due to low parasite densities and high human DNA contamination. The following outlines a general workflow for the comparative genomic analysis of this compound-sensitive and -resistant parasites.
Sample Collection and DNA Extraction
-
Blood Collection: Whole blood is collected from patients with confirmed P. vivax infection before and after this compound treatment, particularly in cases of relapse.
-
Leukocyte Depletion: To reduce human DNA contamination, leukocytes are removed from the blood sample, often through filtration with CF11 cellulose columns.
-
DNA Extraction: Parasite genomic DNA is extracted from the remaining red blood cells using standard commercial kits.
Whole Genome Sequencing
-
Library Preparation: Sequencing libraries are prepared from the extracted parasite DNA.
-
Whole Genome Capture (Optional but Recommended): To enrich for parasite DNA, whole-genome capture techniques can be employed using biotinylated RNA baits designed from the P. vivax reference genome.
-
Sequencing: High-throughput sequencing is performed on platforms such as Illumina to generate whole-genome sequence data.
Bioinformatic Analysis
-
Read Mapping: Sequencing reads are aligned to the P. vivax SalI reference genome.
-
Variant Calling: Single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) are identified by comparing the sequence data from the resistant isolates to the sensitive reference strain and to sensitive clinical isolates.
-
Annotation and Comparison: Identified variants are annotated to determine their location (e.g., coding region, non-coding region) and predicted effect on protein function (e.g., synonymous, non-synonymous). The genomes of resistant and sensitive isolates are then systematically compared to identify variants associated with the resistant phenotype.
Visualizing the Path to Discovery
The following diagrams illustrate the workflow for identifying genetic markers of this compound resistance and the putative mechanism of resistance involving drug transporters.
Future Directions
The identification of candidate genetic markers for this compound resistance is a critical first step. Future research should focus on:
-
Validation Studies: Larger-scale genomic studies comparing this compound-sensitive and -resistant isolates from diverse geographical regions are needed to validate the identified candidate markers.
-
Functional Characterization: The impact of the identified mutations on protein function and drug susceptibility needs to be experimentally confirmed, potentially using heterologous expression systems or rodent malaria models, given the constraints of P. vivax culture.
-
Host-Parasite Interactions: The interplay between parasite genetics and host factors, such as polymorphisms in the human CYP2D6 enzyme responsible for metabolizing this compound, needs to be further elucidated to fully understand treatment outcomes.
By advancing our knowledge of the genomic landscape of this compound resistance, the scientific community can pave the way for the development of molecular surveillance tools to track the spread of resistance and novel therapeutic strategies to ensure the continued efficacy of this vital antimalarial drug.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Primaquine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Primaquine, an antimalarial compound, is classified as toxic if swallowed and is suspected of causing genetic defects and damage to fertility, necessitating strict adherence to disposal protocols.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or aerosols.[2][3] In the event of a spill, the area should be evacuated and the spill contained using an inert absorbent material like sand, earth, or vermiculite before being collected into a designated hazardous waste container.
Disposal of this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this compound or its solutions be discharged into sewers or waterways.
Proper segregation of waste at the point of generation is critical for safe and compliant disposal. The following table outlines the procedures for different types of this compound waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Unused/Expired this compound Powder: Collect in its original container or a clearly labeled, sealed container. Contaminated Labware (e.g., weigh boats, pipette tips, wipes): Place in a designated solid hazardous chemical waste container. This container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Material." |
| Liquid this compound Waste | Aqueous Solutions: Collect in a dedicated, sealed, and clearly labeled "Aqueous Hazardous Waste" container. The label should include "Contains this compound." Organic Solvent Solutions: Collect in a designated "Solvent Waste" container that is compatible with the solvent used. The container must be labeled with all chemical constituents, including this compound. |
| Contaminated Sharps | Needles, Syringes, etc.: Dispose of in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps. The container should be labeled as containing this compound-contaminated sharps. |
| Empty Containers | Handle uncleaned, empty containers as you would the product itself. They should be collected and disposed of through the hazardous waste stream. Alternatively, they can be triple-rinsed with an appropriate solvent, with the rinsate collected as liquid hazardous waste, before the container is punctured to prevent reuse and disposed of according to institutional guidelines. |
Waste Container Management
All waste containers must be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains. Maintain accurate records of the waste generated in accordance with institutional and local regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Primaquine
Essential Safety and Handling Guide for Primaquine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure a safe laboratory environment.
This compound is a potent antimalarial compound that requires careful handling due to its toxicity and potential long-term health effects. Adherence to these safety protocols is essential to minimize exposure and ensure safe disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key health risks are summarized below.
| Hazard Classification | Description | GHS Code | Citations |
| Acute Oral Toxicity | Toxic if swallowed. | H301 | [1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361 | [1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure. The following table outlines the minimum PPE requirements for handling this compound powder and solutions.
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Two pairs of chemotherapy-grade, chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact. Double-gloving is recommended as a standard practice for handling hazardous drugs. | |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects eyes from dust particles and splashes. | |
| Body Protection | A disposable, long-sleeved gown resistant to hazardous drug permeability. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required with proper engineering controls. A full-face respirator with a chemical cartridge should be used if exposure limits are exceeded, if aerosols are generated, or for large spills. | Protects against inhalation of fine particles. |
Operational and Disposal Plans
Engineering Controls and Safe Handling Procedures
Proper engineering controls are the primary method for minimizing exposure.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood. A well-ventilated room is necessary for all other procedures. An exhaust booth with a HEPA filter is also a suitable option.
-
Aerosol and Dust Prevention: Avoid actions that generate dust, such as scraping or vigorous shaking.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a locked, dry, and well-ventilated area, segregated from incompatible materials.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE in the correct order: gown, then mask/respirator, followed by eye protection, and finally, two pairs of gloves.
-
Weighing and Reconstitution:
-
Conduct weighing of this compound powder inside a chemical fume hood or containment balance enclosure.
-
When reconstituting, add the solvent slowly to the powder to avoid splashing.
-
-
Post-Handling:
-
After the procedure, wipe down the work surface with an appropriate deactivating agent, followed by a cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first while still in the handling area.
-
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Spill Management
-
Minor Spills:
-
Alert others in the area.
-
Wear appropriate PPE, including respiratory protection if dealing with powder.
-
Use dry, absorbent materials to clean up. Avoid generating dust.
-
Collect the waste in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert safety personnel.
-
Only trained personnel with appropriate respiratory protection (chemical cartridge-type respirator) should manage the cleanup.
-
Disposal Plan
Improper disposal of this compound can pose a risk to the environment and public health.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, gowns, vials, absorbent pads) must be segregated as hazardous chemical waste.
-
Disposal Method:
-
Institutional Protocol: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a licensed hazardous waste contractor.
-
Regulatory Compliance: Dispose of this material and its container at a hazardous or special waste collection point in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
-
Return to Supplier: Where possible, arrange to return unused or expired this compound to the supplier for proper disposal.
-
Landfill Prohibition: As a substance suspected of causing genetic defects, this compound should not be disposed of in a landfill unless it has been encapsulated or inertized.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
